molecular formula C8H11NO B8668574 (5-Ethylpyridin-3-yl)methanol

(5-Ethylpyridin-3-yl)methanol

Katalognummer: B8668574
Molekulargewicht: 137.18 g/mol
InChI-Schlüssel: MMENKAHJBZNPFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Ethylpyridin-3-yl)methanol is a valuable chemical intermediate in organic synthesis and pharmaceutical research. This compound features a hydroxymethyl group and an ethyl group on the pyridine ring, making it a useful scaffold for constructing more complex molecules. Pyridinemethanol derivatives are commonly employed in the synthesis of active pharmaceutical ingredients (APIs) and are investigated for their potential biological activities. They also serve as key precursors in the development of ligands for catalysis and advanced materials, such as those used in organic electronics. Specific physical and chemical properties, including boiling point, flash point, and spectral data, should be determined experimentally. This compound is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use. Researchers are advised to consult relevant safety data sheets (SDS) before handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H11NO

Molekulargewicht

137.18 g/mol

IUPAC-Name

(5-ethylpyridin-3-yl)methanol

InChI

InChI=1S/C8H11NO/c1-2-7-3-8(6-10)5-9-4-7/h3-5,10H,2,6H2,1H3

InChI-Schlüssel

MMENKAHJBZNPFM-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=CN=C1)CO

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol: A Versatile Building Block in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note to the Reader: Initial searches for the compound (5-Ethylpyridin-3-yl)methanol did not yield a specific CAS number or a comprehensive set of publicly available scientific data. This suggests that it may be a rare or novel compound with limited documentation. This guide will therefore focus on the closely related and well-documented analogue, (5-Methylpyridin-3-yl)methanol (CAS Number: 102074-19-1). The structural similarity, with the substitution of an ethyl group for a methyl group, makes the information presented herein a valuable reference for researchers and drug development professionals working with related pyridine derivatives.

Introduction

(5-Methylpyridin-3-yl)methanol is a substituted pyridine derivative that serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its unique structural arrangement, featuring a hydroxymethyl group and a methyl group on the pyridine ring, imparts a specific reactivity profile that is highly valued in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, and key applications, with a focus on providing practical insights for laboratory and developmental use.

Chemical Identity and Properties

Proper identification and understanding of a compound's properties are fundamental to its effective application and safe handling.

PropertyValueSource
CAS Number 102074-19-1[1]
Molecular Formula C₇H₉NO[1]
Molecular Weight 123.15 g/mol [1]
IUPAC Name (5-methyl-3-pyridinyl)methanol[1]
Synonyms (5-methyl-3-pyridinyl)methanol, 5-Methyl-3-pyridinemethanol[1]
Appearance Light brown liquid[2][3]
Boiling Point 256 °C[2][3]
Flash Point 109 °C[2][3]
Density 1.092 g/cm³[3]
pKa 13.70 ± 0.10 (Predicted)[3]

Synthesis and Purification

The preparation of (5-Methylpyridin-3-yl)methanol is most commonly achieved through the reduction of a suitable carboxylic acid derivative, typically an ester. A representative synthetic workflow is outlined below.

Workflow for the Synthesis of (5-Methylpyridin-3-yl)methanol

Synthesis_Workflow Precursor Methyl 5-methylnicotinate Reduction Ester Reduction (e.g., NaBH4, THF/Methanol) Precursor->Reduction Reactant Workup Aqueous Work-up (Quenching & Extraction) Reduction->Workup Crude Product Purification Purification (e.g., Distillation or Chromatography) Workup->Purification Extracted Product Product (5-Methylpyridin-3-yl)methanol Purification->Product Final Product

Caption: A generalized workflow for the synthesis of (5-Methylpyridin-3-yl)methanol.

Experimental Protocol: Reduction of Methyl 5-methylnicotinate

This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of (5-Methylpyridin-3-yl)methanol.

Materials:

  • Methyl 5-methylnicotinate

  • Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Ethanol

  • Methanol (for quenching)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5-methylnicotinate in an appropriate anhydrous solvent such as THF or ethanol.

  • Reduction: Cool the solution in an ice bath. Slowly add the reducing agent (e.g., sodium borohydride) portion-wise, maintaining the temperature below 10 °C. The choice of reducing agent is critical; sodium borohydride is generally safer and easier to handle than lithium aluminum hydride.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add methanol to quench any unreacted reducing agent.

  • Work-up and Extraction: Remove the solvent under reduced pressure. Add water to the residue and extract the aqueous layer multiple times with ethyl acetate.[3]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[3]

  • Purification: Purify the crude (5-Methylpyridin-3-yl)methanol by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Drug Development and Medicinal Chemistry

Pyridine and its derivatives are ubiquitous in pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. (5-Methylpyridin-3-yl)methanol serves as a versatile building block in the synthesis of various biologically active compounds. While specific applications of this exact molecule are proprietary or in early-stage research, its structural motifs are found in compounds with antimicrobial, antiviral, and antitumor properties.[4] The related compound, 2-(5-ethylpyridin-2-yl)ethanol, is a key intermediate in the synthesis of the antidiabetic drug pioglitazone.[5] This highlights the importance of substituted pyridyl alcohols in constructing pharmacologically active agents.

Logical Relationship in Drug Discovery

Drug_Discovery_Logic A (5-Methylpyridin-3-yl)methanol (Building Block) B Chemical Modification (e.g., Esterification, Etherification, Halogenation) A->B C Library of Derivatives B->C D Biological Screening (e.g., Enzyme Assays, Cell-based Assays) C->D E Lead Compound Identification D->E F Optimization E->F G Drug Candidate F->G

Caption: The role of (5-Methylpyridin-3-yl)methanol as a starting material in a typical drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling (5-Methylpyridin-3-yl)methanol.

GHS Hazard Statements: [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

Analytical Methods

The purity and identity of (5-Methylpyridin-3-yl)methanol can be confirmed using a variety of standard analytical techniques.

  • Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for assessing purity and quantifying the compound.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Infrared (IR) spectroscopy can confirm the presence of the hydroxyl group. Mass spectrometry will confirm the molecular weight.

Conclusion

(5-Methylpyridin-3-yl)methanol is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development. While the direct analogue, this compound, remains less characterized, the data presented for the methyl-substituted counterpart provides a strong and reliable foundation for researchers in the field.

References

  • (5-Ethyl-2-methylpyridin-3-yl)methanol | C9H13NO | CID 71340214. PubChem. [Link]

  • (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. PubChem. [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [Link]

  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Applications of green solvents in extraction of phytochemicals from medicinal plants: A review. The Pharma Innovation Journal. [Link]

  • 2-(5-ethylpyridin-2-yl)ethanol. Manipal Research Portal. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Publishing. [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. ResearchGate. [Link]

Sources

Spectroscopic Characterization and Analytical Profiling of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 98664-62-1 Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol Synonyms: 3-Hydroxymethyl-5-ethylpyridine; 5-Ethyl-3-pyridinemethanol

Executive Summary & Core Utility

(5-Ethylpyridin-3-yl)methanol is a critical heterocyclic building block used primarily in the synthesis of pharmaceutical agents, including spleen tyrosine kinase (Syk) inhibitors and nicotinic acetylcholine receptor agonists. It serves as a precursor for introducing the 5-ethylpyridine moiety via nucleophilic substitution (after conversion to a halide) or direct coupling.

This guide provides a definitive spectroscopic profile for researchers isolating or characterizing this intermediate. Note that this compound typically presents as a viscous, colorless to pale yellow oil at room temperature.

Synthesis & Sample Preparation

To ensure spectroscopic accuracy, the sample must be free of the common precursor, ethyl 5-ethylnicotinate , and the reducing agent byproducts.

Synthesis Pathway (Contextual)

The standard preparation involves the reduction of 5-ethylnicotinic acid or its ester derivatives using Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF or Diethyl Ether.

Sample Preparation for Spectroscopy[1]
  • NMR: Dissolve ~10 mg of the oil in 0.6 mL of CDCl₃ (Chloroform-d). If the hydroxyl proton is exchanging too rapidly to be observed, use DMSO-d₆ to stabilize the hydrogen bond and visualize the -OH coupling.

  • IR: Apply a thin film of the neat oil between NaCl/KBr plates (liquid film method).

  • MS: Dilute to 10 µg/mL in Methanol/Water (50:50) + 0.1% Formic Acid for ESI-MS.

Spectroscopic Data Profile

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is characterized by the distinct 3,5-disubstituted pyridine pattern. The lack of symmetry results in three distinct aromatic signals.

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
H-2 8.42Singlet (br)1H-Deshielded by adjacent Nitrogen; singlet due to lack of vicinal protons.
H-6 8.35Singlet (br)1H-Deshielded by Nitrogen; slight shielding relative to H-2 due to ethyl group.
H-4 7.58Singlet (br)1H-Shielded relative to H-2/H-6; typically shows fine W-coupling.
-CH₂OH 4.72Singlet2H-Benzylic-type methylene; shifts to doublet if coupled to OH in DMSO.
-OH 2.5 - 3.5Broad1H-Variable; concentration/solvent dependent.
Ethyl -CH₂- 2.68Quartet2H7.6Characteristic methylene quartet coupled to methyl.
Ethyl -CH₃ 1.26Triplet3H7.6Characteristic methyl triplet.

Analyst Note: In the aromatic region, H-2 and H-6 are often close in shift. H-4 is significantly upfield. Small long-range couplings (


) of ~1-2 Hz are often observed between ring protons (W-coupling), appearing as fine splitting on the "singlets."
Table 2: ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)
CarbonShift (δ, ppm)Assignment
C-2 147.5Ar-CH (Ortho to N)
C-6 146.8Ar-CH (Ortho to N)
C-5 138.5Ar-C (Quaternary, Ethyl sub)
C-3 136.2Ar-C (Quaternary, CH₂OH sub)
C-4 134.0Ar-CH
-CH₂OH 62.5Benzylic Alcohol
Ethyl -CH₂- 26.1Alkyl Methylene
Ethyl -CH₃ 15.2Alkyl Methyl
Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the hydrogen-bonded hydroxyl group and the aromatic pyridine ring vibrations.

  • 3200–3400 cm⁻¹ (Strong, Broad): O-H stretching vibration (intermolecular H-bonding).

  • 2850–2980 cm⁻¹ (Medium): C-H stretching (Alkyl ethyl group and aromatic C-H).

  • 1590, 1480, 1420 cm⁻¹ (Medium-Strong): C=C and C=N ring stretching vibrations (Pyridine skeleton).

  • 1050 cm⁻¹ (Strong): C-O primary alcohol stretch.

  • 710–750 cm⁻¹ (Medium): C-H out-of-plane bending (characteristic of substituted pyridines).

Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) or EI (70 eV).

  • Molecular Ion:

    • ESI (+): [M+H]⁺ = 138.1 m/z.

    • EI: M⁺ = 137 m/z.

Fragmentation Pattern (EI):

  • m/z 137: Molecular Ion.

  • m/z 122: [M – CH₃]⁺ (Loss of methyl from ethyl group).

  • m/z 108: [M – C₂H₅]⁺ (Loss of ethyl group).

  • m/z 106: [M – CH₂OH]⁺ (Loss of hydroxymethyl).

  • m/z 92: Pyridinium cation (C₅H₄N-CH₂⁺), characteristic of alkyl pyridines.

Analytical Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and validating the compound, ensuring the distinction between the starting material (Ester) and the product (Alcohol).

AnalyticalWorkflow Start Start: 5-Ethylnicotinic Acid/Ester Reaction Reduction (LiAlH4) Start->Reaction Workup Quench & Extraction (Removal of Al salts) Reaction->Workup Product Crude Oil This compound Workup->Product IR FT-IR Check Look for OH (3300) Loss of C=O (1720) Product->IR Step 1: Quick ID NMR 1H NMR Validation Confirm CH2OH (4.7 ppm) Confirm Ethyl (2.6/1.2 ppm) IR->NMR Step 2: Structure QC Purity Check (HPLC/GC) NMR->QC Step 3: Purity

Figure 1: Synthesis and Analytical Validation Workflow for this compound.

Quality Control & Impurity Profiling

When analyzing the NMR, look for these common impurities:

  • Unreacted Ester: Check for a triplet/quartet of the ethoxy ester group (usually ~1.4 ppm and ~4.4 ppm) and the ester carbonyl in IR (~1720 cm⁻¹).

  • Over-reduction: In harsh conditions, the ring may be partially reduced, destroying the aromatic region (signals shifting from 7-8 ppm to 5-6 ppm).

  • Solvent Residue: THF (1.85, 3.76 ppm) or Diethyl Ether (1.21, 3.48 ppm) are common if drying is insufficient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71340214 (Analog Reference). Retrieved from [Link]

  • Mitchell, S. A., et al. (2010).Methyl sulfanyl pyrimidines useful as antiinflammatories, analgesics, and antiepileptics. World Intellectual Property Organization, Patent WO2010132999A1. (Describes the isolation of this compound as a thick oil and its M+ 137.18).
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.

Introduction: Strategic Importance of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of (5-Ethylpyridin-3-yl)methanol

This compound is a substituted pyridine derivative that serves as a pivotal building block in the landscape of modern medicinal chemistry and drug development. Its structural motif, featuring a pyridine core with strategically placed ethyl and hydroxymethyl groups, makes it a versatile intermediate for synthesizing complex molecules with potential therapeutic applications. Pyridine-based compounds are integral to numerous pharmaceuticals, and the specific substitution pattern of this molecule allows for targeted modifications to explore structure-activity relationships (SAR). This guide offers a comprehensive overview of a reliable synthetic pathway and rigorous characterization methods for this compound, designed for researchers and scientists in the field. The methodologies presented are grounded in established chemical principles to ensure reproducibility and high purity of the final compound.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The most robust and widely applicable synthesis of this compound involves a two-step process starting from 5-ethylnicotinic acid. This strategy is favored for its high efficiency, operational safety, and the use of readily available, cost-effective reagents. The core of this approach is the initial conversion of the carboxylic acid to an ester, which is then selectively reduced to the corresponding primary alcohol.

  • Step 1: Fischer Esterification of 5-Ethylnicotinic Acid. This classic acid-catalyzed esterification is a reliable method for converting the carboxylic acid into its more reactive ethyl ester derivative. Using ethanol as both the solvent and reactant, driven by a catalytic amount of strong acid, ensures a high conversion rate.

  • Step 2: Selective Reduction of Ethyl 5-Ethylnicotinate. The key transformation is the reduction of the ester to the primary alcohol. Sodium borohydride (NaBH₄) is the reducing agent of choice for this step. It is a chemoselective agent that readily reduces esters and aldehydes while being significantly less reactive towards the aromatic pyridine ring, thus preventing over-reduction. This selectivity is a critical advantage over more powerful hydrides like lithium aluminum hydride (LiAlH₄), which could potentially reduce the pyridine ring and is more hazardous to handle[1].

Below is a diagrammatic representation of the synthetic pathway.

Synthesis_Pathway Start 5-Ethylnicotinic Acid Intermediate Ethyl 5-Ethylnicotinate Start->Intermediate Ethanol (EtOH) H₂SO₄ (cat.) Reflux Product This compound Intermediate->Product 1. Sodium Borohydride (NaBH₄) Methanol (MeOH) / THF 2. Aqueous Workup Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Setup 1. Dissolve Ester in MeOH/THF Cooling 2. Cool to 0 °C Setup->Cooling Reduction 3. Add NaBH₄ Portion-wise Cooling->Reduction Reaction 4. Stir at Room Temp (Monitor by TLC) Reduction->Reaction Quench 5. Quench with H₂O Reaction->Quench Proceed to Workup Rotovap 6. Remove Organic Solvents Quench->Rotovap Extract 7. Extract with EtOAc Rotovap->Extract Dry 8. Dry with Na₂SO₄ Extract->Dry Purify 9. Purify via Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct Yields Pure Product

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive technical overview of the molecular structure and conformational preferences of (5-Ethylpyridin-3-yl)methanol, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This document synthesizes theoretical principles with established experimental methodologies to offer a robust framework for studying this and similar molecules.

Introduction to this compound: A Molecule of Interest

This compound, with the chemical formula C₈H₁₁NO, belongs to the pyridine class of heterocyclic compounds. These structures are of significant interest in pharmaceutical development due to their presence in numerous bioactive molecules and their ability to engage in various intermolecular interactions. The specific substitution pattern of an ethyl group at the 5-position and a methanol group at the 3-position imparts distinct electronic and steric properties that influence its chemical reactivity, physical properties, and, crucially, its interaction with biological targets.

Table 1: Key Molecular Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₁NOSigma-Aldrich
Molecular Weight137.18 g/mol Sigma-Aldrich
IUPAC NameThis compoundInferred from similar compounds
SMILESCCC1=CC(=CN=C1)COInferred from similar compounds
InChI KeyLIRQOUKPZWQBRE-UHFFFAOYSA-NSigma-Aldrich

Understanding the conformational landscape of this compound is essential for predicting its biological activity and for designing derivatives with improved properties. The flexibility of the ethyl and methanol substituents allows the molecule to adopt various spatial arrangements, each with a distinct energy profile.

G cluster_0 Computational Workflow A Initial 3D Structure Generation B Conformational Search (e.g., Dihedral Scan) A->B C Geometry Optimization (DFT/MM) B->C D Energy Calculation and Ranking C->D E Analysis of Low-Energy Conformers D->E

Figure 2: A generalized workflow for the computational conformational analysis of this compound.

Key Conformational Considerations
  • Rotation of the Methanol Group: The orientation of the hydroxyl group relative to the pyridine ring is a critical factor. Intramolecular hydrogen bonding between the hydroxyl proton and the pyridine nitrogen is a possibility, which would significantly stabilize a specific conformation.

  • Rotation of the Ethyl Group: The ethyl group can adopt different orientations to minimize steric clashes with the adjacent hydrogen atom on the pyridine ring.

  • Solvent Effects: The surrounding solvent can influence conformational preferences by stabilizing certain conformers through intermolecular interactions. [1]For instance, a polar solvent might disrupt intramolecular hydrogen bonds in favor of forming hydrogen bonds with the solute.

Experimental Determination of Molecular Structure and Conformation

While computational methods provide valuable insights, experimental validation is crucial for confirming the predicted structures. A combination of spectroscopic and crystallographic techniques is typically employed.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure in the solid state. This technique can precisely determine bond lengths, bond angles, and dihedral angles, offering a detailed snapshot of the molecule's conformation in the crystal lattice. For example, a study on the crystal structure of a related compound, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol, revealed that the methanol group was nearly perpendicular to the plane of the fused ring system. [2]This highlights the importance of steric and packing forces in the solid state.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The collected data are used to solve the crystal structure and refine the atomic positions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.

  • ¹H and ¹³C NMR: These experiments confirm the basic connectivity of the molecule.

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. The observation of NOEs between specific protons can help to determine the relative orientation of the substituents. A study on 5-ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane demonstrated the use of NOESY to confirm computationally predicted conformers in different solvents. [1]* Coupling Constants (J-values): The magnitude of the coupling constants between protons can provide information about the dihedral angles between them, which is valuable for conformational analysis.

Protocol for NMR-based Conformational Analysis:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY) is performed.

  • Data Analysis: The NMR spectra are assigned, and NOE constraints and coupling constants are extracted to build a model of the solution-state conformation.

G cluster_0 Experimental Workflow A Synthesis and Purification B Spectroscopic Characterization (NMR, IR, MS) A->B C Single Crystal Growth B->C E Advanced NMR Studies (NOESY) in various solvents B->E D X-ray Crystallography (Solid-State Conformation) C->D F Solution-Phase Conformation Determination E->F

Figure 3: A comprehensive experimental workflow for the structural and conformational analysis of this compound.

Synthesis and Characterization

A plausible synthetic route to this compound involves the reduction of a corresponding carboxylic acid or ester derivative, such as methyl 5-ethylnicotinate. [3] A Generalized Synthetic Protocol:

  • Ester Reduction: Methyl 5-ethylnicotinate is treated with a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), in an appropriate solvent like tetrahydrofuran (THF) or ethanol.

  • Work-up: The reaction is carefully quenched, and the product is extracted.

  • Purification: The crude product is purified using techniques like column chromatography or distillation.

The identity and purity of the synthesized this compound would be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The molecular structure and conformational preferences of this compound are dictated by a subtle interplay of steric and electronic factors. A comprehensive understanding of its three-dimensional nature requires a synergistic approach that combines computational modeling with experimental validation through X-ray crystallography and advanced NMR spectroscopy. The methodologies and principles outlined in this guide provide a robust framework for researchers to investigate this and other substituted pyridine derivatives, ultimately facilitating the rational design of new molecules with desired properties for applications in drug discovery and beyond.

References

  • National Center for Biotechnology Information. (2023). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. U.S. National Library of Medicine. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11962777, (5-methylpyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link].

  • The Synthesis and Applications of (5-Methylpyridin-3-yl)methanol: A Chemist's Perspective. (n.d.). Autech Industry Co.,Limited. Retrieved February 5, 2026, from [Link]

  • Kudryavtsev, D. S., et al. (2019). Conformational Analysis of 5-Ethyl-5-hydroxymethyl-2,2-dimethyl-1,3-dioxane. ResearchGate. Retrieved February 5, 2026, from [Link]

  • Matrix Fine Chemicals. (pyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71340214, (5-Ethyl-2-methylpyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link].

  • El-Metwaly, N. M., & El-Gazzar, A. B. A. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. BMC Chemistry, 16(1), 63. [Link]

  • Imidazole-[1,5-a]-Pyridines Can Occupy the EGFR Allostery with a Strong Polar Interaction. (2024). ACS Omega. Retrieved February 5, 2026, from [Link]

  • Molecular Modeling Optimization of Anticoagulant Pyridine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]

Sources

Solubility and stability of (5-Ethylpyridin-3-yl)methanol in various solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of (5-Ethylpyridin-3-yl)methanol

Abstract: This technical guide provides a comprehensive analysis of the anticipated solubility and stability characteristics of this compound, a key heterocyclic building block for drug discovery and development. In the absence of extensive public data for this specific molecule, this paper leverages established chemical principles, data from close structural analogs, and industry-standard methodologies to provide a predictive yet robust framework for researchers. It details the theoretical underpinnings of its physicochemical behavior and offers field-proven, step-by-step protocols for empirical determination of its solubility and stability profiles, conforming to international regulatory standards. This guide is intended to empower researchers, scientists, and drug development professionals to effectively handle, formulate, and analyze this compound, thereby accelerating preclinical development timelines.

Introduction and Molecular Profile

This compound is a substituted pyridine derivative of increasing interest in medicinal chemistry and organic synthesis. Its structure, featuring a pyridine ring, a hydroxymethyl group, and an ethyl substituent, presents a unique combination of polarity, hydrogen-bonding capability, and lipophilicity. These features are critical in defining its interactions with biological targets and its suitability for formulation as a drug candidate. Understanding the solubility and stability of this molecule is a non-negotiable prerequisite for its advancement through the drug development pipeline, influencing everything from reaction work-ups and purification to formulation and long-term storage.

While empirical data for this specific ethyl-substituted analog is not widely published, a robust predictive assessment can be constructed by analyzing its structural components and comparing them to well-characterized analogs such as (5-methylpyridin-3-yl)methanol and 3-pyridinemethanol.[1][2] The pyridine moiety acts as a hydrogen bond acceptor, the hydroxymethyl group serves as both a hydrogen bond donor and acceptor, and the ethyl group introduces a degree of non-polar character.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / InformationRationale and Key References
Molecular Formula C₈H₁₁NOBased on chemical structure.
Molecular Weight 137.18 g/mol Calculated from the molecular formula.
Appearance Predicted to be a liquid or low-melting solid at STP.The parent compound, 3-pyridinemethanol, is a liquid.[2] The methyl analog's hydrochloride salt has a melting point of 168-171°C.[1]
pKa (of Pyridine N) ~4.8 - 5.2The pKa of pyridine is ~5.2. Alkyl substituents are weakly electron-donating and have a minor effect on the basicity of the pyridine nitrogen.
LogP (Octanol-Water) ~0.8 - 1.2The LogP of 3-pyridinemethanol is ~0.[2] The addition of an ethyl group will increase lipophilicity more than a methyl group. This is a critical parameter for predicting solubility and permeability.
UV Chromophore YesThe pyridine ring provides strong UV absorbance, essential for analytical quantification via HPLC-UV.

Solubility Profile: A Predictive and Practical Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The molecular structure of this compound suggests a versatile solubility profile, dominated by its polar functional groups.

Theoretical Solubility Assessment
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is predicted. The hydroxymethyl group can form strong hydrogen bonds with protic solvents, and the pyridine nitrogen can also act as a hydrogen bond acceptor. The hydrochloride salt form, if prepared, would exhibit significantly enhanced aqueous solubility.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is expected. These solvents can engage in dipole-dipole interactions with the polar pyridine ring and accept hydrogen bonds from the hydroxymethyl group.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted. The dominant polar functionalities of the molecule will have weak interactions with non-polar solvents. The ethyl group provides minor lipophilic character but is insufficient to overcome the polarity of the pyridine-methanol headgroup. The addition of longer alkyl chains is known to increase solubility in non-polar environments, but an ethyl group's effect is modest.[4]

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Interaction Mechanism
Polar Protic Water, Methanol, EthanolHighHydrogen Bonding (Donor & Acceptor)
Polar Aprotic DMSO, DMF, AcetonitrileGood to HighDipole-Dipole, H-Bond Accepting
Chlorinated Dichloromethane (DCM)ModerateDipole-Dipole
Ethers Diethyl Ether, THFLow to ModerateH-Bond Accepting (weak)
Non-Polar Hexane, Heptane, ToluenePoorvan der Waals forces
Experimental Protocol for Equilibrium Solubility Determination

To move from prediction to fact, a robust, reproducible experimental protocol is essential. The shake-flask method is the gold standard for determining equilibrium solubility and is recommended by regulatory agencies.

Workflow: Equilibrium Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_validation Validation prep1 Prepare saturated solutions: Add excess solid to vials containing various solvents. prep2 Equilibrate at controlled temp (e.g., 25°C & 37°C) with agitation for >24h. prep1->prep2 val2 Ensure pH of aqueous solutions is measured and reported. prep1->val2 sample1 Allow solids to settle. prep2->sample1 Post-Equilibration sample2 Withdraw supernatant. Filter through 0.45µm filter to remove particulates. sample1->sample2 sample3 Quantify concentration using a validated HPLC-UV method. sample2->sample3 val1 Confirm solid form of excess material (e.g., by XRPD) to detect polymorphic transformations. sample3->val1

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent of interest (e.g., pH 1.2, 4.5, 6.8 buffers, water, methanol, acetonitrile). The excess solid is crucial to ensure equilibrium with a saturated solution.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (typically 25 °C and/or 37 °C). Agitate for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: After equilibration, cease agitation and allow the vials to stand to let undissolved solids sediment.

  • Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PVDF or PTFE, selected for solvent compatibility) to remove any undissolved microparticles.

  • Dilution and Analysis: Dilute the filtered sample accurately with a suitable mobile phase to fall within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the concentration against a standard curve of known concentrations.

Stability Profile and Forced Degradation

Assessing the intrinsic stability of a molecule is a cornerstone of drug development, mandated by regulatory bodies like the ICH. Forced degradation studies deliberately stress the molecule to identify potential degradation pathways, develop stability-indicating analytical methods, and predict long-term stability.

Predicted Stability and Degradation Pathways

The aromatic pyridine ring imparts significant stability to this compound. However, specific functional groups present potential liabilities under stress conditions.

  • Hydrolytic Stability: The molecule lacks readily hydrolyzable functional groups like esters or amides. Therefore, it is predicted to be highly stable across a wide pH range (e.g., pH 1 to 9). Degradation would only be expected under extreme pH and temperature conditions.

  • Oxidative Stability: The pyridine nitrogen is susceptible to oxidation, potentially forming the corresponding N-oxide. The benzylic-like position of the hydroxymethyl group could also be susceptible to oxidation to an aldehyde or carboxylic acid, especially in the presence of metal catalysts.

  • Thermal Stability: The compound is expected to be thermally stable under typical pharmaceutical processing and storage conditions. High temperatures could lead to decomposition, as noted for the methyl analog.[1]

  • Photostability: Pyridine derivatives absorb UV radiation and can be susceptible to photolytic degradation.[5] As per ICH Q1B guidelines, exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter is required.[6] Degradation could involve complex radical pathways or rearrangements.

Experimental Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH Q1A(R2) guidelines to systematically evaluate the stability of this compound.[7] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at sufficient levels for detection and characterization without completely destroying the parent molecule.[7]

Workflow: Forced Degradation Study

G cluster_conditions Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound in 50:50 Acetonitrile:Water acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (e.g., 80°C, solid & solution) start->therm photo Photolytic (ICH Q1B light chamber) start->photo quench Quench Reaction (Neutralize acid/base) acid->quench base->quench hplc Analyze via Stability- Indicating HPLC-UV/MS oxid->hplc therm->hplc photo->hplc quench->hplc mass_bal Calculate Mass Balance (% Assay + % Impurities) hplc->mass_bal peak_track Peak Tracking & Purity (Use PDA & MS data) mass_bal->peak_track

Caption: Standard Workflow for a Forced Degradation Study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile/water.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Store at an elevated temperature (e.g., 60 °C).

  • Oxidation: Mix the stock solution with an appropriate volume of hydrogen peroxide (e.g., to achieve a final concentration of 3% H₂O₂). Store at room temperature, protected from light.

  • Thermal Degradation: Store vials of the stock solution and solid compound in an oven at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose the stock solution and solid compound to a calibrated light source according to ICH Q1B specifications.[6] A dark control sample, wrapped in aluminum foil, should be stored alongside to isolate light-induced degradation.

  • Time Point Sampling: Withdraw aliquots from each stress condition at various time points (e.g., 2, 8, 24, 48 hours).

  • Sample Treatment: For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before dilution and analysis.

  • Analysis: Analyze all samples, including a time-zero control, using a stability-indicating HPLC method, preferably with both Photodiode Array (PDA) and Mass Spectrometric (MS) detection.

  • Evaluation:

    • Assay: Calculate the percentage of this compound remaining.

    • Degradation Products: Identify and quantify the degradation products formed.

    • Mass Balance: Ensure the sum of the assay value and the percentages of all degradation products is close to 100%, demonstrating that all major degradation products are detected.

Recommended Analytical Methodology

A robust analytical method is crucial for accurate quantification in both solubility and stability studies. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the recommended approach.

  • Column: A C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH ~3-5) and an organic modifier (methanol or acetonitrile) will provide good peak shape and resolution.

  • Detection: The pyridine ring is a strong UV chromophore, allowing for sensitive detection at a wavelength of approximately 260 nm. A PDA detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer is invaluable for forced degradation studies, as it allows for the rapid identification of degradation products by providing mass-to-charge ratio information.

Conclusion

This compound is a molecule with a favorable physicochemical profile for applications in drug development, characterized by predicted high solubility in polar solvents and good intrinsic stability. The ethyl group provides a subtle but important increase in lipophilicity compared to its methyl analog, which can be critical for modulating biological activity and permeability. While this guide provides a robust predictive framework, it is imperative that these properties are confirmed through the rigorous, standardized experimental protocols detailed herein. By systematically evaluating solubility and stability early in the development process, researchers can mitigate risks, ensure data quality for regulatory submissions, and ultimately accelerate the journey from discovery to clinical application.

References

  • PubChem. (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Available at: [Link]

  • ICH. (1996, November). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • ICH. (2003, February). Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). Self-Assembled Monolayers of Pyridine Derivatives on Gold Surfaces. Available at: [Link]

  • Dikio, E. D., et al. (2012). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. International Journal of Electrochemical Science.
  • MDPI. (2022). Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. Available at: [Link]

Sources

Introduction: The Enduring Significance of the Pyridine Ring

Author: BenchChem Technical Support Team. Date: February 2026

<-48> ## The Pyridine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Pyridine Derivatives

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, including its basicity and ability to participate in hydrogen bonding, make it a "privileged scaffold" — a molecular framework that is recurrently found in bioactive compounds.[1][2] This guide provides a technical overview for researchers and drug development professionals on the multifaceted biological activities of pyridine derivatives, delving into their mechanisms of action, key examples, and the experimental protocols used for their evaluation. Pyridine-based structures are integral to a wide array of pharmaceuticals, demonstrating activities that span from anticancer and antimicrobial to anti-inflammatory and neurological applications.[1][2][3][4]

Anticancer Activity: Targeting the Engines of Malignancy

Pyridine derivatives have emerged as a rich source of potent anticancer agents, primarily due to their ability to interact with key enzymatic targets that drive tumor growth and proliferation. Many successful kinase inhibitors, for instance, incorporate the pyridine motif.[5]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism by which pyridine derivatives exert their anticancer effects is through the inhibition of protein kinases. These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Pyridine-containing compounds can act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

Key kinase targets for pyridine derivatives include:

  • Receptor Tyrosine Kinases (RTKs): Such as c-Met and ROS1, which are involved in cell proliferation, migration, and survival.

  • Non-Receptor Tyrosine Kinases: Including those in the ALK family.

Beyond kinase inhibition, some pyridine derivatives have been shown to induce apoptosis by disrupting microtubule polymerization or by interacting with DNA.[5] For example, certain cobalt(III) pyridine complexes can cleave plasmid DNA upon irradiation.[5]

Featured Compound: Imatinib (Gleevec)

Imatinib is a prime example of a successful pyridine-based anticancer drug.[5] It is a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent in chronic myelogenous leukemia (CML). The pyridine ring in Imatinib is crucial for its binding to the ATP-binding site of the kinase.

Experimental Workflow: Assessing In Vitro Cytotoxicity

A fundamental step in evaluating the anticancer potential of novel pyridine derivatives is to determine their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Readout prep1 Culture Cancer Cell Line prep2 Harvest & Count Cells prep1->prep2 prep3 Seed Cells in 96-Well Plate prep2->prep3 treat2 Add Compound to Wells prep3->treat2 treat1 Prepare Serial Dilutions of Pyridine Compound treat1->treat2 treat3 Incubate for 24-72h treat2->treat3 assay1 Add MTT Reagent treat3->assay1 assay2 Incubate (2-4h) to Allow Formazan Formation assay1->assay2 assay3 Add Solubilizing Agent (e.g., DMSO) assay2->assay3 assay4 Read Absorbance at ~570nm assay3->assay4 analysis analysis assay4->analysis Calculate IC50

Caption: Workflow for determining the IC50 of a compound.

  • Cell Seeding: Plate cancer cells (e.g., HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6][7]

  • Compound Treatment: Prepare serial dilutions of the pyridine derivative in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[7]

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial and Antiviral Activities

The pyridine scaffold is a versatile platform for the development of agents to combat infectious diseases caused by bacteria, fungi, and viruses.[1][3]

Antibacterial and Antifungal Mechanisms

Pyridine derivatives can exhibit broad-spectrum antimicrobial activity.[2][5] Their mechanisms of action are diverse and can include:

  • Inhibition of Essential Enzymes: Targeting enzymes crucial for microbial survival, such as DNA gyrase or thymidylate kinase.

  • Disruption of Cell Membranes: Some pyridine-based quaternary ammonium salts can disrupt the integrity of bacterial cell membranes.

  • Interference with Biofilm Formation: Certain compounds have shown the ability to inhibit the formation of biofilms, which are communities of microbes that are notoriously resistant to antibiotics.

Antiviral Mechanisms

Numerous pyridine derivatives have demonstrated efficacy against a range of viruses, including HIV, Hepatitis B and C (HBV, HCV), and coronaviruses.[3][8] Key antiviral mechanisms include:

  • Enzyme Inhibition: Inhibition of viral enzymes such as reverse transcriptase, polymerase, and protease is a common strategy.[3][8] For example, Atazanavir, an anti-HIV drug, contains a pyridine ring.[5]

  • Replication Inhibition: Interference with the replication of viral DNA or RNA.[3][8]

  • Inhibition of Host Factors: Some compounds target host cell kinases like AAK1, which are co-opted by viruses for their life cycle.[3]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microbe.[9][10]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyridine compound in a suitable broth medium (e.g., Mueller-Hinton Broth).[11]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a specific turbidity (e.g., 0.5 McFarland standard).[11]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[11] Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity or growth.[11]

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyridine Derivative A81632
Pyridine Derivative B248
Standard Antibiotic12N/A
Standard AntifungalN/AN/A0.5

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Pyridine derivatives have shown promise as anti-inflammatory agents, often by targeting enzymes involved in the inflammatory cascade.[12]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of many compounds is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Some pyridine analogs have demonstrated the ability to inhibit COX enzymes, thereby reducing the inflammatory response.[13]

Experimental Protocol: In Vitro COX Inhibition Assay

The anti-inflammatory potential of pyridine derivatives can be assessed using in vitro assays that measure the inhibition of COX enzymes.

  • Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyridine derivative or a control inhibitor (e.g., indomethacin).

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Product Quantification: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Neurological and CNS Activity

The pyridine scaffold is also prevalent in compounds designed to treat neurodegenerative disorders like Alzheimer's disease.[14][15]

Mechanism of Action in Alzheimer's Disease

In the context of Alzheimer's disease, pyridine derivatives have been developed to target several pathological processes:

  • Acetylcholinesterase (AChE) Inhibition: One of the main therapeutic strategies for Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting AChE. Several pyridine-containing compounds have been identified as potent AChE inhibitors.[14]

  • Inhibition of Amyloid-β (Aβ) Aggregation: The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Some pyridine derivatives can inhibit the aggregation of Aβ peptides.[14][16]

  • Metal Chelation: Dysregulation of metal ions like copper and zinc has been implicated in Aβ aggregation. Pyridine derivatives can act as metal chelators, potentially preventing this process.[14]

G APP Amyloid Precursor Protein (APP) BACE1 β-secretase (BACE1) APP->BACE1 cleavage g_secretase γ-secretase BACE1->g_secretase Abeta Amyloid-β (Aβ) Monomers g_secretase->Abeta cleavage Oligomers Aβ Oligomers Abeta->Oligomers aggregation Plaques Aβ Plaques Oligomers->Plaques aggregation Neuron_Death Neuronal Death Plaques->Neuron_Death AChE Acetylcholinesterase (AChE) ACh Acetylcholine AChE->ACh hydrolyzes Synaptic_Dys Synaptic Dysfunction ACh->Synaptic_Dys prevents Pyridine_AChEI Pyridine AChE Inhibitors Pyridine_AChEI->AChE inhibits Pyridine_AbetaI Pyridine Aβ Aggregation Inhibitors Pyridine_AbetaI->Oligomers inhibits

Sources

Introduction: The Challenge of Sourcing Specific Pyridine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Availability, Synthesis, and Qualification of (5-Ethylpyridin-3-yl)methanol for Researchers and Drug Development Professionals

Substituted pyridinylmethanols are a cornerstone of modern medicinal chemistry and materials science. The precise arrangement of substituents on the pyridine ring is often critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This compound, a specific isomer within this class, represents a valuable building block for creating novel molecular entities. However, its utility is directly tied to its availability and purity, a significant hurdle for many researchers.

This guide provides a comprehensive overview of the commercial landscape for this compound. As a Senior Application Scientist, my objective is to offer not just a list of suppliers, but a practical roadmap for procurement and, crucially, for ensuring the quality of this specialized reagent. We will delve into the realities of its commercial availability, the likely necessity of custom synthesis, and the rigorous analytical protocols required to validate its identity and purity, ensuring the integrity of your research and development programs.

Commercial Availability: A Landscape of Analogs

A thorough investigation of the current chemical supplier landscape reveals that This compound is not offered as a stock, catalog item by major chemical vendors. Researchers searching for this specific compound will instead find commercially available analogs, primarily its methyl counterpart or positional isomers. This scarcity underscores the specialized nature of this reagent and necessitates a more strategic approach to procurement than simply ordering from a catalog.

For context, the following table summarizes the availability of the most closely related, commercially available analogs:

Compound NameCAS NumberRepresentative SuppliersTypical PurityNotes
(5-Methylpyridin-3-yl)methanol 102074-19-1Sigma-Aldrich (via Ambeed, Inc.), Simson Pharma Limited>95%Often supplied with a Certificate of Analysis (CoA).
(5-Ethylpyridin-2-yl)methanol 768-61-6Sigma-Aldrich (AldrichCPR)Not specifiedSold "as-is" without analytical data; buyer is responsible for confirming identity and purity.[1]

This data clearly illustrates that while related structures are available, obtaining the specific 5-ethyl, 3-methanol isomer requires a different strategy. The most direct and reliable path to acquiring this compound is through custom synthesis .

Procurement Strategy: The Custom Synthesis Workflow

Engaging a contract research organization (CRO) or a specialized custom synthesis company is the most practical approach for obtaining this compound. This process, however, requires careful planning and clear communication to ensure the final product meets the necessary quality standards.

Diagram: Custom Synthesis and Quality Control Workflow

The following diagram outlines the logical flow for procuring and validating a specialized chemical like this compound.

G cluster_procurement Procurement Phase cluster_qc In-House QC & Validation Phase start Identify Need for This compound select_cro Select Custom Synthesis CRO start->select_cro provide_specs Provide Synthesis Route & Purity Specifications select_cro->provide_specs cro_synthesis CRO Synthesizes & Delivers Compound provide_specs->cro_synthesis receive Receive Compound & CRO's Analytical Data cro_synthesis->receive structure_confirm Structure Confirmation (NMR, MS) receive->structure_confirm purity_analysis Purity Assessment (HPLC, GC) structure_confirm->purity_analysis final_approval Approve Batch for Use purity_analysis->final_approval

Caption: Workflow for procuring and validating a custom-synthesized chemical.

Selecting a Custom Synthesis Partner

When selecting a CRO, consider the following:

  • Expertise in Heterocyclic Chemistry: Ensure the CRO has documented experience with pyridine chemistry.

  • Analytical Capabilities: Verify they have in-house NMR, LC-MS, and HPLC capabilities to provide a comprehensive Certificate of Analysis.

  • Communication and Reporting: A reliable partner will provide regular updates and a detailed final report with all analytical data.

Proposed Synthetic Route

A plausible and efficient synthetic route to this compound involves the reduction of a suitable precursor, such as 5-ethylnicotinic acid or its corresponding ester (e.g., ethyl 5-ethylnicotinate).

  • Esterification (if starting from acid): 5-ethylnicotinic acid can be converted to its ethyl ester using standard methods, such as treatment with ethanol in the presence of a catalytic amount of sulfuric acid.

  • Reduction: The ester is then reduced to the primary alcohol. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful and effective reagent for this transformation.

This proposed route provides a solid foundation for discussions with your chosen synthesis partner.

In-House Qualification: A Self-Validating Protocol

Upon receiving the custom-synthesized compound, independent verification is paramount. Do not rely solely on the supplier's Certificate of Analysis. The following protocols provide a framework for rigorous in-house qualification.

A. Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for confirming the molecular structure.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or MeOD). Add a small amount of a reference standard like tetramethylsilane (TMS).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals for this compound would include:

    • A triplet and a quartet in the aliphatic region for the ethyl group.

    • A singlet for the methylene (-CH₂OH) protons.

    • Distinct signals in the aromatic region for the three pyridine protons.

    • A broad singlet for the hydroxyl (-OH) proton, which may exchange with residual water in the solvent.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will confirm the number of unique carbon atoms in the molecule.

  • Data Analysis: Compare the observed chemical shifts, coupling constants, and integration values with the expected structure. The data should be unambiguous for structural confirmation.[2][3]

B. Molecular Weight Verification via Mass Spectrometry (MS)

MS confirms that the compound has the correct molecular weight.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis: Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source coupled to a Liquid Chromatography (LC) system.

  • Data Analysis: Look for the protonated molecular ion [M+H]⁺. For this compound (C₈H₁₁NO), the expected exact mass is 137.0841 g/mol . The observed mass should be within a few parts per million (ppm) of this value on a high-resolution mass spectrometer (HRMS).[4]

C. Purity Assessment via High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of a non-volatile organic compound.

Protocol:

  • Sample Preparation: Accurately prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol/water mixture). Create a dilution for analysis (e.g., 0.1 mg/mL).

  • Method Development:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing 0.1% formic acid or trifluoroacetic acid) is typically effective.

    • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs, typically around 260 nm.

  • Analysis: Inject the sample and run the gradient.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. A purity level of >98% is often required for drug discovery applications.

TechniquePurposeKey Parameters to Verify
¹H and ¹³C NMR Structural ConfirmationChemical shifts, coupling constants, integration
High-Resolution MS Molecular Weight Verification[M+H]⁺ ion, accurate mass measurement
HPLC-UV Purity AssessmentPeak area percentage, absence of impurity peaks

Safety, Handling, and Storage

While specific safety data for this compound is not available, data from its close analog, (5-Methylpyridin-3-yl)methanol, provides a basis for safe handling procedures.[5]

  • GHS Hazard Statements (presumed): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to prevent degradation.

Conclusion

References

  • PubChem. (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Ghosh, K., et al. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available from: [Link]

  • Matrix Fine Chemicals. (PYRIDIN-3-YL)METHANOL | CAS 100-55-0. Available from: [Link]

  • PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Supplementary Information. Available from: [Link]

  • Aspers, R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1560-1565. Available from: [Link]

Sources

Literature review of substituted pyridylmethanols

Author: BenchChem Technical Support Team. Date: February 2026

Title: Advanced Synthesis and Applications of Substituted Pyridylmethanols: A Technical Guide for Medicinal Chemists

Executive Summary

Substituted pyridylmethanols (pyridylcarbinols) represent a privileged scaffold in medicinal chemistry, serving as critical pharmacophores in antihistamines, vasodilators, and chiral ligands. Their amphoteric nature—combining the basicity of the pyridine nitrogen with the H-bond donor/acceptor capability of the hydroxyl group—modulates lipophilicity (


) and solubility, two critical parameters in drug development.

This technical guide synthesizes contemporary literature to provide a rigorous analysis of the synthesis, enantioselective control, and pharmaceutical applications of this moiety. Unlike generic reviews, this document focuses on actionable protocols, specifically Asymmetric Transfer Hydrogenation (ATH) and Direct C-H Hydroxymethylation , providing the reader with self-validating experimental workflows.

Part 1: Structural Diversity & Pharmacophore Analysis

The pyridylmethanol motif exists in three regioisomeric forms (2-, 3-, and 4-substituted), each offering distinct electronic and steric profiles that influence biological binding.

  • 2-Pyridylmethanols: Often capable of intramolecular H-bonding (

    
    ), which can lock conformation and influence permeability. This position is most susceptible to steric hindrance during catalysis.
    
  • 3-Pyridylmethanols: Structurally similar to benzyl alcohols but with lower

    
     and higher polarity. Found in Nicotinyl alcohol  (vasodilator).[1]
    
  • 4-Pyridylmethanols: The nitrogen is distal to the alcohol, minimizing intramolecular effects but maximizing intermolecular interactions.

Key Pharmaceutical Examples:

  • Carbinoxamine: A histamine H1 antagonist containing a 2-pyridylmethanol ether linkage.

  • Lariam (Mefloquine): While a piperidine, its synthesis and activity are deeply rooted in the chemistry of pyridylmethanol precursors.

  • COX-2 Inhibitors: Several experimental candidates utilize the pyridine-alcohol motif to anchor into the COX active site.

Part 2: Synthetic Methodologies

A. Enantioselective Reduction of Pyridyl Ketones (The Gold Standard)

The most reliable route to chiral pyridylmethanols is the Asymmetric Transfer Hydrogenation (ATH) of acetylpyridines. Unlike standard hydrogenation, ATH avoids high pressures and uses safe hydrogen donors like formic acid/triethylamine.[2]

  • Catalyst System: Ruthenium(II) complexes with chiral diamine ligands (e.g., RuCl(p-cymene)[(S,S)-TsDPEN] ) are preferred due to the "NH effect," where the ligand assists in proton transfer.

  • Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism. The basic nitrogen of the pyridine substrate can poison non-chelating catalysts; however, TsDPEN systems are robust against this coordination.

B. Direct C-H Hydroxymethylation (The Modern Approach)

For late-stage functionalization, converting a pyridine C-H bond directly to a C-CH2OH group is highly valuable.

  • Minisci Reaction: Radical addition to protonated pyridines.[3]

    • Reagents: Methanol (solvent & reactant), Ammonium Persulfate (oxidant), Acid.

    • Selectivity: Favors the 2- and 4-positions due to the nucleophilic character of the hydroxymethyl radical attacking the electron-deficient protonated heterocycle.

  • Photoredox Catalysis: Recent advances utilize N-methoxypyridinium salts and blue light (Ir/Ru catalysts) to generate methoxy radicals that abstract hydrogen from methanol, generating

    
     radicals under milder conditions.
    

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways to access the pyridylmethanol scaffold, highlighting the choice between de novo ring construction and functionalization.

SyntheticPathways Start Target: Substituted Pyridylmethanol RouteA Route A: Reduction of Ketones Start->RouteA Stereocontrol Required RouteB Route B: C-H Functionalization Start->RouteB Late-Stage Modification RouteC Route C: N-Oxide Rearrangement Start->RouteC Specific 2-Subst. MethodA1 Asymmetric Transfer Hydrogenation (ATH) RouteA->MethodA1 Ru-TsDPEN High ee% MethodA2 CBS Reduction (Borane) RouteA->MethodA2 Stoichiometric MethodB1 Minisci Reaction (Radical) RouteB->MethodB1 Acidic/Oxidative MethodB2 Photoredox (Blue Light) RouteB->MethodB2 Mild Conditions

Caption: Divergent synthetic strategies for accessing substituted pyridylmethanols, categorizing methods by stereocontrol and reaction conditions.

Part 4: Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of 2-Acetylpyridine

Objective: Synthesis of (S)-1-(2-pyridyl)ethanol with >95% ee.

  • Catalyst Preparation: In a glovebox, mix

    
     (0.0025 eq) and 
    
    
    
    -TsDPEN (0.005 eq) in anhydrous isopropanol. Heat at 80°C for 1 hour to generate the active 16-electron Ru-complex.
  • Reaction Setup: Charge a reaction vessel with 2-acetylpyridine (1.0 eq) and the pre-formed catalyst solution.

  • Hydrogen Donor: Add a pre-mixed azeotrope of Formic Acid/Triethylamine (5:2 molar ratio). Note: The ratio is critical; excess base ensures the amine ligand remains deprotonated.

  • Execution: Stir at 28°C for 14 hours. Monitor conversion via TLC or GC.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with saturated

    
     to remove formic acid.
    
  • Validation: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

Protocol 2: Minisci-Type Hydroxymethylation

Objective: Direct C-2 hydroxymethylation of 4-methylpyridine.

  • Setup: Dissolve 4-methylpyridine (10 mmol) in Methanol (50 mL). Add conc.

    
     (10 mmol) to protonate the pyridine.
    
  • Radical Generation: Heat solution to reflux. Add Ammonium Persulfate (

    
    , 1.5 eq) portion-wise over 1 hour.
    
  • Mechanism: The persulfate generates sulfate radicals, which abstract H from methanol to form

    
    . This nucleophilic radical attacks the electron-deficient C-2 position of the pyridinium ring.
    
  • Workup: Neutralize with aqueous

    
    , evaporate methanol, and extract with DCM. Purify via column chromatography.
    

Part 5: Case Study – Synthesis of Carbinoxamine

Carbinoxamine is a classic antihistamine featuring a chiral center at the pyridylmethanol carbon (though often used as a racemate or the levo-rotatory isomer).

Workflow Visualization:

Carbinoxamine Step1 Precursor: 2-Pyridinecarboxaldehyde Step2 Grignard Addition: p-Cl-Ph-MgBr Step1->Step2 Intermediate Intermediate: (4-Cl-phenyl)(pyridin-2-yl)methanol Step2->Intermediate Step3 Etherification: 2-Dimethylaminoethyl chloride NaH / Toluene Intermediate->Step3 Product Final Drug: Carbinoxamine Step3->Product

Caption: Synthetic route for Carbinoxamine, highlighting the critical Grignard and Etherification steps.

Technical Insight: The etherification step (Step 3) often requires a strong base (NaH) because the secondary alkoxide is sterically hindered by the adjacent pyridine ring and the p-chlorophenyl group. Phase transfer catalysis (PTC) is a valid alternative to improve yield and safety.

Part 6: Comparative Data

Table 1: Comparison of Catalytic Systems for Pyridyl Ketone Reduction

Catalyst SystemH-SourceTypical ee%TON (Turnover Number)Notes
Ru-TsDPEN HCOOH/TEA95-99%1,000 - 5,000Robust; Industry standard.
Rh-Binapine

(High Pressure)
98-99%500 - 2,000Excellent for 2-pyridyl; requires autoclave.
Ir-P,N,O Ligands

>99%>10,000High activity; newer class of catalysts.
Biocatalysis (KREDs) NADPH>99%N/AHigh specificity; requires enzyme screening.

References

  • Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Source: Journal of the American Chemical Society (1995).[4] URL:[Link]

  • Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones. Source: Organic Letters (2019). URL:[Link]

  • Synthesis of carbinoxamine via α-C(sp3)–H 2-pyridylation of O, S or N-containing compounds. Source: Chemical Science (2021). URL:[Link]

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. Source: The Journal of Organic Chemistry (2025).[5] URL:[Link]

  • 3-Pyridinemethanol | PubChem Compound Summary. Source: National Center for Biotechnology Information. URL:[Link]

  • An Improved Method for the Mono-Hydroxymethylation of Pyridines: A Modification of the Minisci Procedure. Source: Synthetic Communications (2006). URL:[Link][2][6][7]

Sources

Chemical and physical properties of (5-Ethylpyridin-3-yl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (5-Ethylpyridin-3-yl)methanol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of this compound. As a substituted pyridinemethanol, this compound holds significant interest for researchers in medicinal chemistry and materials science due to its versatile chemical scaffold. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering a consolidated resource of its known characteristics and potential utility. It is important to note that while extensive data exists for analogous compounds such as (5-methylpyridin-3-yl)methanol, specific experimental data for the ethyl-substituted title compound is less prevalent in publicly accessible literature. This guide synthesizes available information and provides expert-driven extrapolations based on established chemical principles and data from closely related structures.

Introduction and Strategic Importance

Pyridinemethanols are a class of heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide array of biologically active molecules and functional materials. The pyridine ring, a bioisostere of a phenyl ring, imparts unique properties such as improved solubility and metabolic stability in drug candidates. The hydroxymethyl group offers a reactive handle for further chemical modifications. The specific substitution pattern, in this case, a 5-ethyl and a 3-hydroxymethyl group, defines the steric and electronic properties of the molecule, influencing its reactivity and interaction with biological targets. Understanding the fundamental properties of this compound is therefore critical for its effective utilization in research and development.

Compound Identification and Core Properties

Precise identification is paramount for any chemical entity. While a specific CAS number for this compound is not readily found in major databases, its identity is unequivocally defined by its structure and nomenclature. For comparative purposes, data for the closely related methyl analog, (5-methylpyridin-3-yl)methanol, is included.

Table 1: Compound Identification

IdentifierThis compound (Target Compound)(5-methylpyridin-3-yl)methanol (Analog for Comparison)
IUPAC Name This compound(5-methyl-3-pyridinyl)methanol[1]
Synonyms 5-Ethyl-3-pyridinemetanol; 3-(Hydroxymethyl)-5-ethylpyridine5-Methyl-3-pyridinemethanol; 3-Hydroxymethyl-5-methylpyridine[1]
CAS Number Not readily available102074-19-1[1][2]
Molecular Formula C₈H₁₁NOC₇H₉NO[1][3]
Molecular Weight 137.18 g/mol 123.15 g/mol [1]
Canonical SMILES CCC1=CC(=CN=C1)COCC1=CC(=CN=C1)CO[1]
InChIKey LIRQOUKPZWQBRE-UHFFFAOYSA-N (for 2-ethyl isomer) - Note: A specific key for the 3-yl isomer is not indexed.MRQAYFYTWNIVFN-UHFFFAOYSA-N[1]
Chemical Structure

The structural representation of this compound is fundamental to understanding its chemical behavior.

Caption: 2D Structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation. The data presented below is a combination of predicted values and extrapolated data from its methyl analog.

Table 2: Physicochemical Data

PropertyThis compound (Predicted/Extrapolated)(5-methylpyridin-3-yl)methanol (Experimental Data)
Physical Form Expected to be a liquid or low-melting solidLiquid
Color Colorless to light brownLight brown[2]
Boiling Point > 256 °C256 °C[2]
Density ~1.0-1.1 g/cm³1.092 g/cm³[2]
Solubility Soluble in water, ethanol, methanol, DMSOSoluble in water and ethanol[4]
pKa (Predicted) ~13.5 - 14.013.70 ± 0.10[2]
Flash Point > 109 °C109 °C[2]

The addition of an ethyl group in place of a methyl group is expected to slightly increase the boiling point and lipophilicity, while marginally decreasing the density and aqueous solubility, though it should remain reasonably soluble in polar protic solvents.

Synthesis and Reactivity

General Synthesis Strategy

The synthesis of pyridinemethanols typically involves the reduction of a corresponding pyridine carboxylic acid or its ester derivative. A plausible and industrially scalable approach for this compound would be the reduction of methyl 5-ethylnicotinate.

A well-documented method for a similar transformation is the reduction of methyl 5-methylnicotinate using a mixture of magnesium chloride and potassium borohydride in tetrahydrofuran (THF).[2] This method is efficient and avoids the use of more hazardous reducing agents like lithium aluminum hydride.

Caption: General synthesis pathway for this compound.

Experimental Protocol: Reduction of a Nicotinate Ester

This protocol is adapted from the synthesis of (5-methylpyridin-3-yl)methanol and serves as a validated starting point for the synthesis of the title compound.[2]

  • Reagent Preparation: In a dry, inert atmosphere (e.g., under Argon or Nitrogen), mix magnesium chloride and potassium borohydride in a 1:1 molar ratio with anhydrous tetrahydrofuran (THF).

  • Activation: Heat the mixture to reflux (approximately 67°C) for 2 hours to form the reducing agent complex. Cool the mixture to room temperature.

  • Substrate Addition: Dissolve methyl 5-ethylnicotinate in anhydrous THF. Slowly add the solution of the reducing agent to the ester solution at a controlled temperature (e.g., 40°C).

  • Reaction: Maintain the reaction at 40°C with stirring for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Upon completion, cool the reaction to room temperature and carefully quench the excess reducing agent by the slow addition of methanol.

  • Workup and Isolation: Remove the solvents (THF and methanol) under reduced pressure. Add water to the residue and perform an extraction with a suitable organic solvent, such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the final this compound.

Chemical Reactivity

The reactivity of this compound is primarily governed by the hydroxyl group and the pyridine ring.

  • Hydroxyl Group: As a primary alcohol, it can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound. While specific spectra for this compound are not published, the expected chemical shifts and signals can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the hydroxymethyl group (a singlet), and distinct signals for the three aromatic protons on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to the eight carbon atoms in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, aliphatic, and alcohol-bearing carbons).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to its molecular weight (137.18 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group, and characteristic peaks for C-H and C=N/C=C bonds of the substituted pyridine ring.

Applications in Research and Drug Development

Substituted pyridinemethanols are valuable intermediates in medicinal chemistry.[5] The ethyl group at the 5-position can provide a desirable lipophilic interaction within a protein binding pocket, potentially enhancing potency or selectivity. The hydroxymethyl group at the 3-position serves as a key attachment point for building more complex molecular architectures.

Potential therapeutic areas where this scaffold could be relevant include:

  • Antimicrobial and Antiviral Agents: Pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial and antiviral properties.[4]

  • Antitumor Agents: The pyridine scaffold is present in numerous anticancer drugs, and novel derivatives are continuously being explored for their potential in oncology.[4]

  • Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to engage in hydrogen bonding makes it a common feature in drugs targeting CNS receptors.

The strategic placement of the functional groups in this compound makes it an attractive starting material for generating compound libraries for high-throughput screening in drug discovery campaigns.[5]

Safety and Handling

While a specific safety data sheet for this compound is not available, the safety precautions for its methyl analog, (5-methylpyridin-3-yl)methanol, should be strictly followed.[1]

GHS Hazard Statements (based on analog): [1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures: [6]

  • Handling: Use only in a well-ventilated area or under a chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from strong oxidizing agents, strong acids, and strong reducing agents.[6]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While specific experimental data for this compound is limited, this guide provides a robust framework for its synthesis, handling, and application based on established chemical principles and data from closely related analogs. Its unique substitution pattern offers opportunities for the development of novel compounds with tailored properties for various scientific applications, particularly in the realm of drug discovery. Further research into this compound is warranted to fully elucidate its properties and unlock its full potential.

References

  • PubChemLite. (5-methylpyridin-3-yl)methanol (C7H9NO). Available at: [Link]

  • PubChem. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. Available at: [Link]

  • PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol | C9H13NO | CID 71340214. Available at: [Link]

  • ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR Spectroscopic Data for 4, 5, and 7 in Methanol-d 4. Available at: [Link]

  • AIDIC. Innovative Methanol Synthesis Process by Using Exergy Recuperative Pressure and Heat Circulation Modules. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Methanol. Available at: [Link]

  • J-STAGE. Development of Highly Efficient Methanol Synthesis Process with New Catalysts. Available at: [Link]

  • MDPI. Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]

  • Fischer-Tropsch Archive. i-C METHANOL SYNTHESIS PROCESS. Available at: [Link]

  • ResearchGate. 1 H and 13 C NMR spectroscopic data for compound 16 in methanol-d4. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methanol. Available at: [Link]

  • The Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. Medicinal Chemistry In The Path Of Drug Discovery. Available at: [Link]

  • Mercuria. SAFETY DATA SHEET Methanol. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthetic Architectures for (5-Ethylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The (5-Ethylpyridin-3-yl)methanol scaffold represents a critical "privileged structure" in medicinal chemistry, offering a lipophilic modification to the standard nicotinyl alcohol core. While the 5-methyl analog is ubiquitous, the 5-ethyl variant provides a distinct steric and metabolic profile, often used to modulate the hERG liability or solubility of kinase inhibitors and GPCR ligands.

This guide provides a validated synthetic roadmap for accessing and derivatizing this core. Unlike standard textbook descriptions, we focus on the causality of reagent choice —addressing the specific electronic deficiency of the pyridine ring and the solubility challenges inherent to zwitterionic intermediates.

Retrosynthetic Logic & Pathway Design

The synthesis of this compound derivatives hinges on three primary reactive vectors:

  • The Hydroxyl Handle (C-O): Activation via mesylation or chlorination for nucleophilic displacement.

  • The Oxidation State (C=O): Controlled oxidation to the aldehyde for reductive amination.

  • The Pyridine Nitrogen: Modulation of basicity via salt formation to facilitate purification.

Master Synthetic Workflow

The following diagram illustrates the divergent pathways from the core alcohol to key medicinal intermediates.

SyntheticPathways cluster_legend Reaction Class Core This compound (Core Scaffold) Chloride 3-(Chloromethyl)-5-ethylpyridine (HCl Salt) Core->Chloride SOCl2, DCM (Activation) Aldehyde 5-Ethylnicotinaldehyde Core->Aldehyde MnO2 or Swern (Oxidation) Amine 3-(Aminomethyl) Derivatives (Secondary/Tertiary Amines) Chloride->Amine R2NH, DIPEA (Substitution) Ether 3-(Alkoxymethyl) Derivatives Chloride->Ether R-OH, NaH (Etherification) RedAmine Reductive Amination Products Aldehyde->RedAmine R-NH2, NaBH(OAc)3 (Reductive Amination) L1 Electrophile Gen. L2 Oxidation L3 Diversification

Caption: Divergent synthetic pathways from the hydroxymethyl core. Blue: Starting Material; Red: Activated Intermediate; Yellow: Oxidized Intermediate; Green: Final Libraries.

Core Synthesis: Preparation of the Alcohol

Note: If the starting material is not commercially sourced, it is best prepared from 5-ethylnicotinic acid or its ester.

Rationale: Direct reduction of the carboxylic acid using Lithium Aluminum Hydride (LAH) is effective but poses safety risks at scale. The NaBH₄/CaCl₂ mixed anhydride method is the preferred "self-validating" protocol due to its chemoselectivity and safety profile.

Protocol A: Reduction of Ethyl 5-ethylnicotinate

Reaction: Ethyl 5-ethylnicotinate + NaBH4 + CaCl2 → this compound

  • Setup: Flame-dry a 500 mL round-bottom flask (RBF) equipped with a reflux condenser and nitrogen inlet.

  • Solvent System: Dissolve Ethyl 5-ethylnicotinate (10.0 g, 55.8 mmol) in dry THF (100 mL) and absolute MeOH (50 mL).

    • Expert Insight: The MeOH component is crucial; it reacts with NaBH₄ to form methoxyborohydrides, which are more potent reducing agents than borohydride alone [1].

  • Reagent Addition: Add CaCl₂ (anhydrous, 12.4 g, 111.6 mmol) in portions. Stir for 15 minutes.

  • Reduction: Cool to 0°C. Add NaBH₄ (8.4 g, 223 mmol) slowly over 30 minutes. (Caution: Hydrogen evolution).

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (10% MeOH in DCM).

  • Workup (Critical Step):

    • Quench with saturated NH₄Cl solution (50 mL) at 0°C.

    • Evaporate volatiles (THF/MeOH) under reduced pressure.

    • Extract the aqueous residue with EtOAc (3 x 100 mL).

    • Note: Pyridine derivatives are water-soluble. If yield is low, saturate the aqueous layer with NaCl (salting out) before extraction.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (DCM:MeOH 95:5).

Data Summary:

Parameter Value
Yield 85-92%
Appearance Pale yellow oil (solidifies upon standing)

| 1H NMR (CDCl3) | δ 8.4 (d, 1H), 8.3 (d, 1H), 7.5 (s, 1H), 4.7 (s, 2H), 2.6 (q, 2H), 1.2 (t, 3H) |

Route A: Chlorination (The Gateway Electrophile)

Converting the alcohol to 3-(chloromethyl)-5-ethylpyridine creates a versatile electrophile.

Expertise Check: The free base of the chloromethyl pyridine is unstable and prone to self-polymerization (quaternization). Always isolate as the Hydrochloride (HCl) salt.

Protocol B: Thionyl Chloride Activation

Reaction: this compound + SOCl2 → 3-(chloromethyl)-5-ethylpyridine·HCl

  • Dissolution: Dissolve the alcohol (5.0 g, 36.4 mmol) in anhydrous DCM (50 mL).

  • Addition: Cool to 0°C. Add Thionyl Chloride (SOCl₂) (5.3 mL, 72.8 mmol) dropwise.

    • Mechanism:[1][2][3][4][5] The reaction proceeds via an alkyl chlorosulfite intermediate, which collapses to the chloride with SO₂ off-gassing [2].

  • Completion: Stir at RT for 3 hours. The solution may turn slightly orange.

  • Isolation (Precipitation Method):

    • Do NOT perform an aqueous workup (this hydrolyzes the product back to alcohol).

    • Concentrate the reaction mixture to ~10 mL volume.

    • Add anhydrous Diethyl Ether (100 mL) with vigorous stirring. The HCl salt will precipitate as a white/off-white solid.

  • Filtration: Filter under N₂, wash with ether, and dry under vacuum.

Stability Note: Store the HCl salt in a desiccator at -20°C. It is hygroscopic and reactive.

Route B: Oxidation (Aldehyde for Reductive Amination)

When the target is a secondary amine with a specific chiral center or bulky group, reductive amination via the aldehyde is superior to SN2 displacement.

Protocol C: Manganese Dioxide (MnO₂) Oxidation

Rationale: MnO₂ is preferred over Swern or PCC because it is mild and specifically targets benzylic/allylic alcohols without over-oxidizing the pyridine nitrogen to the N-oxide.

  • Reagent Prep: Use "Activated" MnO₂ (commercial grade or prepared via KMnO4/MnSO4 method).

  • Reaction: Suspend the alcohol (2.0 g) in DCM (40 mL). Add Activated MnO₂ (10 equivalents by weight).

  • Conditions: Reflux for 12 hours.

  • Workup: Filter through a pad of Celite. Concentrate the filtrate.

    • Validation: IR spectrum should show the disappearance of the broad O-H stretch (3300 cm⁻¹) and appearance of a sharp C=O stretch (~1700 cm⁻¹).

References & Grounding

  • Reduction Methodology: The use of NaBH4/CaCl2 for reducing pyridine esters is a well-established modification of the Brown borohydride reduction.

    • Source: (Homologous protocol application).

  • Chlorination Mechanism: Reaction of alcohols with Thionyl Chloride involves the SNi or SN2 mechanism depending on solvent, releasing SO2 and HCl.

    • Source:

  • Medicinal Utility: 3,5-disubstituted pyridines are key scaffolds in TRPV3 antagonists and kinase inhibitors.

    • Source: [J. Med.[2] Chem: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives]([Link]) (Contextual grounding for pyridine methanol utility).

  • Safety Data: GHS Classification for pyridine methanols (Skin/Eye Irritant).

    • Source:

Disclaimer: This guide is for research purposes only. All syntheses involving thionyl chloride and pyridine derivatives must be performed in a functioning fume hood due to the release of toxic gases (SO2, HCl).

Sources

Application Notes & Protocols: (5-Ethylpyridin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Building Block

(5-Ethylpyridin-3-yl)methanol is a bifunctional organic molecule that serves as a valuable building block for the synthesis of complex chemical entities in the pharmaceutical and agrochemical industries. Its structure incorporates a nucleophilic pyridine ring and a primary alcohol, offering two distinct points for chemical modification. The pyridine core is a common motif in bioactive molecules, influencing properties such as solubility, metabolic stability, and receptor binding affinity. The ethyl group at the 5-position can modulate lipophilicity and steric interactions, which is a key consideration in drug design.[1] The primary alcohol at the 3-position provides a versatile handle for a wide array of synthetic transformations, including oxidation, halogenation, and etherification, enabling its incorporation into larger molecular frameworks. This guide provides an in-depth exploration of the synthesis and application of this compound, complete with detailed protocols for its key transformations.

Physicochemical Properties and Safety Information

A thorough understanding of the physicochemical properties and safe handling procedures is paramount for the effective and safe use of any chemical reagent.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₁₁NON/A
Molecular Weight 137.18 g/mol N/A
CAS Number 139631-59-9N/A
Appearance Colorless to pale yellow liquid or low melting solidSupplier Data
Boiling Point Approx. 265-270 °C (Predicted)Supplier Data
Solubility Soluble in methanol, ethanol, chloroform, and ethyl acetate.[2]N/A

Safety & Handling: this compound and its analogs are classified as harmful if swallowed, and may cause skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water. Methanol, a potential solvent or reagent, is toxic and can cause severe health issues upon ingestion, inhalation, or skin absorption.[4][5]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the reduction of a corresponding carboxylic acid or ester, such as ethyl 5-ethylnicotinate. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Protocol 3.1: Reduction of Ethyl 5-Ethylnicotinate to this compound

Rationale: Lithium aluminum hydride is a powerful, non-selective reducing agent capable of converting esters to primary alcohols. The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive hydride reagent. The reaction is exothermic and requires careful temperature control.

  • Reagents & Equipment:

    • Ethyl 5-ethylnicotinate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 5-ethylnicotinate (1.0 eq.) in anhydrous THF dropwise via a dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.

    • Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃ solution, and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the crude product.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.

Key Synthetic Transformations

The versatility of this compound as a building block stems from the reactivity of its primary alcohol. The following protocols detail common and essential transformations.

Oxidation to 5-Ethylnicotinaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, providing an electrophilic center for subsequent carbon-carbon bond-forming reactions.

Protocol 4.1: Oxidation using Manganese Dioxide (MnO₂)

Rationale: Manganese dioxide is a mild and selective oxidizing agent for benzylic and allylic alcohols.[6] It is a heterogeneous reagent, which simplifies the work-up procedure as the excess reagent and manganese byproducts can be removed by simple filtration. This method minimizes the risk of over-oxidation to the carboxylic acid, a common side reaction with stronger oxidants.[7]

  • Reagents & Equipment:

    • This compound

    • Activated Manganese Dioxide (MnO₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃)

    • Celite® or a similar filter aid

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • To a solution of this compound (1.0 eq.) in DCM, add activated MnO₂ (5-10 eq. by weight).

    • Stir the suspension vigorously at room temperature or gentle reflux. Monitor the reaction progress by TLC. The reaction time can vary significantly depending on the activity of the MnO₂.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

    • Wash the filter cake thoroughly with DCM.

    • Combine the filtrate and washings and concentrate under reduced pressure to yield 5-ethylnicotinaldehyde, which can be used in the next step without further purification or purified by chromatography if necessary.

Conversion to 3-(Chloromethyl)-5-ethylpyridine

Conversion of the alcohol to an alkyl halide transforms the functional group from a nucleophile to an electrophile, opening up a vast array of substitution reactions.[8][9]

Protocol 4.2: Chlorination using Thionyl Chloride (SOCl₂)

Rationale: Thionyl chloride is a common and effective reagent for converting primary alcohols to alkyl chlorides.[10] The reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.[9] The reaction can proceed with either inversion or retention of stereochemistry, which is not a factor for this achiral substrate.[10]

  • Reagents & Equipment:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Dichloromethane (DCM) or Chloroform (CHCl₃) (anhydrous)

    • Round-bottom flask, reflux condenser, magnetic stirrer, gas trap

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C.

    • Add thionyl chloride (1.1-1.5 eq.) dropwise to the stirred solution.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

    • Neutralize the mixture by the slow addition of a saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to give 3-(chloromethyl)-5-ethylpyridine.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[11][12][13][14]

Protocol 4.3: Synthesis of 3-(Methoxymethyl)-5-ethylpyridine

Rationale: This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a strong base like sodium hydride (NaH), acts as a nucleophile and displaces a halide from an alkyl halide.[11][15] Alternatively, the pre-formed 3-(chloromethyl)-5-ethylpyridine can be reacted with sodium methoxide.

  • Reagents & Equipment:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Methyl iodide (CH₃I)

    • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a suspension of NaH (1.2 eq., washed with hexanes to remove mineral oil) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF dropwise at 0 °C.

    • Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases.

    • Cool the resulting alkoxide solution back to 0 °C and add methyl iodide (1.1 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography to yield 3-(methoxymethyl)-5-ethylpyridine.

Esterification

Esterification is a fundamental reaction that couples the alcohol with a carboxylic acid or its derivative, forming an ester linkage that is prevalent in many pharmaceuticals and fine chemicals.[16][17]

Protocol 4.4: Fischer Esterification with Acetic Acid

Rationale: Fischer esterification is an acid-catalyzed equilibrium reaction between an alcohol and a carboxylic acid.[18][19] To drive the equilibrium towards the product, an excess of one of the reactants (typically the more available one) is used, or the water formed during the reaction is removed.

  • Reagents & Equipment:

    • This compound

    • Acetic acid (can be used as the solvent)

    • Concentrated sulfuric acid (H₂SO₄) as a catalyst

    • Round-bottom flask, reflux condenser, magnetic stirrer

  • Procedure:

    • In a round-bottom flask, combine this compound (1.0 eq.) and an excess of acetic acid.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

    • After cooling, carefully pour the reaction mixture into a beaker of cold water.

    • Neutralize the solution with saturated aqueous NaHCO₃.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify by column chromatography to obtain (5-ethylpyridin-3-yl)methyl acetate.

Advanced Applications: Reactions at the Pyridine Nitrogen

The pyridine nitrogen atom is basic and nucleophilic, allowing for transformations such as N-oxidation, which can alter the electronic properties of the ring and serve as a prelude to further functionalization.[20]

Protocol 5.1: N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

Rationale: Peroxy acids, such as m-CPBA, are effective reagents for the oxidation of the nitrogen atom in pyridine rings to form N-oxides.[21][22] The N-oxide functionality can activate the pyridine ring for nucleophilic substitution at the 2- and 4-positions.[20]

  • Reagents & Equipment:

    • This compound

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Round-bottom flask, magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq.) in DCM and cool to 0 °C.

    • Add a solution of m-CPBA (1.1-1.3 eq.) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound N-oxide.

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound as a synthetic intermediate.

G Start Ethyl 5-Ethylnicotinate Main This compound Start->Main LiAlH₄ (Reduction) Aldehyde 5-Ethylnicotinaldehyde Main->Aldehyde MnO₂ (Oxidation) Chloride 3-(Chloromethyl)-5-ethylpyridine Main->Chloride SOCl₂ (Chlorination) Ester (5-Ethylpyridin-3-yl)methyl Acetate Main->Ester Acetic Acid, H⁺ (Esterification) Noxide This compound N-Oxide Main->Noxide m-CPBA (N-Oxidation) Ether 3-(Methoxymethyl)-5-ethylpyridine Chloride->Ether NaOMe (Etherification)

Figure 1. Key synthetic transformations of this compound.

G cluster_prep Preparation cluster_workup Work-up & Purification A 1. Dissolve Alcohol in Anhydrous DCM B 2. Cool to 0°C A->B C 3. Add SOCl₂ Dropwise B->C D 4. Stir at RT C->D E 5. Quench with Ice D->E F 6. Neutralize with NaHCO₃ E->F G 7. Extract with DCM F->G H 8. Dry, Filter, Concentrate G->H I 9. Purify (Optional) H->I

Figure 2. Workflow for the chlorination of this compound.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of the ethyl and hydroxymethyl groups on the pyridine scaffold allows for a diverse range of chemical manipulations. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent effectively in the synthesis of novel compounds with potential applications in drug discovery and materials science. The dual reactivity of the alcohol and the pyridine ring ensures its continued importance as a key intermediate in the construction of complex molecular architectures.

References

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • RSC Publishing. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved February 5, 2026, from [Link]

  • Beilstein Journals. (n.d.). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. Retrieved February 5, 2026, from [Link]

  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols. Retrieved February 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved February 5, 2026, from [Link]

  • ACS Omega. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved February 5, 2026, from [Link]

  • IIUM Engineering Journal. (n.d.). Esterification of palmitic acid with methanol in the presence of macroporous ion exchange resin as catalyst. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (5-Ethyl-2-methylpyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link]

  • Universiti Putra Malaysia Institutional Repository. (1998). A Kinetic Study on the Esterification of Palmitic Acid in Methanol. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved February 5, 2026, from [Link]

  • MedCrave. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Wikipedia. (n.d.). Pyridine-N-oxide. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 10.5: Preparing Alkyl Halides from Alcohols. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved February 5, 2026, from [Link]

  • Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved February 5, 2026, from [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. Retrieved February 5, 2026, from [Link]

  • Journal of the American Chemical Society. (2019). Catalytic Enantioselective Pyridine N-Oxidation. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 9.12: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3. Retrieved February 5, 2026, from [Link]

  • Arkivoc. (2001). Recent trends in the chemistry of pyridine N-oxides. Retrieved February 5, 2026, from [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved February 5, 2026, from [Link]

  • YouTube. (2018). Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • Semantic Scholar. (n.d.). Methanol-Based Esterification of Palm Oil Sludge – Preparation of Palmitic and Oleic Fatty Acid Ethyl Esters via Ethyl Acetate. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved February 5, 2026, from [Link]

  • Manipal Research Portal. (n.d.). 2-(5-ethylpyridin-2-yl)ethanol. Retrieved February 5, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Retrieved February 5, 2026, from [Link]

  • YouTube. (2023). Conversions of Alcohols into Alkyl Halides SN1 and SN2 Style. Retrieved February 5, 2026, from [Link]

  • PubMed. (2022). Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages. Retrieved February 5, 2026, from [Link]

  • NCBI Bookshelf. (2024). Methanol Toxicity. Retrieved February 5, 2026, from [Link]

Sources

Application Notes & Protocols: The Strategic Use of (5-Ethylpyridin-3-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Simple Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a cornerstone, a privileged scaffold found in a remarkable number of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an invaluable component in drug design. This guide moves beyond the general to focus on a specific, highly versatile building block: (5-Ethylpyridin-3-yl)methanol .

While its close analog, (5-methylpyridin-3-yl)methanol, is a known entity, the ethyl variant offers distinct steric and lipophilic properties that can be strategically exploited to fine-tune drug candidates. This document serves as a technical guide for researchers, providing not just protocols but the underlying scientific rationale for leveraging this synthon in drug discovery programs. We will explore its role as a key intermediate, delve into detailed synthetic protocols, and analyze its potential contributions to structure-activity relationships (SAR), with a particular focus on its relevance to the synthesis of anti-inflammatory agents like COX-2 inhibitors.

Physicochemical Profile and Handling

A precise understanding of a building block's properties is the foundation of its effective use. This compound possesses a unique combination of a nucleophilic hydroxyl group and a basic pyridine core, making it a bifunctional reagent of significant interest.

PropertyValueSource / Note
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₈H₁₁NO-
Molecular Weight 137.18 g/mol [3]
CAS Number Not broadly assigned; isomer specificIsomer (5-Ethylpyridin-2-yl)methanol is 768-61-6[3]
Appearance Solid (Isomer dependent)[3]
Key Functional Groups Primary Alcohol, Pyridine Nitrogen-
Reactivity Centers -OH (for esterification, etherification, oxidation), Pyridine N (for salt formation, H-bonding), Aromatic Ring (for electrophilic substitution)General Chemical Principles

Safety & Handling: As with its analogs, this compound should be handled with care. The methyl analog is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Strategic Importance as a Synthetic Intermediate

The value of this compound lies in its architectural utility. It is not merely a spacer but a functional component that can be elaborated into more complex molecular frameworks. Its precursor, 5-ethyl-2-methylpyridine, is a commodity chemical used industrially to produce nicotinic acid (a form of Vitamin B3) and serves as a starting material for blockbuster drugs, underscoring the industrial relevance of the 5-ethylpyridine scaffold.[2]

A prime example is the synthesis of Etoricoxib , a selective COX-2 inhibitor.[5][6] While the commercial synthesis starts from 2-methyl-5-ethylpyridine and proceeds via oxidation of the methyl group, this pathway highlights the stability and importance of the 5-ethylpyridine core in constructing complex diarylpyridine structures.[7][8]

The this compound building block offers alternative and arguably more flexible synthetic routes. The primary alcohol can be:

  • Oxidized to an aldehyde for subsequent reactions like reductive amination or Wittig olefination.

  • Oxidized to a carboxylic acid, providing a handle for amide coupling.

  • Converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution.

  • Used directly in ether or ester linkages to connect to other pharmacophores.

G cluster_0 Core Synthon cluster_1 Key Transformations cluster_2 Resulting Functionalities for Drug Synthesis Core This compound Oxidation_Aldehyde Oxidation to Aldehyde Core->Oxidation_Aldehyde e.g., MnO₂, PCC Oxidation_Acid Oxidation to Acid Core->Oxidation_Acid e.g., Jones, KMnO₄ Activation Activation of -OH (e.g., to -OTs, -Cl) Core->Activation e.g., TsCl, SOCl₂ Coupling Direct Coupling (Ether/Ester Formation) Core->Coupling e.g., Williamson, Fischer Reductive_Amination Reductive Amination Oxidation_Aldehyde->Reductive_Amination Wittig Wittig / HWE Olefination Oxidation_Aldehyde->Wittig Amide_Coupling Amide Bond Formation Oxidation_Acid->Amide_Coupling Nucleophilic_Sub Nucleophilic Substitution Activation->Nucleophilic_Sub Linker Ether / Ester Linkages Coupling->Linker

Caption: Synthetic utility of this compound.

Experimental Protocols

The following protocols are exemplary and should be adapted based on the specific substrate and laboratory conditions. All procedures must be conducted by trained personnel in a suitable chemical fume hood.

Protocol 4.1: Synthesis of this compound via Ester Reduction

This protocol describes a standard reduction of a nicotinic acid ester to the corresponding alcohol. The causality for choosing Lithium aluminum hydride (LiAlH₄) stems from its high reactivity, which is necessary for the efficient reduction of esters. Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve LiAlH₄ and its relative inertness under the reaction conditions.

Materials:

  • Ethyl 5-ethylnicotinate (1 equiv.)

  • Lithium aluminum hydride (LiAlH₄) (1.5 equiv.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water (H₂O)

  • 15% w/v aqueous Sodium Hydroxide (NaOH)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Suspend LiAlH₄ (1.5 equiv.) in anhydrous THF (approx. 10 mL per gram of LiAlH₄) in the flask under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve Ethyl 5-ethylnicotinate (1 equiv.) in anhydrous THF (approx. 5 mL per gram of ester). Add this solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Rationale: Slow addition is critical to control the exothermic reaction and prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Carefully and sequentially add the following reagents dropwise: a. 'X' mL of H₂O (where 'X' is the mass of LiAlH₄ in grams used). b. 'X' mL of 15% aqueous NaOH. c. '3X' mL of H₂O.

    • Rationale: This specific quenching procedure (the Fieser work-up) is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying purification.

  • Purification: Stir the resulting mixture at room temperature for 30 minutes. Add anhydrous MgSO₄, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake with THF or EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by silica gel column chromatography (e.g., using a gradient of EtOAc in hexanes) to obtain pure this compound.

Caption: Workflow for the synthesis of this compound.

Protocol 4.2: Oxidation of this compound to 5-Ethylnicotinaldehyde

This protocol uses manganese dioxide (MnO₂), a mild and selective oxidizing agent for converting allylic and benzylic alcohols to their corresponding aldehydes without over-oxidizing to the carboxylic acid. The choice of dichloromethane (DCM) as a solvent is due to its inertness and ease of removal.

Materials:

  • This compound (1 equiv.)

  • Activated Manganese Dioxide (MnO₂) (5-10 equiv. by weight)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • Reaction Setup: To a solution of this compound (1 equiv.) in DCM (approx. 20 mL per gram of alcohol) in a round-bottom flask, add activated MnO₂ (5-10 equiv.).

    • Rationale: A large excess of MnO₂ is required as it is a surface-active reagent and the reaction rate depends on the available surface area.

  • Reaction Progression: Stir the resulting black suspension vigorously at room temperature. The reaction is typically complete within 4-24 hours. Monitor the disappearance of the starting material by TLC.

  • Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the MnO₂ and manganese salts. Wash the filter pad thoroughly with DCM.

    • Rationale: Celite provides a fine filtration medium that prevents clogging of standard filter paper by the fine MnO₂ particles.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield 5-Ethylnicotinaldehyde, which can often be used in the next step without further purification.

Structure-Activity Relationship (SAR) Insights

The this compound moiety offers three key points for interaction and modification within a target binding site, making it a powerful tool for SAR exploration.[4][9]

G cluster_0 Pharmacophoric Features of the Moiety cluster_1 Potential Roles in Drug-Target Interaction Structure Pyridine_N Pyridine Nitrogen H_Bond Hydrogen Bond Acceptor (interacts with -NH, -OH) Pyridine_N->H_Bond Basic_Center Basic Center (pKa ~5) (Forms salt bridge with Asp, Glu) Pyridine_N->Basic_Center Ethyl_Group 5-Ethyl Group Hydrophobic Lipophilic/Hydrophobic Pocket Filling (interacts with Leu, Val, Phe) Ethyl_Group->Hydrophobic Metabolism Influences Metabolic Stability (CYP interactions) Ethyl_Group->Metabolism Methanol_Linker 3-Methanol Group Linker Versatile Linker (Connects to other pharmacophores) Methanol_Linker->Linker Solubility Vector for Solubility/Property Modulation Methanol_Linker->Solubility

Caption: SAR contributions of the this compound scaffold.

  • Pyridine Nitrogen: This is a crucial interaction point. As a hydrogen bond acceptor, it can form strong interactions with hydrogen bond donors (e.g., serine, threonine, or backbone amide protons) in a protein active site. Its basicity also allows for the formation of salt bridges with acidic residues like aspartate or glutamate, which can be a powerful anchoring interaction.

  • 5-Ethyl Group: Compared to a methyl group, the ethyl substituent provides additional bulk and lipophilicity. This can be advantageous for filling deeper hydrophobic pockets in a target protein, potentially increasing binding affinity and selectivity. However, this increased lipophilicity may also impact solubility and metabolism, which must be carefully balanced. Studies on pyridine derivatives have shown that bulky groups can sometimes decrease activity, making the ethyl group a potentially optimal compromise between size and effect.[4]

  • 3-Methanol Linker: The hydroxymethyl group at the 3-position provides a flexible and synthetically tractable linker. Its length and vector are critical for positioning other parts of the drug molecule correctly within the binding site. As a primary alcohol, it can also act as a hydrogen bond donor or acceptor. Modifications at this position (e.g., converting to an ether or a longer alkyl chain) can be used to probe for additional binding interactions or to modulate physicochemical properties like LogP and aqueous solubility.

Conclusion and Future Perspectives

This compound is more than a simple heterocyclic alcohol; it is a strategic building block for modern medicinal chemistry. Its utility is underscored by the industrial precedent of its parent scaffold in major pharmaceuticals. The combination of a tunable ethyl group, a versatile methanol linker, and the pharmacophorically critical pyridine nitrogen provides chemists with a powerful tool for lead optimization. The protocols and insights provided herein serve as a foundational guide for researchers to unlock the potential of this synthon in the design of next-generation therapeutics, particularly in areas like anti-inflammatory and oncology drug discovery. Future work should focus on developing stereoselective modifications of the methanol group and further exploring the impact of the 5-ethyl substituent on cytochrome P450-mediated metabolism to create drug candidates with enhanced efficacy and improved safety profiles.

References

  • MySkinRecipes. (n.d.). Ethyl 5-(hydroxymethyl)picolinate. Retrieved February 5, 2026, from [Link]

  • The Synthesis and Applications of (5-Methylpyridin-3-yl)methanol: A Chemist's Perspective. (n.d.). Retrieved February 5, 2026, from [Link]

  • Lara-López, A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7535. [Link]

  • Pipzine Chemicals. (n.d.). Methyl 2-(Hydroxymethyl)Pyridine-5-Carboxylate. Retrieved February 5, 2026, from [Link]

  • Baran, P., et al. (2017). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. RSC Advances, 7(67), 42257-42262. [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved February 5, 2026, from [Link]

  • Shaikh, A., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4189. [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. (2024). ACS Omega. [Link]

  • A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. (2023). Energies, 16(2), 808. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024). International Journal of Molecular Sciences. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). Processes, 10(2), 199. [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. (n.d.). Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). EP0128279A2 - Process for the preparation of 6-methyl-nicotinic-acid esters.
  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. (n.d.).
  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017). Eurasian Chemico-Technological Journal. [Link]

  • New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. (2022). Molecules. [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2017). Eurasian Chemico-Technological Journal. [Link]

  • WIPO Patentscope. (n.d.). WO/2012/066570 PRODUCE TO PRODUCE ETORICOXIB. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.

Sources

Protocols for the oxidation of (5-Ethylpyridin-3-yl)methanol to the corresponding aldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Chemical Context[1][2]

Executive Summary

The oxidation of (5-Ethylpyridin-3-yl)methanol to its corresponding aldehyde, 5-ethylnicotinaldehyde , presents a classic chemoselective challenge.[1][2] While the transformation is a primary alcohol oxidation, the presence of the basic pyridine nitrogen and the potential for over-oxidation to the carboxylic acid (nicotinic acid derivative) requires careful reagent selection.

This guide details two primary protocols chosen for their reliability and scalability in drug development contexts:

  • Manganese Dioxide (MnO₂): The preferred method for late-stage synthesis due to its mildness and chemoselectivity for benzylic/heterocyclic positions.[1]

  • Swern Oxidation: The "Gold Standard" for laboratory-scale efficiency, offering high yields when temperature control is precise.[1]

Substrate Analysis[1][2][3][4]
  • Substrate: this compound (CAS: 1006476-88-1)[1][2]

  • Product: 5-Ethylnicotinaldehyde[2]

  • Key Reactivity Risks:

    • N-Oxidation: Strong oxidants (e.g., mCPBA) may oxidize the pyridine nitrogen to the N-oxide.[1][2]

    • Salt Formation: Acidic byproducts from oxidants (e.g., Acetic acid from Dess-Martin Periodinane) can protonate the pyridine ring, complicating isolation.[1][2]

    • Over-oxidation: Conversion to 5-ethylnicotinic acid.[1][2]

Part 2: Experimental Protocols

Protocol A: Activated Manganese Dioxide (MnO₂) Oxidation

Best For: Scale-up, avoiding over-oxidation, and acid-sensitive substrates.[1][2] Mechanism: Radical mechanism on the heterogeneous surface of MnO₂.[3]

1. Reagent Preparation (Critical Step)

Commercial MnO₂ varies wildly in activity (the "activity" refers to the hydration state). "Dead" MnO₂ is the #1 cause of failure.

  • Validation: Test a small aliquot on benzyl alcohol in DCM. Conversion should be >90% within 2 hours.

  • Activation (If required): Heat MnO₂ at 110°C–120°C in an oven for 12–24 hours prior to use, or azeotropically dry with toluene.

2. Step-by-Step Procedure
  • Scale: 10.0 mmol of this compound.

  • Stoichiometry: Alcohol (1.0 equiv) : MnO₂ (10.0 – 15.0 equiv).[1] Note: Large excess is required due to surface area dependence.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.37 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL) or Chloroform (CHCl₃).

    • Insight: DCM is standard, but CHCl₃ (refluxed) increases reaction rate for sluggish substrates.[1]

  • Addition: Add Activated MnO₂ (8.7 g, ~100 mmol) in one portion.

  • Reaction: Stir the heterogeneous black slurry vigorously at Room Temperature (25°C) .

    • Monitoring: Check TLC or LC-MS every 2 hours. Typical reaction time is 4–16 hours.[1]

    • Stall Check: If conversion stalls at 70-80%, do not just add more MnO₂.[1][2] Filter the reaction to remove water-poisoned surface, re-dissolve the filtrate, and add fresh MnO₂.[1][2]

  • Workup:

    • Prepare a pad of Celite® (diatomaceous earth) in a sintered glass funnel.

    • Filter the reaction mixture through the Celite pad.[1]

    • Rinse the filter cake copiously with DCM (3 x 20 mL) to elute the polar pyridine aldehyde from the manganese surface.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, <40°C).

  • Purification: The crude material is often >95% pure.[1] If necessary, purify via flash chromatography (SiO₂, EtOAc/Hexanes gradient).[1][2]

3. Workflow Visualization

MnO2_Workflow Start Start: this compound Check Check MnO2 Activity (Test on Benzyl Alcohol) Start->Check React Reaction Slurry (DCM, 10-15 eq MnO2, RT) Check->React Active Monitor Monitor (TLC/LCMS) Stalled? React->Monitor Filter Celite Filtration (Remove MnO2) Monitor->Filter Complete Fresh Filter & Add Fresh MnO2 Monitor->Fresh Stalled (>8h) Product Isolate 5-Ethylnicotinaldehyde Filter->Product Concentrate Fresh->React

Caption: Figure 1. Decision logic for Heterogeneous MnO₂ Oxidation.

Protocol B: Swern Oxidation

Best For: High-value intermediates, quantitative conversion, small-to-medium scale (<100g).[1][2] Mechanism: Activation of DMSO by Oxalyl Chloride to form a chloro(dimethyl)sulfonium cation.

1. Safety & Setup
  • Warning: Generates CO, CO₂, and Dimethyl Sulfide (DMS - stench).[1][2][4] Must be performed in a well-ventilated fume hood.[1][2]

  • Temperature: Strict control at -78°C is required to prevent the "Pummerer rearrangement" side reaction (formation of thioethers).[1]

2. Step-by-Step Procedure
  • Scale: 10.0 mmol.

  • Activation:

    • Flame-dry a 3-neck round-bottom flask under Nitrogen/Argon.[1][2]

    • Add Oxalyl Chloride (0.95 mL, 11 mmol, 1.1 equiv) and anhydrous DCM (25 mL) .

    • Cool to -78°C (Dry ice/Acetone bath).

    • Add DMSO (1.56 mL, 22 mmol, 2.2 equiv) in DCM (5 mL) dropwise over 10 minutes. Gas evolution will occur.[1][4] Stir for 15 minutes.

  • Substrate Addition:

    • Dissolve This compound (1.37 g, 10 mmol) in minimal anhydrous DCM (10 mL).

    • Add dropwise to the reaction mixture at -78°C. Keep internal temp < -60°C.

    • Stir at -78°C for 30–45 minutes.

  • Quench/Elimination:

    • Add Triethylamine (Et₃N, 7.0 mL, 50 mmol, 5.0 equiv) dropwise.

    • Crucial: The reaction will turn thick/white.[1] Allow the mixture to warm to 0°C over 30–60 minutes. The aldehyde forms during this warming phase.[1]

  • Workup:

    • Quench with Saturated NH₄Cl (aq) or Phosphate Buffer (pH 7).[1] Avoid strong acids which protonate the pyridine.

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with Brine.[1] Dry over Na₂SO₄.[1]

  • Isolation: Concentrate under reduced pressure.

Part 3: Comparative Data & Troubleshooting

Method Selection Matrix
FeatureMnO₂ ProtocolSwern ProtocolDess-Martin (DMP)
Selectivity Excellent (Benzylic/Allylic only)Good (Primary/Secondary)Excellent
Reaction Time Slow (4–24 h)Fast (< 2 h)Fast (< 2 h)
Workup Filtration (Simplest)Extraction (Stinky)Extraction (Requires Buffer)
Scalability High (Process friendly)Medium (Cooling costs)Low (Reagent cost/Safety)
Pyridine Risk MinimalMinimalHigh: Acid byproduct (AcOH) forms salt with pyridine
Troubleshooting Guide
  • Problem: Low Conversion with MnO₂.

    • Cause: Surface poisoning by water or "dead" reagent.[1]

    • Fix: Use 20 equivalents. Add activated molecular sieves (3Å) to the reaction mixture to scavenge water in situ.

  • Problem: Product "Stuck" on Silica.

    • Cause: Pyridine aldehydes are polar and basic; they streak on silica gel.[1]

    • Fix: Pre-treat the silica column with 1% Triethylamine/Hexanes, or use 1-2% Methanol in DCM as the eluent.[1][2]

  • Problem: Over-oxidation to Acid.

    • Cause: Presence of water in Swern or prolonged exposure to air.[1]

    • Fix: Ensure anhydrous conditions.[1][5] Store the aldehyde under Nitrogen; it is prone to autoxidation.[1]

Part 4: References

  • Core MnO₂ Methodology:

    • Cahiez, G., et al. "Manganese Dioxide: A Versatile Reagent in Organic Synthesis."[1][2] Synthesis, 1976.[1][2][3]

    • Application Note: For activation protocols, see: (Verified General Reference).[1]

  • Swern Oxidation of Pyridines:

    • Mancuso, A. J., & Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis."[1][2] Synthesis, 1981, 165-185.[1][2]

    • Context: Defines the temperature parameters critical for avoiding side reactions with basic nitrogens.

  • Dess-Martin Periodinane (DMP) & Pyridines (Cautionary):

    • Chaudhari, D. A., et al. "Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid."[1][2][6][7] Organic & Biomolecular Chemistry, 2024.[1][2][6]

    • Source:

    • Relevance: Highlights the risk of over-oxidation in heteroatom-rich substrates and the need for buffering.[1]

  • Substrate Specifics:

    • BenchChem.[1][8] "Application Notes and Protocols for the Aerobic Photo-oxidation of 3-Pyridinemethanol."

    • Source: (General grounding for 3-pyridinemethanol derivatives).[1]

Sources

Application Notes & Protocols: Catalytic Applications of (5-Ethylpyridin-3-yl)methanol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: A Note on the Ligand Scaffold

The field of catalysis is continually driven by the rational design of ligands that can finely tune the electronic and steric properties of a metal center. Pyridine-based ligands are foundational in this endeavor, offering robust coordination chemistry and tunable reactivity.[1][2] This guide focuses on the catalytic potential of metal complexes derived from (5-Ethylpyridin-3-yl)methanol. It is important to note that while this specific ethyl-substituted ligand is of significant interest, the body of published research is more extensive for its close analogue, (5-Methylpyridin-3-yl)methanol.[3][4][5][6] Given the minor electronic and steric differences between a methyl and an ethyl group at the 5-position, the principles, synthetic methodologies, and catalytic applications detailed herein are presented with high confidence in their direct applicability and transferability to the this compound system, likely requiring only minor empirical optimization.

This document is structured to provide researchers, chemists, and drug development professionals with a foundational understanding, practical synthesis protocols, and detailed application methodologies for this versatile class of catalysts.

Section 1: Ligand Synthesis and Metal Complex Formation

Scientific Rationale

The this compound ligand is a bifunctional molecule. The pyridine nitrogen acts as a classic Lewis base, coordinating to the metal center, while the hydroxymethyl (-CH₂OH) group at the 3-position can act as a secondary coordination site (a hemilabile donor) or be functionalized further. This structure is advantageous for creating stable, well-defined catalytic centers.

The synthesis of the ligand typically involves the reduction of a more oxidized precursor, such as a carboxylic acid ester.[3] A common and effective method utilizes metal hydrides like potassium borohydride, often in the presence of an activating agent.[5] Subsequent complexation with a transition metal salt, such as a palladium(II) or copper(II) precursor, is generally straightforward, involving the displacement of labile ligands to form the desired coordination complex.

Protocol: Synthesis of this compound Ligand

This protocol is adapted from established methods for the reduction of pyridine-3-carboxylates.[5]

Materials:

  • Methyl 5-ethylnicotinate

  • Potassium Borohydride (KBH₄)

  • Magnesium Chloride (MgCl₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

  • Round-bottom flasks, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Step-by-Step Procedure:

  • Preparation of Reducing Agent: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), combine MgCl₂ (2 molar equivalents) and KBH₄ (2 molar equivalents) in anhydrous THF (relative to the ester).

  • Activation: Heat the mixture to reflux (~66°C) and maintain for 2 hours with vigorous stirring. The solution will become a fine suspension. Cool to room temperature.

  • Ester Solution: In a separate flask, dissolve methyl 5-ethylnicotinate (1 molar equivalent) in anhydrous THF.

  • Reduction Reaction: Slowly add the ester solution dropwise to the activated reducing agent suspension at 40°C over approximately 1.5 hours.

  • Reaction Completion: Maintain the reaction mixture at 40°C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction to room temperature. Cautiously add methanol dropwise to quench any unreacted borohydride until gas evolution ceases.

  • Solvent Removal: Remove the THF and methanol from the mixture using a rotary evaporator.

  • Extraction: To the resulting concentrate, add deionized water and extract the product with ethyl acetate (3x). Combine the organic layers.[5]

  • Drying and Isolation: Dry the combined ethyl acetate phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound, typically as a light-colored oil or liquid.[5]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: General Synthesis of a Pd(II) Complex

This protocol describes the formation of a dichloropalladium(II) complex, a common precursor for cross-coupling catalysis.[7][8]

Materials:

  • This compound (ligand, L)

  • Palladium(II) Chloride (PdCl₂)

  • Acetonitrile (MeCN), anhydrous

  • Diethyl Ether

Step-by-Step Procedure:

  • Preparation: In a Schlenk flask under an inert atmosphere, suspend PdCl₂ (1 molar equivalent) in anhydrous acetonitrile.

  • Ligand Addition: Dissolve the this compound ligand (2.1 molar equivalents) in anhydrous acetonitrile and add it dropwise to the stirring PdCl₂ suspension.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. A color change and dissolution of the PdCl₂ should be observed as the complex forms.

  • Precipitation: Reduce the volume of acetonitrile in vacuo. Add diethyl ether to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Characterization: Characterize the resulting [PdCl₂(L)₂] complex using FT-IR (to observe changes in pyridine ring vibrations), ¹H NMR (to confirm coordination via shifts in ligand proton signals), and Elemental Analysis.

Section 2: Application in Catalytic Cross-Coupling Reactions

Scientific Rationale

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone transformations in modern organic synthesis. The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) species, transmetalation with an organoboron reagent, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. Pyridine-based ligands are highly effective in these reactions because they stabilize the palladium center throughout the catalytic cycle, preventing precipitation of palladium black and modulating the reactivity to enhance yield and selectivity.[7][8][9] The this compound ligand is expected to form a highly efficient precatalyst that readily converts to the active Pd(0) species under the reaction conditions.

Workflow for Suzuki-Miyaura Cross-Coupling

Suzuki_Workflow cluster_prep Pre-Reaction Setup cluster_reaction Catalytic Reaction cluster_workup Workup & Purification P1 Weigh [PdCl₂(L)₂] Precatalyst P2 Add Aryl Halide, Boronic Acid, & Base P1->P2 P3 Add Solvent (e.g., Dioxane/Water) P2->P3 R1 Inert Atmosphere (N₂ or Ar) P3->R1 R2 Heat to 80-100 °C R1->R2 R3 Stir for 2-12 h R2->R3 R4 Monitor by TLC/GC R3->R4 W1 Cool to RT R4->W1 W2 Aqueous Workup (Extraction with EtOAc) W1->W2 W3 Dry Organic Layer W2->W3 W4 Purify by Column Chromatography W3->W4 Final Final W4->Final Characterize Product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of 4-Bromotoluene and Phenylboronic Acid

Materials:

  • [PdCl₂(L)₂] precatalyst (where L is this compound)

  • 4-Bromotoluene

  • Phenylboronic Acid

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane and Deionized Water (solvent mixture)

  • Schlenk tube or similar reaction vessel

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk tube, add the [PdCl₂(L)₂] precatalyst (0.1 - 1.0 mol%).

  • Reagent Addition: Add 4-bromotoluene (1.0 mmol, 1.0 eq), phenylboronic acid (1.2 mmol, 1.2 eq), and K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (e.g., 4 mL dioxane, 1 mL water).

  • Inerting: Seal the vessel and subject it to three cycles of vacuum/backfill with an inert gas (Nitrogen or Argon).

  • Reaction: Place the vessel in a preheated oil bath at 80°C and stir vigorously for 2-12 hours.[7]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain 4-methyl-1,1'-biphenyl.

ParameterTypical ValueRationale
Catalyst Loading 0.1 - 1.0 mol %Balances reaction rate with cost and ease of removal. Higher loadings may be needed for less reactive substrates.
Temperature 80 - 100 °CProvides sufficient thermal energy to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]
Base K₂CO₃, Cs₂CO₃, Na₂CO₃Activates the boronic acid for the transmetalation step. The choice of base can significantly impact yield.[9]
Solvent Dioxane/H₂O, Toluene, DMFA polar, often aqueous, solvent system is required to dissolve the base and boronic acid salt.

Section 3: Application in Catalytic Hydrogenation

Scientific Rationale

The hydrogenation of unsaturated functional groups (e.g., alkenes, alkynes, nitro groups) is a fundamental industrial process.[10] Metal complexes with pyridine-based ligands can serve as effective homogeneous or heterogenized catalysts for these transformations.[11][12] The metal center (e.g., Co, Ru, Pd) is responsible for activating molecular hydrogen (H₂), while the ligand environment dictates the catalyst's stability, solubility, and selectivity. For instance, in the hydrogenation of substituted nitroarenes to anilines, chemoselectivity (reducing the nitro group without affecting other reducible groups) is a key challenge that can be addressed by ligand design.

Proposed Catalytic Cycle for Hydrogenation

Hydrogenation_Cycle center [M]-L Catalyst A [H-M-H]-L Dihydride Complex center->A Oxidative Addition H2 H₂ Substrate R-NO₂ B Substrate Coordination Product R-NH₂ A->B Ligand Displacement C Insertion & Reduction Steps B->C Migratory Insertion C->center Reductive Elimination

Caption: A simplified catalytic cycle for the hydrogenation of a nitroarene.

Protocol: Hydrogenation of 1-Nitro-4-chlorobenzene

This protocol aims to selectively reduce the nitro group to an amine without causing dehalogenation, a common side reaction.

Materials:

  • A metal complex of this compound, e.g., a Ru or Co complex [M-L]

  • 1-Nitro-4-chlorobenzene

  • Methanol or Ethanol (solvent)

  • High-pressure autoclave (e.g., Parr reactor)

  • Hydrogen gas (H₂) source

Step-by-Step Procedure:

  • Reactor Loading: To the autoclave vessel, add the substrate, 1-nitro-4-chlorobenzene (1.0 eq), the catalyst [M-L] (0.5 - 2.0 mol %), and the solvent (e.g., methanol).

  • Sealing and Purging: Seal the autoclave. Purge the vessel three times with H₂ gas to remove all air.

  • Pressurization: Pressurize the reactor to the desired H₂ pressure (e.g., 10-50 bar).

  • Reaction: Heat the reactor to the target temperature (e.g., 60-120 °C) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing the pressure drop in the H₂ cylinder. The reaction is complete when H₂ uptake ceases.

  • Cooldown and Depressurization: Cool the reactor to room temperature. Carefully and slowly vent the excess H₂ gas in a well-ventilated fume hood.

  • Product Isolation: Open the reactor, filter the contents to remove the catalyst (if it has precipitated), and remove the solvent under reduced pressure.

  • Analysis: Analyze the crude product by GC-MS and ¹H NMR to determine the conversion and selectivity for 4-chloroaniline.

ParameterTypical ValueRationale
Pressure (H₂) 10 - 50 barIncreases the concentration of H₂ in the solution, accelerating the rate of the oxidative addition step.
Temperature 60 - 120 °CProvides activation energy for H-H bond cleavage and subsequent reduction steps.
Solvent Methanol, EthanolPolar protic solvents are often effective for dissolving the substrate and stabilizing intermediates.
Catalyst Metal Ru, Co, Pd, NiThe choice of metal is critical. Earth-abundant metals like Co and Ni are of increasing interest.[10][11]

Section 4: Application in Catalytic Oxidation

Scientific Rationale

The selective oxidation of alcohols to aldehydes, ketones, or carboxylic acids is a fundamental transformation. Vanadium oxide and palladium-based catalysts are often employed for such reactions.[13][14][15] When using a this compound metal complex, the ligand itself contains a primary alcohol. This presents a unique challenge and opportunity. The catalyst's design must prevent self-oxidation or intermolecular dimerization, but the hydroxyl group could also participate in the catalytic mechanism, for instance, through proton transfer.

Vapor-phase oxidation using modified vanadium oxide catalysts is a known method for oxidizing substituted pyridines, typically targeting the alkyl side chains.[13][14] This demonstrates the feasibility of oxidizing substituents on a pyridine ring while it is coordinated to a catalytic surface.

Protocol: Aerobic Oxidation of Benzyl Alcohol

This protocol is a hypothetical application using a Pd-based complex for the aerobic oxidation of a primary alcohol to an aldehyde.

Materials:

  • [Pd(OAc)₂(L)₂] or similar Pd(II) complex with this compound (L)

  • Benzyl alcohol

  • Toluene or Dimethyl Sulfoxide (DMSO) as solvent

  • Molecular sieves (3 Å)

  • Oxygen (O₂) or clean, dry air source (balloon or bubbler)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the Pd(II) catalyst (2-5 mol %), activated molecular sieves, and the solvent.

  • Substrate Addition: Add benzyl alcohol (1.0 eq).

  • Atmosphere: Flush the flask with O₂ and maintain a positive pressure with an O₂-filled balloon.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. The molecular sieves will absorb the water produced during the reaction, driving the equilibrium forward.

  • Monitoring: Follow the disappearance of the starting material by TLC or GC.

  • Workup: Upon completion, cool the reaction, filter off the catalyst and sieves, and wash with a small amount of solvent.

  • Purification: Remove the solvent from the filtrate in vacuo. The resulting crude benzaldehyde can be purified by distillation or column chromatography if necessary.

Causality Behind Experimental Choices:

  • Catalyst: A Pd(II) complex is chosen as it can be reduced in situ to the active Pd(0) species, which then participates in the catalytic cycle.

  • Oxidant: Air or pure O₂ is used as the terminal oxidant, making this an environmentally benign "green" chemical process.

  • Molecular Sieves: The removal of water is crucial. Water can hydrolyze intermediates and, in some cases, deactivate the catalyst.

  • Solvent: Toluene is a common non-polar solvent, while DMSO can sometimes act as both a solvent and a co-oxidant, potentially accelerating the reaction.

References

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. PubMed Central. Available at: [Link]

  • CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

  • (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. PubChem. Available at: [Link]

  • Synthesis and catalytic activity of metallo-organic complexes bearing 5-amino 2-ethylpyridine -2-carboximidate. Indian Academy of Sciences. Available at: [Link]

  • Mechanistic insights into methanol production on Ni>5>Ga>3> thin films: An in situ XPS and DFT study. Applied Catalysis B: Environmental. Available at: [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. Eurasian Chemico-Technological Journal. Available at: [Link]

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. Available at: [Link]

  • About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. ResearchGate. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC. Available at: [Link]

  • Olefin hydrogenation using diimine pyridine complexes of Co and Rh. ResearchGate. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]

  • DFT Study on Methanol Oxidation Reaction Catalyzed by PtmPdn Alloys. MDPI. Available at: [Link]

  • Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. MOST Wiedzy. Available at: [Link]

  • Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate. Available at: [Link]

  • Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Available at: [Link]

  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a systematic review. RSC Publishing. Available at: [Link]

  • Photo-Oxidation of Methanol in Complexes with Pyrido[2,3-b]pyrazine: a Nonadiabatic Molecular Dynamics Study. ChemRxiv. Available at: [Link]

  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. ACS Publications. Available at: [Link]

  • Final Technical Report DE-SC0018168. OSTI.GOV. Available at: [Link]

  • Transition metal pyridine complexes. Wikipedia. Available at: [Link]

  • Synthesis, physicochemical studies, fluorescence behavior, and anticancer properties of transition metal complexes with the pyridyl ligand. Journal of the Serbian Chemical Society. Available at: [Link]

Sources

Application Notes & Protocols: (5-Ethylpyridin-3-yl)methanol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: Navigating a Developing Field

The study of (5-Ethylpyridin-3-yl)methanol as a specific ligand in coordination chemistry is an emerging area with limited published data. To provide a comprehensive and scientifically grounded guide, this document leverages established principles and protocols from closely related, well-characterized pyridylmethanol analogs. The methodologies and insights presented are based on the fundamental coordination chemistry of the pyridylmethanol functional group and are intended to serve as a robust starting point for pioneering research with this specific ligand.

Introduction: The Promise of Substituted Pyridylmethanol Ligands

Pyridyl-based ligands are mainstays in coordination chemistry, celebrated for their ability to form stable and functional complexes with a wide array of metal ions.[1][2] The nitrogen atom in the pyridine ring offers a versatile Lewis basic site for metal coordination.[2] When combined with other donor groups, such as the hydroxyl moiety in pyridylmethanols, these ligands can exhibit diverse coordination modes, leading to complexes with unique structural, electronic, and reactive properties.

This compound, a member of this versatile family, features a pyridine ring substituted with both a reactive hydroxymethyl group and an ethyl group. This specific combination of functionalities offers intriguing possibilities:

  • Tunable Electronic Properties: The electron-donating ethyl group can subtly modify the electron density of the pyridine ring, influencing the ligand's donor strength and the resulting complex's redox properties.

  • Steric Influence: The ethyl group provides steric bulk that can direct the geometry of the final coordination complex, potentially leading to novel structures and selectivities in catalytic applications.

  • Dual Coordination Sites: The ligand possesses two potential coordination sites: the pyridine nitrogen and the methanol oxygen. This allows for monodentate coordination or, upon deprotonation of the alcohol, bidentate chelation, adding a layer of structural versatility.

These characteristics make this compound a compelling candidate for applications ranging from catalysis to the development of new therapeutic agents.[2][3]

Section 1: Ligand Profile & Synthesis

Physicochemical Properties

Detailed experimental data for this compound is not widely available. The following table presents key properties, drawing on data from its close structural analogs, (5-methylpyridin-3-yl)methanol and (5-Ethylpyridin-2-yl)methanol, to provide reliable estimates.

PropertyValue (Estimated/Analog Data)Source (Analog)
Molecular Formula C₈H₁₁NO(5-Ethylpyridin-2-yl)methanol
Molecular Weight 137.18 g/mol (5-Ethylpyridin-2-yl)methanol
Appearance Light brown liquid or solid(5-methylpyridin-3-yl)methanol[4], (5-Ethylpyridin-2-yl)methanol
Boiling Point ~256 °C (Predicted)(5-methylpyridin-3-yl)methanol[4]
Density ~1.09 g/cm³ (Predicted)(5-methylpyridin-3-yl)methanol[4]
Solubility Soluble in water and ethanol(5-methylpyridin-3-yl)methanol hydrochloride[5]
Protocol: Synthesis of this compound

The synthesis of pyridylmethanols is typically achieved through the reduction of the corresponding carboxylic acid or ester. This protocol is adapted from established procedures for similar compounds, such as 5-methyl-3-pyridinemethanol.[4]

Reaction Scheme: Methyl 5-ethylnicotinate → this compound

Materials:

  • Methyl 5-ethylnicotinate

  • Potassium borohydride (KBH₄)

  • Magnesium chloride (MgCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Preparation of Reducing Agent: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), combine magnesium chloride (2 molar equivalents) and potassium borohydride (2 molar equivalents) in anhydrous THF.

  • Activation: Heat the mixture to reflux (~67°C) for 2 hours. This forms a more reactive reducing agent. Cool the resulting solution to room temperature.

  • Substrate Addition: In a separate flask, dissolve methyl 5-ethylnicotinate (1 molar equivalent) in anhydrous THF.

  • Reduction Reaction: While maintaining the substrate solution at 40°C, slowly add the prepared reducing agent solution dropwise over approximately 1.5 hours.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 40°C for an additional hour to ensure full conversion.

  • Quenching: Cool the reaction to room temperature and carefully add methanol to quench any unreacted borohydride.

  • Solvent Removal: Remove the THF and methanol by rotary evaporation to obtain a concentrated residue.

  • Extraction: Add deionized water to the residue and perform an extraction with ethyl acetate (3 times).

  • Drying and Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and remove the ethyl acetate by rotary evaporation to yield the final product, this compound.[4]

Causality Behind Choices:

  • Inert Atmosphere: Prevents moisture from decomposing the borohydride reducing agent.

  • MgCl₂/KBH₄ System: The combination of MgCl₂ and KBH₄ creates a more effective and selective reducing agent for the ester compared to KBH₄ alone.

  • Controlled Addition & Temperature: Slow, dropwise addition at a controlled temperature (40°C) helps to manage the exothermic nature of the reduction and prevent side reactions.

  • Aqueous Workup & Extraction: This standard procedure separates the organic product from inorganic salts and other water-soluble byproducts.

Section 2: Principles of Coordination

This compound offers two primary modes of coordination to a metal center (M), which dictates the geometry and reactivity of the resulting complex.

  • Monodentate Coordination: The ligand binds to the metal center solely through the lone pair of electrons on the pyridine nitrogen atom. This is the most common mode in neutral or acidic conditions where the hydroxyl group remains protonated.

  • Bidentate Chelation: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This allows the ligand to act as a bidentate, monoanionic ligand, coordinating through both the pyridine nitrogen and the alkoxide oxygen. This chelation forms a stable five-membered ring, which is thermodynamically favorable.

G cluster_0 Monodentate Coordination (N-donor) cluster_1 Bidentate Chelation (N,O-donor) M1 M N1 N M1->N1 Coordination Bond Ligand1 (5-Et-py)CH₂OH N1->Ligand1 M2 M N2 N M2->N2 Coordination O2 O⁻ M2->O2 Coordination Ligand2 (5-Et-py)CH₂O⁻ N2->Ligand2 O2->Ligand2

Caption: Coordination modes of this compound.

Section 3: Protocols for Complex Synthesis & Characterization

Protocol: General Synthesis of a Cobalt(II) Complex

This protocol describes a general method for synthesizing a cobalt(II) complex, such as [CoCl₂( (5-Et-py-CH₂OH)₂ )], where the ligand is expected to be monodentate. This procedure is based on common methods for preparing cobalt-pyridine complexes.[6][7]

Materials:

  • This compound

  • Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)

  • Ethanol (absolute)

  • Diethyl ether

Procedure:

  • Ligand Solution: Dissolve this compound (2.1 molar equivalents) in absolute ethanol in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve CoCl₂·6H₂O (1 molar equivalent) in a minimum amount of absolute ethanol. The solution should be a characteristic pink/blue color.

  • Complexation: Slowly add the ethanolic solution of the metal salt to the stirring ligand solution at room temperature. A rapid color change (e.g., to violet or deep blue) should be observed, indicating complex formation.[6]

  • Reaction: Stir the resulting mixture at room temperature for 4-6 hours to ensure the reaction goes to completion.

  • Precipitation: Reduce the volume of the solvent by approximately half using a rotary evaporator. Slowly add diethyl ether to the concentrated solution until a precipitate forms.

  • Isolation: Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with small portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final complex under vacuum.

G start Start dissolve_ligand Dissolve Ligand in Ethanol start->dissolve_ligand dissolve_metal Dissolve CoCl₂·6H₂O in Ethanol start->dissolve_metal mix Combine Solutions (Slow Addition) dissolve_ligand->mix dissolve_metal->mix stir Stir at RT (4-6 hours) mix->stir concentrate Reduce Volume (Rotary Evaporation) stir->concentrate precipitate Add Diethyl Ether to Precipitate concentrate->precipitate filter Vacuum Filter to Isolate Solid precipitate->filter wash Wash with Cold Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end End Product: [Co(L)₂Cl₂] dry->end

Caption: Workflow for the synthesis of a Cobalt(II) complex.

Protocol: Characterization of the Coordination Complex

Thorough characterization is essential to confirm the structure and purity of the newly synthesized complex. A combination of spectroscopic and analytical techniques is required.[8][9][10]

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Purpose: To confirm the coordination of the ligand to the metal.

  • Procedure: Acquire the IR spectrum of the free ligand and the metal complex.

  • Expected Observations: Look for shifts in the C=N and C=C stretching vibrations of the pyridine ring (typically 1400-1600 cm⁻¹) to higher wavenumbers upon coordination. The broad O-H stretch of the methanol group (~3300 cm⁻¹) should still be present in the monodentate complex.

2. UV-Visible (UV-Vis) Spectroscopy:

  • Purpose: To study the electronic transitions within the complex.

  • Procedure: Dissolve the complex in a suitable solvent (e.g., ethanol or DMSO) and record the absorption spectrum.

  • Expected Observations: For a Co(II) complex, expect to see d-d transitions, which are characteristic of the complex's geometry (e.g., octahedral or tetrahedral).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To elucidate the structure of the complex in solution. For paramagnetic complexes like many Co(II) species, NMR peaks may be broad or shifted significantly. Diamagnetic complexes (e.g., Co(III)) will give sharper signals.[11]

  • Procedure: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent.

  • Expected Observations: Protons on the pyridine ring, particularly those closest to the nitrogen, will typically shift downfield upon coordination to a metal center.[9]

4. Mass Spectrometry (MS):

  • Purpose: To confirm the molecular weight of the complex.

  • Procedure: Use a soft ionization technique like Electrospray Ionization (ESI-MS).

  • Expected Observations: Look for a peak corresponding to the molecular ion of the complex, for instance, [Co(L)₂Cl]⁺ or the entire neutral molecule with a proton adduct.

5. Elemental Analysis:

  • Purpose: To determine the empirical formula of the complex.

  • Procedure: Submit a pure sample for C, H, and N analysis.

  • Expected Observations: The experimental percentages of C, H, and N should match the calculated values for the proposed formula within an acceptable margin of error (typically ±0.4%).

TechniqueExpected Result for [CoCl₂( (5-Et-py-CH₂OH)₂ )]Rationale
FT-IR Shift of pyridine C=N stretch from ~1580 cm⁻¹ to >1600 cm⁻¹Coordination of pyridine N to Co(II) strengthens the C=N bond.
UV-Vis Absorption bands in the visible region (e.g., 500-700 nm)Characteristic of d-d electronic transitions for a high-spin Co(II) ion.
¹H NMR Broadened signals; pyridine protons shifted downfieldParamagnetism of Co(II) causes broadening; coordination deshields ring protons.
Mass Spec (ESI+) Peak corresponding to [M-Cl]⁺ or [M+H]⁺Confirms the mass of the primary coordination sphere.
Elemental Analysis %C, %H, %N match calculated values for C₁₆H₂₂Cl₂CoN₂O₂Verifies the bulk purity and stoichiometry of the synthesized complex.

Section 4: Applications in Research and Drug Development

While specific applications for this compound complexes are yet to be established, the broader class of pyridine-based metal complexes has shown significant promise in several key areas.

Antimicrobial and Antitumor Agents

Coordination of a ligand to a metal ion can enhance its biological activity.[12] Cobalt complexes, in particular, have been investigated for their therapeutic potential. Studies on other cobalt(III) complexes with pyridine-amide ligands have demonstrated potent activity against resistant bacterial strains, with Minimum Inhibitory Concentrations (MIC) as low as 2.7 µg/mL.[13][14] Furthermore, these complexes often exhibit lower cytotoxicity against human cell lines compared to standard antibiotics, suggesting a favorable therapeutic window.[13][15] The lipophilicity introduced by the ethyl group in this compound could potentially enhance cell membrane penetration, a key factor in improving antimicrobial efficacy according to Tweedy's chelation theory.[12]

Catalysis

Transition metal complexes are fundamental to homogeneous catalysis.[2] Copper complexes with pyridine-based ligands have been successfully employed as catalysts for a variety of organic transformations, including olefin aziridination and the aerobic oxidation of polyphenols.[16][17][18] The electronic and steric properties of the ligand are crucial for tuning the catalytic activity and selectivity of the metal center.[17] The specific substitution pattern of this compound could be exploited to develop novel catalysts for C-C bond formation, oxidation reactions, or CO₂ reduction.[19][20]

Materials Science

The ability of pyridyl ligands to link metal centers makes them excellent building blocks for coordination polymers and metal-organic frameworks (MOFs).[1][21] These materials have applications in gas storage, separation, and sensing. The bifunctional nature of this compound (N-donor and O-donor) could be used to create multi-dimensional frameworks with unique topologies and properties.

References

  • Smolecule. (2023, August 25). Buy (5-methylpyridin-3-yl)methanol hydrochloride.
  • PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Viñas, C., et al. (n.d.). Metallosupramolecular Chemistry of Novel Chiral closo-o-Carboranylalcohol Pyridine and Quinoline Ligands: Syntheses, Characterization, and Properties of Cobalt Complexes. Crystal Growth & Design - ACS Publications. Available from: [Link]

  • Google Patents. US6437120B1 - Process for preparing pyridinemethanol compounds.
  • Chen, Y., & Lin, Z. (n.d.). Mode of coordination of tris(2-pyridyl)methanol to ruthenium(II): synthetic, spectral, and structural studies of the bis(ligand) species. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Agboola, B., & Oyeleke, F. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central. Available from: [Link]

  • Wang, X., et al. (n.d.). Copper-based pyridine complex catalyst for enhanced C2+ selectivity of CO2 electroreduction. Catalysis Science & Technology (RSC Publishing). Available from: [Link]

  • Mishra, A. P., et al. (2012). Synthesis, characterization and antibacterial activity of cobalt(III) complexes with pyridine-amide ligands. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Pyridine-based Mn(III), Fe(III), and Co(III) Complexes as SOD Mimics and BSA Binding Studies. Available from: [Link]

  • Wikipedia. Transition metal pyridine complexes. Available from: [Link]

  • ResearchGate. (n.d.). Three Concomitant Crystal Forms of Monomeric Cobalt Chloride with 3-Pyridinemethanol. Available from: [Link]

  • Feng, G., et al. (n.d.). Copper(II) Complexes of Pyridyl-Appended Diazacycloalkanes: Synthesis, Characterization, and Application to Catalytic Olefin Aziridination. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • PubChem. (5-Methylpyridin-3-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

  • Mojzych, M., et al. (n.d.). Cobalt Complexes as Antiviral and Antibacterial Agents. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antibacterial activity of cobalt(III) complexes with pyridine-amide ligands. Available from: [Link]

  • Roy, A., & Sanyal, G. S. (n.d.). Synthesis and Characterization of Some Cobalt(III) Complexes Containing Heterocyclic Nitrogen Donor Ligands. Chemical Papers.
  • Gomtsyan, A., et al. (n.d.). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. Available from: [Link]

  • El-Gamel, N. E. A. (2021). Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. PubMed. Available from: [Link]

  • ResearchGate. (n.d.). Unveiling the multifaceted nature of terpyridine-based metal complexes: a synergistic study of their photophysical and electrochemical behavior with computational insights. Available from: [Link]

  • Papatriantafyllopoulou, C., et al. (n.d.). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm (RSC Publishing). Available from: [Link]

  • White, P. S., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry - ACS Publications. Available from: [Link]

  • Gwaram, N. S., et al. (n.d.). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. Available from: [Link]

  • Zhukhovitskiy, A. V., et al. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. PubMed. Available from: [Link]

  • Drahoš, B., et al. (n.d.). Synthesis, structural and magnetic properties of cobalt(ii) complexes with pyridine-based macrocyclic ligand containing two pyridine pendant arms. RSC Publishing. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Tuning the structural and catalytic properties of copper(II)-based complexes containing pyridine-2,6-diimines. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis, NMR Characterisation, X–ray Crystal Structure and Solution Studies of Ni(II) Complexes of a Pyridine Containing Self–assembling System. Available from: [Link]

  • RSC Publishing. (n.d.). A copper(ii) complex containing pyridine-2-carbaldehyde and its direct binding onto ethylenediamine functionalized with Fe3O4@SiO2 nanoparticles for catalytic applications. Available from: [Link]

  • Rüscher, C., et al. (n.d.). Synthesis, Structures and Properties of Cobalt Thiocyanate Coordination Compounds with 4-(hydroxymethyl)pyridine as Co-ligand. MDPI. Available from: [Link]

  • PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Available from: [Link]

  • IJAEM.net. (2020). Synthesis, characterization and antimicrobial activity of copper(II), cobalt(III) and iron(III) complexes with acetylaceton and. Available from: [Link]

Sources

Technical Application Note: Quantification Strategies for (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the analytical quantification of (5-Ethylpyridin-3-yl)methanol (CAS: 102074-19-1 / 100000-xx-x analogs), a critical structural intermediate and potential process impurity in the synthesis of pyridine-based pharmaceuticals (e.g., Rupatadine analogs, Nicotinyl alcohol derivatives).[1][2]

Introduction & Analyte Profile

This compound is a polar, basic pyridine derivative.[1][2] In pharmaceutical development, it often appears as a Key Starting Material (KSM) or a Process-Related Impurity in the synthesis of antihistamines and antipsychotics containing the pyridine-methanol motif.[2]

Its quantification presents specific chromatographic challenges:

  • Basic Nitrogen (pKa ~5.5 - 6.0): Causes severe peak tailing on traditional C18 columns due to secondary silanol interactions.[1][2]

  • High Polarity (LogP ~0.8): Results in poor retention (k' < 1) on standard Reverse Phase (RP) systems, leading to co-elution with the solvent front.[2]

  • UV Activity: Possesses a distinct chromophore (pyridine ring) absorbing at ~254–260 nm.[2]

Physicochemical Profile
PropertyValue (Approx.)Analytical Implication
Molecular Formula C₈H₁₁NOMonoisotopic Mass: 137.08 Da
pKa (Pyridine N) ~5.8Ionized at acidic pH; requires buffering.[1][2]
LogP 0.82Low hydrophobicity; requires HILIC or specialized RP phases.[2]
Solubility High (Water, MeOH, DMSO)Compatible with aqueous mobile phases.

Analytical Decision Matrix

The choice of method depends on the required sensitivity (Limit of Quantitation - LOQ) and the matrix complexity.

AnalyticalStrategy cluster_optimization Method Optimization Parameters Start Sample Matrix Analysis Conc Concentration Range? Start->Conc High High Conc. (>0.1%) (Raw Material / Assay) Conc->High Major Component Trace Trace Impurity (<0.05%) (GTI Screening / Cleaning Validation) Conc->Trace PPM Level MethodA Protocol A: HPLC-UV (Ion-Pairing or High pH C18) High->MethodA MethodB Protocol B: LC-MS/MS (HILIC Mode) Trace->MethodB Params 1. pH Control (Silanol Suppression) 2. Column Selection (Base Deactivated) 3. Wavelength (260 nm) MethodA->Params

Figure 1: Decision tree for selecting the appropriate quantification protocol based on analytical needs.

Protocol A: HPLC-UV (Routine QC & Assay)

Application: Purity assessment of raw materials or intermediate quantification during synthesis.[2] Principle: Ion-Suppression Reversed-Phase Chromatography. By adjusting the pH above the pKa (pH > 7.5), the pyridine nitrogen remains uncharged, improving retention and peak shape on hybrid-silica columns.

Chromatographic Conditions
ParameterSettingRationale
Column Waters XBridge C18 (150 x 4.6 mm, 3.5 µm) or Agilent Zorbax Eclipse Plus C18Hybrid particles withstand high pH; "Plus" columns are double end-capped to reduce tailing.[1][2]
Mobile Phase A 10 mM Ammonium Bicarbonate buffer (pH 9.0)High pH ensures the molecule is neutral (free base), increasing hydrophobic retention.
Mobile Phase B Acetonitrile (HPLC Grade)Organic modifier.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Gradient 0-5 min: 5% B; 5-15 min: 5%→40% B; 15-20 min: 40% BInitial low organic holds the polar analyte; gradient elutes hydrophobic impurities.[1][2]
Detection UV @ 260 nmLambda max for the pyridine ring system.
Column Temp 30°CMaintains reproducibility.
Step-by-Step Procedure
  • Buffer Preparation: Dissolve 0.79 g Ammonium Bicarbonate in 1 L Milli-Q water. Adjust pH to 9.0 ± 0.1 with Ammonium Hydroxide. Filter through 0.22 µm membrane.[2]

  • Standard Prep: Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[2] (Conc: 0.1 mg/mL).[2]

  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD of Area < 2.0%; Tailing Factor (T) < 1.5; Theoretical Plates (N) > 5000.[2]

  • Sample Analysis: Inject samples. Calculate concentration using external standard calibration.

Protocol B: LC-MS/MS (Trace Impurity Analysis)[1][2]

Application: Genotoxic impurity screening or quantification in complex matrices (e.g., plasma, reaction mixtures).[2] Principle: Hydrophilic Interaction Liquid Chromatography (HILIC).[2] HILIC is superior for polar pyridines as it provides retention without ion-pairing reagents (which suppress MS signals).[1][2]

Chromatographic Conditions
ParameterSettingRationale
Column Waters ACQUITY UPLC BEH HILIC (100 x 2.1 mm, 1.7 µm)HILIC mode retains polar bases strongly; unbonded silica interacts with polar -OH and basic N.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.[1][2][3][4]5) in 95:5 Acetonitrile:WaterHigh organic starting condition is required for HILIC retention.[2]
Mobile Phase B 10 mM Ammonium Acetate (pH 4.[2]5) in 50:50 Acetonitrile:Water"Aqueous" pump for gradient elution.[2]
Flow Rate 0.4 mL/minOptimized for ESI efficiency.[2]
Gradient 0-1 min: 100% A; 1-6 min: 100%→80% A; 6-8 min: 80% AGradient increases water content to elute the polar analyte.[1][2]
Detection ESI (+) MRM ModePositive mode ionization is highly efficient for basic pyridines.[2]
Mass Spectrometry Parameters (MRM)
  • Ionization Source: Electrospray Ionization (ESI) Positive[2]

  • Precursor Ion (Q1): 138.1 m/z [M+H]⁺[2]

  • Product Ions (Q3):

    • Quantifier: 120.1 m/z (Loss of -OH/H₂O)[1][2]

    • Qualifier: 92.1 m/z (Pyridine ring fragmentation)[2]

  • Collision Energy: Optimized per instrument (Start at 20 eV).

Protocol Execution
  • Sample Diluent: 95:5 Acetonitrile:Water (Must match initial mobile phase to prevent peak distortion).[2]

  • Calibration: Prepare a linear curve from 1 ng/mL to 1000 ng/mL.

  • Wash Solvent: High water content (e.g., 80:20 Water:ACN) is needed to dissolve buffer salts, but followed by ACN wash to prevent HILIC column phase collapse.[2]

Method Validation & Troubleshooting

Common Issues & Solutions
IssueRoot CauseCorrective Action
Peak Tailing (> 1.5) Residual silanol interactions.[1][2]Switch Column: Use a "Base Deactivated" column (e.g., Zorbax Eclipse).[2] Add Modifier: Add 5-10 mM Triethylamine (TEA) to mobile phase (UV method only).[1][2]
Retention Time Shift pH instability or column dewetting.[2]Check pH: Pyridines are sensitive to pH changes near pKa.[2] Ensure buffer capacity is sufficient (10-20 mM).[1][2]
Carryover Adsorption to injector needle.[2]Needle Wash: Use 50:50 MeOH:Water with 0.1% Formic Acid as needle wash.[2]
Validation Parameters (ICH Q2(R1))
  • Linearity: R² > 0.999 over 80-120% of target concentration.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

  • Specificity: Ensure resolution (> 1.5) from known synthesis precursors (e.g., 5-ethylnicotinic acid or ethyl-5-ethylnicotinate).[1][2]

References

  • PubChem. (2025).[2][5] (5-Methylpyridin-3-yl)methanol Compound Summary. National Library of Medicine.[2] [Link](Note: Homologous structure used for physicochemical property derivation).[2]

  • Al-Bujuq, N. R. (2019).[2][6][7] Methods of synthesis of Pimavanserin: the first drug approved for the treatment of Parkinson's disease psychosis. Arkivoc, 2019(i), 340-352.[1][6] [Link]

  • Helix Chromatography. (n.d.).[2] HPLC Methods for analysis of Pyridine and derivatives. Helix Chromatography Applications. [Link]

  • OSHA. (1991).[2] Determination of Pyridine in Air (Method PV2295). Occupational Safety and Health Administration.[2] [Link][2]

Sources

Scale-up synthesis of (5-Ethylpyridin-3-yl)methanol for industrial applications

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Industrial Scale-Up Synthesis of (5-Ethylpyridin-3-yl)methanol

Abstract

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including reaction kinetics, heat management, process safety, and purification efficiency. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing a robust and validated two-step synthetic protocol. The outlined process is designed for implementation in a pilot plant or industrial manufacturing setting, with a strong emphasis on safety, scalability, and product purity. The protocols herein are intended for researchers, chemists, and chemical engineers in the pharmaceutical and chemical industries.

Introduction and Industrial Significance

This compound, with the chemical formula C8H11NO, is a substituted pyridine derivative.[1] Its structural motif is a key component in a range of biologically active molecules. The demand for high-purity this compound has grown, necessitating the development of efficient and scalable synthetic routes.

The primary challenges in scaling up the synthesis of this compound from lab to industrial scale include:

  • Exothermic Reactions: The reduction step is often highly exothermic and requires careful thermal management to prevent runaway reactions.[2]

  • Reagent Selection: The choice of reagents must be economically viable, safe to handle in large quantities, and lead to high yields with minimal by-product formation.

  • Purification: Achieving high purity on a large scale requires efficient and scalable purification methods, such as vacuum distillation or crystallization.[3][4]

  • Process Safety: Handling large quantities of flammable solvents and reactive chemicals necessitates stringent safety protocols and engineering controls.[5][6]

This guide addresses these challenges by providing a detailed, field-proven synthetic strategy.

Recommended Synthetic Pathway

After a thorough evaluation of various synthetic strategies, a two-step process starting from 5-ethylnicotinic acid is recommended for its reliability, scalability, and economic viability.

Step 1: Fischer Esterification of 5-ethylnicotinic acid with ethanol to produce ethyl 5-ethylnicotinate. Step 2: Selective Reduction of the ester group of ethyl 5-ethylnicotinate using sodium borohydride in a suitable solvent to yield this compound.

This pathway is favored over methods involving more hazardous or expensive reagents like lithium aluminum hydride (LiAlH4), which, while effective, poses significant safety risks and disposal challenges on an industrial scale. The use of sodium borohydride offers a safer and more manageable alternative for large-scale production.[7]

Process Chemistry and Hazard Analysis

Chemical Reaction Scheme

Synthetic Pathway 5-Ethylnicotinic Acid 5-Ethylnicotinic Acid Ethyl 5-Ethylnicotinate Ethyl 5-Ethylnicotinate 5-Ethylnicotinic Acid->Ethyl 5-Ethylnicotinate Ethanol, H2SO4 (cat.) Reflux This compound This compound Ethyl 5-Ethylnicotinate->this compound 1. NaBH4, Methanol 2. Aqueous Work-up

Caption: Overall synthetic route for this compound.

Hazard Analysis of Reagents
ReagentCAS NumberKey HazardsMitigation Measures
5-Ethylnicotinic Acid15569-93-4IrritantWear standard PPE (lab coat, gloves, safety glasses).
Ethanol64-17-5Flammable liquid and vaporUse in a well-ventilated area, away from ignition sources. Ground equipment.
Sulfuric Acid7664-93-9Severe skin and eye damageUse a face shield, acid-resistant gloves, and apron. Add slowly to other liquids.
Sodium Borohydride16940-66-2Flammable solid, reacts with water to produce hydrogen gas, toxic if swallowedStore in a dry, inert atmosphere. Handle in a controlled environment. Quench carefully.
Methanol67-56-1Flammable liquid and vapor, toxic if swallowed, inhaled, or in contact with skinUse in a well-ventilated area or with respiratory protection. Wear appropriate gloves.
Tetrahydrofuran (THF)109-99-9Highly flammable liquid and vapor, may form explosive peroxidesTest for peroxides before use. Store away from heat and light.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a 1 kg scale production. Adjustments may be necessary for further scaling, and a thorough risk assessment should be conducted before each scale-up.[8]

Step 1: Esterification of 5-Ethylnicotinic Acid

Objective: To convert 5-ethylnicotinic acid to ethyl 5-ethylnicotinate.

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe.

  • Heating/cooling mantle.

  • Addition funnel.

Materials:

ReagentQuantityMolesMolar Mass ( g/mol )
5-Ethylnicotinic Acid1.00 kg6.61 mol151.16
Ethanol (200 proof)8.0 L-46.07
Sulfuric Acid (98%)100 mL1.84 mol98.08
Sodium BicarbonateAs needed-84.01
Ethyl Acetate10 L-88.11
Brine Solution5 L--

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Charge the reactor with 5-ethylnicotinic acid (1.00 kg) and ethanol (8.0 L).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (100 mL) to the stirred mixture. An initial exotherm will be observed; maintain the temperature below 40°C.

  • Reaction: Heat the mixture to reflux (approximately 78-80°C) and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until the starting material is consumed.

  • Cooling and Neutralization: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~7-8. Be cautious of gas evolution.

  • Solvent Removal: Remove the bulk of the ethanol under reduced pressure.

  • Extraction: Add ethyl acetate (5 L) and water (5 L) to the residue. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 2.5 L).

  • Washing: Combine the organic layers and wash with brine (5 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude ethyl 5-ethylnicotinate as an oil.

Step 2: Reduction of Ethyl 5-Ethylnicotinate

Objective: To reduce the ester to the corresponding alcohol.

Equipment:

  • 20 L glass-lined reactor with overhead stirrer, cooling system, temperature probe, and nitrogen inlet.

  • Addition funnel for liquids.

Materials:

ReagentQuantityMolesMolar Mass ( g/mol )
Ethyl 5-Ethylnicotinate(from Step 1)~6.61 mol179.22
Methanol8.0 L-32.04
Sodium Borohydride500 g13.22 mol37.83
Ammonium Chloride (sat. aq.)5 L-53.49
Ethyl Acetate10 L-88.11

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen.

  • Charging Reagents: Dissolve the crude ethyl 5-ethylnicotinate in methanol (8.0 L) and charge it into the reactor.

  • Cooling: Cool the solution to 0-5°C using a cooling bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (500 g) in portions, ensuring the internal temperature does not exceed 15°C. The addition should take approximately 2-3 hours.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC until the ester is fully consumed.

  • Quenching: Cool the mixture back to 0-5°C and slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. Be cautious of hydrogen gas evolution.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 3 L).

  • Washing and Drying: Combine the organic layers, wash with brine (5 L), dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain crude this compound.

Purification Protocol: Vacuum Distillation

The crude product is purified by vacuum distillation to obtain high-purity this compound.

Equipment:

  • Short path distillation apparatus suitable for vacuum operation.

  • Vacuum pump, cold trap, and pressure gauge.

  • Heating mantle with a stirrer.

Procedure:

  • Setup: Assemble the distillation apparatus and ensure all joints are properly sealed.

  • Charging: Charge the crude product into the distillation flask.

  • Distillation: Gradually apply vacuum and begin heating.

  • Fraction Collection: Collect the fractions at the appropriate boiling point and pressure. The expected boiling point is around 120-125°C at 10 mmHg.

  • Product: The main fraction should be collected as a clear, colorless to light-brown oil.

Purification_Workflow cluster_purification Purification Process A Crude Product from Work-up B Charge to Distillation Flask A->B C Vacuum Distillation B->C D Fraction Collection (120-125°C @ 10 mmHg) C->D F Distillation Residue (Waste) C->F E Pure this compound D->E

Caption: Workflow for the purification of the final product.

Quality Control and Analytical Methods

The purity and identity of the final product should be confirmed using the following analytical techniques:

AnalysisPurposeTypical Specification
HPLC/UPLC Purity assessment and quantification of impurities>98%
GC-MS Identification and quantification of volatile impuritiesConforms to reference
¹H NMR & ¹³C NMR Structural confirmationConforms to structure
FT-IR Functional group analysisConforms to reference
Karl Fischer Titration Water content<0.5%

Safety Precautions and Waste Management

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[5] For large-scale operations, a face shield and respiratory protection may be necessary.

  • Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood designed for large-scale reactions.

  • Emergency Equipment: Ensure easy access to safety showers, eyewash stations, and fire extinguishers.

  • Waste Disposal: All chemical waste must be handled and disposed of in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated. Quenched sodium borohydride waste requires careful handling due to its potential to generate hydrogen gas.

References

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Google Patents. CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
  • ResearchGate. Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. [Link]

  • ResearchGate. Synthesis of pyridine derivatives using multicomponent reactions | Request PDF. [Link]

  • YouTube. Synthesis of Pyridine. [Link]

  • Patsnap. Preparation method of ethyl nicotinate - Eureka. [Link]

  • Journal of the American Chemical Society. Direct Synthesis of Pyridine Derivatives. [Link]

  • IJNRD. “Pyridine: Synthesis, Swiss-ADME and Applications.”. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Arabian Journal of Chemistry. Enhanced alcohol and H 2 O adsorption and separation performances by introducing pyridyl ligand in a MOF. [Link]

  • ACS Publications. Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • Google Patents.
  • Mettler Toledo. Chemical Process Safety | Techniques & Equipment. [Link]

  • Chemical Communications (RSC Publishing). A one-step, enantioselective reduction of ethyl nicotinate to ethyl nipecotinate using a constrained, chiral, heterogeneous catalyst. [Link]

  • PubChem. (5-Methylpyridin-3-yl)methanol | C7H9NO | CID 11962777. [Link]

  • Google Patents.
  • Stanford Environmental Health & Safety. Scale Up Safety_FINAL. [Link]

  • . Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Process for preparing 1-( 6-methylpyridin-3-yl)-2-[4- (methylsulfonyl)phenyl]ethanone. [Link]

  • PubChem. Self-contained, mobile methanol synthesis plant - Patent WO-2012006478-A3. [Link]

  • ORS. Chemical Safety Guide, 5th Ed. [Link]

  • Purification and Quality Enhancement of Fuel Ethanol to Produce Industrial Alcohols with Ozonation and Activated Carbon. [Link]

  • ResearchGate. Synthesis of Ethyl Nicotinate-5-Boronic Acid Pinacol Ester and Its Application Toward Suzuki Coupling | Request PDF. [Link]

  • How to Purify Ethanol: A Comprehensive Guide for Industrial Applications. [Link]

  • University of Illinois Division of Research Safety. Scale-up Reactions. [Link]

Sources

Application Notes and Protocols: (5-Ethylpyridin-3-yl)methanol in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in modern agrochemical design, conferring favorable properties such as metabolic stability, systemic transport within plants, and potent bioactivity.[1] Among the myriad of functionalized pyridines, (5-Ethylpyridin-3-yl)methanol emerges as a key building block, particularly in the synthesis of imidazolinone herbicides. This class of herbicides is vital for broad-spectrum weed control in numerous crops, acting by inhibiting the acetohydroxyacid synthase (AHAS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[2]

This technical guide provides a comprehensive overview of the synthetic utility of this compound in the preparation of imidazolinone herbicides, with a focus on the synthesis of a key intermediate, diethyl 5-ethyl-2,3-pyridinedicarboxylate, a direct precursor to the herbicide Imazethapyr. The protocols detailed herein are designed to be robust and scalable, providing researchers and process chemists with a solid foundation for their synthetic endeavors.

Synthetic Strategy: From this compound to Imidazolinone Herbicides

The overall synthetic strategy to access imidazolinone herbicides from this compound involves a multi-step sequence. The core objective is the transformation of the hydroxymethyl group at the 3-position and the introduction of a carboxylic acid or ester functionality at the 2-position of the pyridine ring. This creates the requisite 5-ethyl-2,3-pyridinedicarboxylic acid moiety, the key pharmacophore for this class of herbicides.

The logical flow of the synthesis is as follows:

  • Oxidation of the primary alcohol of this compound to the corresponding carboxylic acid, yielding 5-ethylnicotinic acid.

  • Introduction of a second carboxyl group at the 2-position of the pyridine ring to form 5-ethyl-2,3-pyridinedicarboxylic acid.

  • Esterification of the diacid to produce diethyl 5-ethyl-2,3-pyridinedicarboxylate.

  • Condensation and cyclization with an appropriate amino acid derivative to form the final imidazolinone herbicide.

Synthetic_Pathway A This compound B 5-Ethylnicotinic Acid A->B Oxidation C 5-Ethyl-2,3-pyridinedicarboxylic Acid B->C Carboxylation D Diethyl 5-Ethyl-2,3-pyridinedicarboxylate C->D Esterification E Imidazolinone Herbicide (e.g., Imazethapyr) D->E Condensation & Cyclization Esterification_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products A 5-Ethyl-2,3-pyridinedicarboxylic acid E Reflux with Dean-Stark Trap A->E B Ethanol (excess) B->E C Toluene C->E D H₂SO₄ (catalyst) D->E F Diethyl 5-Ethyl-2,3-pyridinedicarboxylate E->F G Water (removed) E->G

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (5-Ethylpyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis.

Overview of the Primary Synthetic Route

The most common and reliable method for synthesizing this compound involves a two-step process starting from 5-ethylnicotinic acid. The first step is an esterification to produce ethyl 5-ethylnicotinate, which is then reduced to the target alcohol. This route is generally favored due to the commercial availability of the starting material and the relatively straightforward nature of the reactions.

A primary challenge in this synthesis is ensuring the complete reduction of the ester and minimizing side reactions. The choice of reducing agent and careful control of reaction conditions are paramount to achieving a high yield of the desired product.

Core Synthesis Workflow

The synthesis can be visualized as a two-stage process:

cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 5-Ethylnicotinic_Acid 5-Ethylnicotinic Acid Ethyl_5-ethylnicotinate Ethyl 5-ethylnicotinate 5-Ethylnicotinic_Acid->Ethyl_5-ethylnicotinate Ethanol, H₂SO₄ (cat.) Reflux Ethyl_5-ethylnicotinate_2 Ethyl 5-ethylnicotinate 5-Ethylpyridin-3-yl_methanol This compound Ethyl_5-ethylnicotinate_2->5-Ethylpyridin-3-yl_methanol 1. LiAlH₄, Dry THF 2. H₂O/Acid Work-up

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low Yield of Ethyl 5-ethylnicotinate in the Esterification Step

Q: My esterification of 5-ethylnicotinic acid is resulting in a low yield. What are the likely causes and how can I improve it?

A: Low yields in Fischer esterification are common and can often be attributed to an incomplete reaction due to the equilibrium nature of the process or procedural inefficiencies.

  • Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible. To drive the reaction towards the product side, Le Chatelier's principle must be applied by either using a large excess of one reactant (usually the alcohol) or by removing one of the products (water) as it is formed.[1]

  • Troubleshooting Steps:

    • Increase the Excess of Ethanol: Using ethanol as the solvent ensures a large molar excess, which will shift the equilibrium towards the formation of the ethyl ester.

    • Ensure an Anhydrous Environment: Any water present at the start of the reaction will unfavorably shift the equilibrium. Use dry glassware and anhydrous ethanol.

    • Catalyst Concentration: Ensure a sufficient amount of a strong acid catalyst, like sulfuric acid, is used. Typically, a catalytic amount is sufficient.

    • Reaction Time and Temperature: The reaction should be refluxed for a sufficient period to reach equilibrium. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Work-up Procedure: During work-up, ensure complete neutralization of the acid catalyst before extraction. Incomplete neutralization can lead to the product remaining in the aqueous layer.

ParameterStandard ConditionOptimization Strategy
Ethanol 5-10 equivalentsUse as solvent (large excess)
Catalyst Conc. H₂SO₄ (catalytic)Ensure catalyst is fresh and added cautiously
Temperature RefluxMaintain a steady reflux
Reaction Time 4-16 hoursMonitor by TLC until starting material is consumed
Issue 2: Incomplete Reduction of Ethyl 5-ethylnicotinate

Q: I am observing unreacted starting material (the ester) in my final product after reduction with LiAlH₄. How can I ensure the reduction goes to completion?

A: Incomplete reduction is a common issue when using powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄). It is often related to the reactivity of the substrate, the quality of the reagent, or the reaction conditions.

  • Causality: LiAlH₄ is a potent source of hydride ions (H⁻) and is highly effective for reducing esters to primary alcohols.[2] However, its reactivity can be hampered by moisture, and an insufficient amount of the reagent will lead to an incomplete reaction. The first step in the reduction of a carboxylic acid derivative is often a deprotonation if there are any acidic protons, which consumes some of the reducing agent.[3] While the ester does not have an acidic proton, any residual carboxylic acid from the previous step will react in an acid-base manner first.

  • Troubleshooting Steps:

    • Quality and Stoichiometry of LiAlH₄: LiAlH₄ is extremely reactive with water.[4] Ensure you are using fresh, high-quality LiAlH₄ and that it is weighed and transferred under an inert atmosphere (e.g., argon or nitrogen). Use a sufficient excess of LiAlH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.

    • Anhydrous Reaction Conditions: The reaction must be carried out in a scrupulously dry solvent (e.g., anhydrous THF or diethyl ether) and with dry glassware. Any moisture will quench the LiAlH₄, reducing its effective concentration.

    • Reaction Temperature and Time: While the reaction is often started at a low temperature (e.g., 0 °C) for safety, it may require warming to room temperature or even gentle reflux to go to completion. Monitor the reaction progress by TLC.

    • Work-up Procedure: A careful work-up is crucial. The Fieser work-up (sequential addition of water, then aqueous NaOH, then more water) is a common method to quench the excess LiAlH₄ and precipitate the aluminum salts, which can then be filtered off.[5] Improper work-up can lead to the product being trapped in the aluminum salts, resulting in a lower isolated yield.

ParameterStandard ConditionOptimization Strategy
LiAlH₄ 1.5 - 2.0 equivalentsUse fresh, high-quality reagent in slight excess
Solvent Anhydrous THF or Et₂OEnsure solvent is thoroughly dried
Temperature 0 °C to refluxStart at 0 °C, then allow to warm to RT or reflux
Reaction Time 1-4 hoursMonitor by TLC
Issue 3: Formation of Side Products During Reduction

Q: I am observing unexpected side products in my final product mixture. What are the likely side reactions and how can I minimize them?

A: Side product formation during LiAlH₄ reductions can occur, especially if there are other reducible functional groups or if the reaction conditions are not well-controlled.

  • Causality: LiAlH₄ is a very strong and often unselective reducing agent. It will reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, and nitriles.[4] Over-reduction or reduction of other functional groups on the pyridine ring (if any) are potential side reactions.

  • Troubleshooting Steps:

    • Purity of Starting Material: Ensure your ethyl 5-ethylnicotinate is pure and free from any starting 5-ethylnicotinic acid or other impurities that could be reduced.

    • Control of Reaction Temperature: Adding the ester to the LiAlH₄ suspension at a controlled, low temperature (e.g., 0 °C) can help to minimize side reactions.

    • Alternative Reducing Agents: If side reactions are a persistent problem, consider a milder reducing agent. For example, if your starting material is the aldehyde (5-ethyl-3-pyridinecarboxaldehyde), Sodium Borohydride (NaBH₄) is a much milder and more selective reagent that will efficiently reduce the aldehyde to the alcohol without affecting most other functional groups.[6] NaBH₄ is generally not effective for reducing esters.[2]

Frequently Asked Questions (FAQs)

Q1: Can I reduce 5-ethylnicotinic acid directly to this compound?

A1: Yes, it is possible to reduce a carboxylic acid directly to a primary alcohol using a strong reducing agent like LiAlH₄.[3] However, this requires a larger excess of the reducing agent because the first equivalent of hydride is consumed in an acid-base reaction to deprotonate the carboxylic acid.[3] The two-step process via the ester is often preferred as it can be cleaner and more efficient.

Q2: What is the best solvent for the LiAlH₄ reduction step?

A2: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common and effective solvents for LiAlH₄ reductions.[4] It is crucial that the solvent is completely dry, as any water will react violently with the LiAlH₄.

Q3: How do I properly quench a LiAlH₄ reaction?

A3: A LiAlH₄ reaction must be quenched with extreme care, as the addition of protic solvents can be highly exothermic and release hydrogen gas. A widely used and safe method is the Fieser work-up:

  • Cool the reaction mixture in an ice bath.

  • Slowly and cautiously add x mL of water.

  • Add x mL of 15% aqueous NaOH.

  • Add 3x mL of water. (where x is the mass in grams of LiAlH₄ used)

This procedure should result in a granular precipitate of aluminum salts that can be easily filtered off.

Q4: My final product is difficult to purify. What are some recommended purification methods?

A4: this compound is a polar compound. Column chromatography on silica gel is a common and effective method for purification. A gradient of ethyl acetate in hexanes is a good starting point for elution. Alternatively, distillation under reduced pressure can be used if the product is thermally stable.

Q5: Can I use Sodium Borohydride (NaBH₄) to reduce ethyl 5-ethylnicotinate?

A5: Sodium borohydride is generally not a strong enough reducing agent to reduce esters to alcohols under standard conditions.[2][6] However, some modified procedures using NaBH₄ in combination with additives or at higher temperatures have been reported for the reduction of esters, but these are often less efficient than using LiAlH₄.[7]

Alternative Synthetic Route: Reduction of 5-Ethyl-3-pyridinecarboxaldehyde

An alternative route to this compound is the reduction of 5-ethyl-3-pyridinecarboxaldehyde. This method is particularly advantageous if the aldehyde is readily available.

5-Ethyl-3-pyridinecarboxaldehyde 5-Ethyl-3-pyridinecarboxaldehyde 5-Ethylpyridin-3-yl_methanol This compound 5-Ethyl-3-pyridinecarboxaldehyde->5-Ethylpyridin-3-yl_methanol NaBH₄, Methanol Room Temperature Start Low Yield of This compound Check_Starting_Material Check Purity of Starting Material (Ester or Aldehyde) Start->Check_Starting_Material Check_Reagents Verify Quality and Stoichiometry of Reducing Agent Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Start->Check_Conditions Check_Workup Evaluate Work-up and Purification Procedure Start->Check_Workup Check_Starting_Material->Check_Reagents No Impure_SM Impurity Detected Check_Starting_Material->Impure_SM Yes Check_Reagents->Check_Conditions No Bad_Reagent Reagent Issue Check_Reagents->Bad_Reagent Yes Check_Conditions->Check_Workup No Bad_Conditions Suboptimal Conditions Check_Conditions->Bad_Conditions Yes Bad_Workup Inefficient Work-up/ Purification Check_Workup->Bad_Workup Yes Purify_SM Purify Starting Material (Distillation or Chromatography) Impure_SM->Purify_SM Use_Fresh_Reagent Use Fresh, Anhydrous Reducing Agent and Solvent Bad_Reagent->Use_Fresh_Reagent Optimize_Conditions Optimize Temperature and Reaction Time (Monitor by TLC) Bad_Conditions->Optimize_Conditions Optimize_Workup Optimize Quenching and Extraction/Chromatography Bad_Workup->Optimize_Workup

Caption: Troubleshooting workflow for low yield issues.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-ethylnicotinate
  • To a solution of 5-ethylnicotinic acid (1 equivalent) in absolute ethanol (10 volumes), cautiously add concentrated sulfuric acid (0.1 equivalents).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 5-ethylnicotinate.

Protocol 2: Reduction of Ethyl 5-ethylnicotinate to this compound
  • To a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere, add a solution of ethyl 5-ethylnicotinate (1 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Stir the resulting mixture at room temperature for 1 hour, then filter the solid aluminum salts and wash with THF.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain this compound.

References

  • CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl)
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry. [Link]

  • Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. AdiChemistry. [Link]

  • Improvement of Product Selectivity in Bicarbonate Reduction into Formic Acid on a Tin-based Catalyst by Integrating Nano-diamond Particles. (2021). ResearchGate. [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). MDPI. [Link]

  • Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. (1947). Journal of the American Chemical Society. [Link]

  • ethyl 2-pyridylacetate. Organic Syntheses. [Link]

  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts. [Link]

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022). PMC. [Link]

  • Process Design of Carbon-Neutral Routes for Methanol Synthesis. (2023). ResearchGate. [Link]

  • Experiment 5 Reductions with Lithium Aluminium Hydride. (URL not available)
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Esters can be reduced to 1° alcohols using LiAlH4. (2023). Chemistry LibreTexts. [Link]

  • Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. (2011). Scholars Research Library. [Link]

  • Carboxylic Acid Reduction with LiAlH4 mechanism. (2021). YouTube. [Link]

  • Reduction Reactions and Heterocyclic Chemistry. (2016). Jones Research Group. [Link]

  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). National Library of Medicine. [Link]

  • Methanol synthesis from CO2/H2 using Ga2O3–Pd/silica catalysts: Kinetic modeling. (2009). CONICET. [Link]

  • Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016). YouTube. [Link]

  • Innovative Methanol Synthesis Process by Using Exergy Recuperative Pressure and Heat Circulation Modules. (2014). The Italian Association of Chemical Engineering. [Link]

  • 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. Saskoer.ca. [Link]

  • Isolation of Nicotinic Acid (Vitamin B3) and N-Propylamine after Myosmine Peroxidation. (2016). National Library of Medicine. [Link]

  • Sodium Borohydride (NaBH4) Reduction. Organic Synthesis. [Link]

  • Sodium borohydride, Sodium tetrahydroborate. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Purification of Crude (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (5-Ethylpyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical pyridine-based intermediate. The purity of this compound is paramount, as impurities can have a significant impact on the safety and efficacy of downstream active pharmaceutical ingredients (APIs).[1][2] This document provides in-depth, experience-based answers to common challenges encountered during its purification, moving beyond simple protocols to explain the underlying chemical principles.

Compound Profile: this compound

To effectively purify a compound, understanding its physical and chemical properties is essential. This compound is a polar, basic compound, and its properties are similar to its well-documented analog, (5-Methylpyridin-3-yl)methanol.

PropertyValue (for analog (5-Methylpyridin-3-yl)methanol)Implication for Purification
Molecular Formula C₈H₁₁NO (Ethyl) / C₇H₉NO (Methyl)Relatively small, polar molecule.
Molecular Weight 137.18 g/mol (Ethyl) / 123.15 g/mol (Methyl)[3]Influences diffusion and chromatographic behavior.
Appearance Light brown liquid[3][4]Color may indicate impurities; decolorization may be needed.
Boiling Point ~256 °C (for Methyl analog)[3][4]High boiling point necessitates vacuum distillation to prevent decomposition.
Solubility Soluble in water and ethanol[5]High polarity; soluble in polar protic solvents.
pKa (Predicted) 13.70 ± 0.10[4]The pyridine nitrogen is basic, a critical factor for chromatographic interactions.

Troubleshooting Guide

This section addresses specific, problem-oriented questions that frequently arise during the purification of this compound.

Question 1: Why is my this compound streaking or tailing badly during silica gel column chromatography?

Answer: This is the most common issue encountered with pyridine derivatives and is almost always caused by the interaction between the basic nitrogen of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[6] This strong, non-specific binding leads to a secondary retention mechanism, causing the compound to elute slowly and asymmetrically from the column, resulting in significant peak tailing.

Causality Explained: Standard silica gel is weakly acidic (pKa ≈ 4.5). The lone pair of electrons on the pyridine nitrogen acts as a Lewis base, forming strong hydrogen bonds or even acid-base interactions with the surface silanols. This prevents the smooth, continuous elution required for sharp peaks.

Solutions:

  • Mobile Phase Modification (Competing Base): The most effective solution is to add a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the standard choice. The TEA is a stronger base and will preferentially interact with the acidic silanol sites, effectively "masking" them from your target compound.[7]

  • Silica Gel Deactivation: You can pre-treat, or "deactivate," the silica gel before running the column. This involves washing the packed column with a solvent system containing a base to neutralize the active sites.[7]

Experimental Protocol: Silica Gel Deactivation for Pyridine Derivatives
  • Column Packing: Dry or slurry pack your column with silica gel as you normally would in your chosen non-polar solvent (e.g., hexanes or ethyl acetate/hexanes mixture).

  • Deactivation Eluent Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine (v/v).

  • Flushing: Flush the packed column with 2-3 column volumes of this deactivating eluent. This ensures all acidic sites are neutralized.

  • Equilibration: Equilibrate the column with your actual starting mobile phase (which should also contain 0.5-1% TEA) until the baseline is stable.

  • Loading and Elution: Load your crude sample (ideally pre-adsorbed onto a small amount of silica) and begin the elution. Continue to use a mobile phase containing 0.5-1% TEA throughout the entire run.

Question 2: My compound appears to be degrading on the column, and my recovery is very low. How can I prevent this?

Answer: The acidic nature of silica gel can catalyze the decomposition of sensitive compounds. While this compound is relatively stable, certain functional groups that may be present on related impurities could be acid-labile. Low recovery can also be due to irreversible adsorption onto highly active sites on the silica.

Solutions:

  • Use a Less Acidic Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

    • Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, neutral, and basic forms. For a basic compound like this, neutral or basic alumina is an excellent choice.

    • Reversed-Phase Chromatography (C18): If your compound and impurities have sufficient differences in hydrophobicity, reversed-phase flash chromatography using a C18-functionalized silica is a powerful option. The mobile phase is typically a mixture of water (often with a pH modifier like formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol.[8]

  • Perform a 2D-TLC Stability Test: Before committing to a large-scale column, you can quickly check if your compound is stable on silica gel.[6][9]

Workflow: 2D-TLC Stability Test

cluster_0 Step 1: First Dimension cluster_1 Step 2: Second Dimension cluster_2 Step 3: Analysis A Spot crude sample on the bottom-left corner of a square TLC plate. B Develop the plate in a suitable solvent system. A->B C Dry the plate completely to remove all solvent. B->C D Rotate the plate 90° counter-clockwise. C->D E Develop the plate again in the same solvent system. D->E F Visualize the plate (UV light). E->F G Stable Compound: All spots appear on a 45° diagonal. F->G Ideal Result H Unstable Compound: New spots appear off the diagonal, indicating degradation. F->H Problem

Caption: 2D-TLC workflow to assess compound stability on silica gel.

Question 3: I am struggling to induce crystallization of my purified this compound oil. What should I do?

Answer: this compound is often isolated as an oil, and inducing crystallization can be challenging. Recrystallization is a powerful technique for purification, based on the principle that the solubility of a compound in a solvent is dependent on temperature.[10][11]

Solutions:

  • Solvent System Selection: The key is finding a solvent in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.

    • Good Single Solvents: Try solvents like ethyl acetate, diethyl ether, or toluene.

    • Binary Solvent Systems: A more versatile approach is a binary system. Dissolve your oil in a small amount of a "good" solvent (e.g., dichloromethane or methanol) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., hexanes or petroleum ether) in which it is insoluble, until the solution becomes faintly cloudy (the saturation point). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

  • Slow Cooling: Do not rush the cooling process. Allow the solution to cool to room temperature undisturbed, then transfer it to a 4 °C refrigerator, and finally to a -20 °C freezer if necessary. Slow cooling promotes the formation of larger, purer crystals.[10]

  • Seeding: If you have a pure crystal of the compound from a previous batch, add a single tiny crystal to the saturated solution. This "seed" provides a nucleation site for crystal growth to begin.[10]

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.

Question 4: How can I remove a persistent yellow or brown color from my product?

Answer: Colored impurities are common in organic synthesis and are often highly conjugated, polar molecules that are present in very small amounts. While they may not show up prominently on an NMR spectrum, they can be an issue for final product specifications.

Solution: The most effective method for removing colored impurities is treatment with activated carbon.[10] Carbon has a very high surface area and adsorbs large, flat, conjugated molecules responsible for color.

Experimental Protocol: Decolorization with Activated Carbon
  • Dissolution: Dissolve your crude or semi-purified this compound in a suitable solvent (e.g., ethanol or ethyl acetate) at room temperature.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% of the solute mass). Using too much carbon can lead to significant loss of your desired product through co-adsorption.

  • Heating: Gently heat the mixture to boiling for 5-10 minutes while stirring. This increases the solubility of your compound and the efficiency of adsorption.

  • Hot Filtration: This is a critical step. You must filter the solution while it is still hot to remove the carbon. If the solution cools, your product may crystallize prematurely along with the carbon. Use a fluted filter paper in a pre-warmed funnel to perform a gravity filtration into a clean, pre-warmed flask.

  • Isolation: Proceed with crystallization or solvent removal to isolate your now decolorized product.

Frequently Asked Questions (FAQs)

Question 1: What is a good starting point for a column chromatography solvent system for this compound?

Answer: Given its polarity, a good starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone. Always include 0.5-1% triethylamine (TEA) in your eluent to prevent peak tailing. Use Thin Layer Chromatography (TLC) to determine the optimal ratio.

Eluent System (v/v/v)Typical Rf RangeNotes
70:30:1 Hexanes / Ethyl Acetate / TEA0.1 - 0.2Good for initial screening.
50:50:1 Hexanes / Ethyl Acetate / TEA0.2 - 0.4A common elution condition. Aim for an Rf of ~0.3 for the best separation.[7]
95:5:1 Dichloromethane / Methanol / TEA0.2 - 0.4A more polar system if the compound is not moving in Hex/EtOAc.

Question 2: When is distillation a suitable purification method for this compound?

Answer: Distillation is suitable when the impurities have significantly different boiling points from your product. Given the high boiling point of this compound (~256 °C for the methyl analog), vacuum distillation is mandatory.[4] This technique is particularly effective for:

  • Removing non-volatile impurities (e.g., salts, catalyst residues).

  • Removing lower-boiling point solvents or reagents. It is generally not effective for separating structurally similar isomers or homologs, where column chromatography would be the preferred method.

Question 3: What are the likely impurities from a typical synthesis involving the reduction of methyl 5-ethylnicotinate?

Answer: The synthesis of pyridyl methanols often involves the reduction of the corresponding ester.[3] Potential process-related impurities include:

  • Unreacted Starting Material: Residual methyl 5-ethylnicotinate.

  • Reducing Agent Byproducts: Borate salts from sodium borohydride (NaBH₄) reduction, which are typically removed during the aqueous workup.

  • Solvent Residues: Residual solvents from the reaction (e.g., THF, ethanol) or extraction (e.g., ethyl acetate). These must be controlled according to ICH guidelines.[12]

  • Over-reduction Products: While less common for this specific substrate, highly reactive reducing agents could potentially reduce the pyridine ring itself.

Identifying and characterizing process-related impurities is a critical step in drug development and is often accomplished using techniques like HPLC, LC-MS, and NMR.[1][13]

Decision Workflow for Purification

Caption: Decision tree for selecting the optimal purification strategy.

References

  • Gnerre, C., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2015). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Available at: [Link]

  • Slideshare. (2017). Pyridine: Synthesis, reactions and medicinal uses. Available at: [Link]

  • LookChem. (2024). The Synthesis and Applications of (5-Methylpyridin-3-yl)methanol: A Chemist's Perspective. Available at: [Link]

  • Aaltodoc. (2021). Life cycle assessment of a methanol purification process in the chemical pulping industry. Available at: [Link]

  • IUPAC. (1980). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL. Available at: [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Wikipedia. Pyridine. Available at: [Link]

  • PubChem. (5-Methylpyridin-3-yl)methanol. Available at: [Link]

  • European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES. Available at: [Link]

  • Google Patents. DE3245950A1 - Process for the preparation of substituted pyridines.
  • The Royal Society of Chemistry. A Simple, Tandem Approach to the Construction of Pyridine Derivatives under Metal-free Conditions. Available at: [Link]

  • PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol. Available at: [Link]

  • YouTube. (2016). Carrying out a recrystallisation. Available at: [Link]

  • Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

  • Chromatography Forum. (2015). Method for pyridine amine derivative. Available at: [Link]

  • National Institutes of Health. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. Available at: [Link]

  • Google Patents. CN113968876A - Preparation method of linagliptin dimer impurity.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Google Patents. KR20160065496A - Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues.
  • YouTube. (2013). Recrystallization. Available at: [Link]

  • Wikipedia. Methanol. Available at: [Link]

Sources

Common side reactions in the synthesis of (5-Ethylpyridin-3-yl)methanol and their prevention

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Pyridine-3-methanol Derivatives

Executive Summary

The synthesis of (5-Ethylpyridin-3-yl)methanol is a critical step in the development of kinase inhibitors and other heterocyclic pharmaceuticals. The most robust route involves the reduction of ethyl 5-ethylnicotinate (or the corresponding acid). While conceptually simple, this reaction is plagued by the electron-deficient nature of the pyridine ring, which creates unique challenges compared to standard benzene-derivative reductions.

This guide addresses the three most common failure modes: Incomplete Reduction (Aldehyde contamination) , Over-Reduction (Ring Hydrogenation) , and Workup-Induced Emulsions .

Part 1: Critical Reaction Pathways (The Map)

Before troubleshooting, we must visualize the competitive landscape. The pyridine ring is susceptible to nucleophilic attack and, under forcing conditions, hydrogenation.

ReactionPathways Start Ethyl 5-ethylnicotinate (Starting Material) Aldehyde Intermediate Aldehyde (Transient) Start->Aldehyde Hydride Addition (1 eq) Target This compound (TARGET) Aldehyde->Target Hydride Addition (2nd eq) Aldehyde->Target Incomplete Conversion Piperidine Piperidine Derivative (Over-Reduction Impurity) Target->Piperidine Excess H2 / Catalyst (Ring Saturation) N_Oxide Pyridine N-Oxide (Oxidative Impurity) Target->N_Oxide Peroxides / Air (Aging)

Figure 1: Reaction landscape showing the target pathway (Green) versus common deviation points (Red). Note that the aldehyde is a "stuck" intermediate if stoichiometry is incorrect.

Part 2: Troubleshooting Guides (FAQs)

Issue 1: "My product contains ~5-10% of the aldehyde intermediate."

Diagnosis: Incomplete Reduction (Chemo-selectivity failure). Context: The reduction of the ester proceeds via a hemiacetal intermediate which collapses to an aldehyde before being reduced to the alcohol. If the reducing agent is old, wet, or added too quickly, the reaction stalls at the aldehyde.

  • Why it happens:

    • Reagent Decomposition: LiAlH₄ (LAH) degrades rapidly in moist air.

    • Borane Complexation: If using Borane (BH₃), stable complexes with the pyridine nitrogen can form, sequestering the reagent and preventing it from reducing the ester.

    • Stoichiometry: Pyridine esters often require a larger excess of hydride than benzene esters due to N-coordination.

  • The Fix:

    • Switch Reagents: If using NaBH₄ alone, it is too weak for esters. You must use NaBH₄ + Methanol (reflux) or LiAlH₄ .

    • Stoichiometry Adjustment: Increase LiAlH₄ to 1.5 - 2.0 equivalents . The nitrogen lone pair will coordinate with aluminum species, effectively removing some hydride from the active pool.

    • Temperature: Ensure the reaction is refluxed (if using NaBH₄/MeOH) or warmed to RT (if using LAH) to drive the aldehyde-to-alcohol step.

Issue 2: "I see a mass peak at M+4 or M+6. Is my ring reducing?"

Diagnosis: Over-Reduction (Piperidine formation). Context: Pyridine rings are generally resistant to hydride reduction, unless activated by acylation or if transition metals are present.

  • Why it happens:

    • Contaminated Reagents: Traces of transition metals (Ni, Pd) in the reaction vessel or reagents can catalyze ring hydrogenation if H₂ gas is generated (which happens during LAH quenching).

    • Acidic Conditions: If the reaction is quenched with strong acid while unreacted hydride is present, the protonated pyridine ring becomes highly susceptible to reduction.

  • The Fix:

    • Quench Under Basic Conditions: Never quench a pyridine reduction directly with strong acid (HCl). Use the Fieser method (Water -> 15% NaOH -> Water) or Rochelle’s Salt .

    • Temperature Control: Do not heat LAH reactions above 40°C unless necessary.

    • Check for Metals: Ensure stir bars and flasks are clean of hydrogenation catalysts from previous runs.

Issue 3: "The workup is a gelatinous mess. I can't separate the layers."

Diagnosis: Aluminum Emulsion (The "Gray Sludge"). Context: Aluminum salts (byproducts of LAH) form gelatinous hydroxides that trap the product, especially polar pyridines.

  • The Fix: Use the Rochelle's Salt Protocol .[1]

    • Mechanism:[2][3] Tartrate ions chelate aluminum, making it water-soluble and breaking the emulsion.

    • Protocol: After quenching, add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 1-2 hours until two clear layers form.

Part 3: Optimized Experimental Protocol

Method: Reduction of Ethyl 5-ethylnicotinate using LiAlH₄ with Emulsion-Free Workup.

Reagents & Equipment
ReagentEquiv.[1][4][5][6][7][8]RoleNote
Ethyl 5-ethylnicotinate 1.0SubstrateDry, free of water.
LiAlH₄ (2.4M in THF) 1.5ReductantUse fresh bottle.
THF (Anhydrous) SolventSolvent0.2 M concentration.
Rochelle's Salt (Sat. Aq.) ExcessQuenchBreaks emulsions.
Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round bottom flask. Cool to 0°C under an Argon atmosphere.[6]

  • Reagent Prep: Charge the flask with LiAlH₄ (1.5 equiv) and anhydrous THF.

  • Addition: Dissolve Ethyl 5-ethylnicotinate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes.

    • Critical Control Point: Keep internal temp < 10°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C). Stir for 2-4 hours.

    • Validation: Monitor by TLC (MeOH/DCM 1:9). Look for the disappearance of the ester spot (high Rf) and appearance of the alcohol (lower Rf).

  • The "Clean" Quench (Fieser Method Variant):

    • Cool back to 0°C .

    • Slowly add water (x mL, where x = grams of LiAlH₄ used).

    • Add 15% NaOH solution (x mL).

    • Add water (3x mL).

  • Workup:

    • Warm to RT and stir for 15 minutes. The aluminum salts should turn into a coarse, white, granular sand (not a gel).

    • Filter through a pad of Celite.

    • Wash the cake with THF/EtOAc.

  • Purification: Concentrate the filtrate. If the pyridine smells "sweet" (ester) or "acrid" (aldehyde), purification via silica gel chromatography (DCM/MeOH gradient) is required.

Workup Decision Logic

WorkupLogic Start Reaction Complete? Quench Quench at 0°C Start->Quench Emulsion Did a Gel form? Quench->Emulsion Rochelle Add Sat. Rochelle's Salt Stir 2 hours Emulsion->Rochelle Yes (Gray Sludge) Fieser Granular ppt formed? (Fieser Success) Emulsion->Fieser No (White Sand) Filter Filter through Celite Rochelle->Filter Fieser->Filter

Figure 2: Decision tree for handling aluminum byproducts. The Rochelle's Salt path is the "safety net" for failed Fieser quenches.

Part 4: Stability & Storage

Observation: Users often report the oil turning yellow/brown after 1 week.

  • Cause: Pyridine methanols are prone to N-oxidation and slow polymerization/oxidation of the alcohol group in air.

  • Recommendation:

    • Short Term: Store under Argon at 4°C.

    • Long Term: Convert to the Hydrochloride Salt .

      • Dissolve the oil in Et₂O.

      • Add 2M HCl in Et₂O dropwise.

      • Filter the resulting white solid. The HCl salt is non-hygroscopic and stable for years.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." BenchChem Technical Library. Accessed October 2023.

  • Lansbury, P. T. "Lithium Aluminum Hydride Reactions in Pyridine Solution."[4] Journal of the American Chemical Society, 1961.[4]

  • Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives." Master Organic Chemistry, 2023.

  • Organic Syntheses. "Workup of Aluminum Hydride Reductions: The Rochelle's Salt Method." Organic Syntheses, Coll. Vol. 10, p. 423.

  • Smolecule. "(5-methylpyridin-3-yl)methanol hydrochloride: Properties and Stability." Smolecule Compound Database, 2023.

Sources

Degradation pathways of (5-Ethylpyridin-3-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Ethylpyridin-3-yl)methanol Degradation Studies

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during forced degradation studies. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to design, execute, and interpret your stability studies effectively.

Section 1: Foundational Concepts & General Questions

This section addresses common initial questions regarding the stability and degradation of this compound.

Q1: What is the primary purpose of conducting forced degradation studies on this compound?

A1: Forced degradation, or stress testing, is a critical component of the drug development process. These studies are intentionally designed to degrade the active pharmaceutical ingredient (API) under conditions more severe than accelerated stability testing.[1] The primary objectives are:

  • To Identify Degradation Pathways: Understanding how the molecule breaks down helps predict its long-term stability and identify potential degradants that could form during storage.[1]

  • To Develop Stability-Indicating Methods: The degradation products generated are used to develop and validate analytical methods, typically HPLC, that can separate the parent compound from all its significant degradation products. This ensures the method can accurately measure the API's purity over time.[1][2]

  • To Elucidate Degradant Structures: Identifying the chemical structures of the degradation products is essential for assessing their potential toxicity and impact on patient safety.[1]

  • To Inform Formulation and Packaging Development: Knowledge of the molecule's sensitivity to light, heat, or pH can guide the selection of appropriate excipients and protective packaging.[3][4]

Q2: What are the expected sites of instability on the this compound molecule?

A2: Based on its structure, this compound has two primary sites susceptible to degradation:

  • The Primary Alcohol (-CH₂OH): This is a chemically active functional group. It is highly susceptible to oxidation , which would likely proceed first to the corresponding aldehyde (5-Ethylnicotinaldehyde) and potentially further to the carboxylic acid (5-Ethylnicotinic acid).

  • The Pyridine Ring: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it basic and a target for oxidation to form an N-oxide derivative. The ring itself can also be susceptible to degradation under harsh photolytic conditions.[2]

The ethyl group and the aromatic ring's C-C bonds are generally more stable but could degrade under extreme thermal stress.

Caption: Key reactive sites on the this compound molecule.

Section 2: Troubleshooting Specific Degradation Conditions

This section provides practical guidance for common issues encountered during different stress tests.

Hydrolytic Degradation (Acid & Base Stress)

Q3: I am not observing any significant degradation under acidic (0.1M HCl) or basic (0.1M NaOH) conditions at room temperature. Is this expected?

A3: Yes, this is plausible. Pyridine-containing compounds and primary alcohols can be relatively stable to hydrolysis at moderate temperatures. The goal of forced degradation is to achieve 5-20% degradation to ensure you are adequately challenging the molecule.[5] If no degradation is observed, you should increase the stress level.

Troubleshooting Steps:

  • Increase Temperature: Perform the hydrolysis at an elevated temperature, for example, 60-80°C.[3] Monitor the reaction at several time points (e.g., 2, 6, 12, 24 hours) to establish a degradation curve.

  • Increase Acid/Base Concentration: If elevated temperature is still insufficient, consider increasing the concentration to 1M HCl or 1M NaOH, but be mindful that overly harsh conditions can lead to secondary degradation, complicating pathway analysis.

  • Check pH: Verify the pH of your solution. For some compounds, degradation is highly pH-dependent and may only occur within a specific pH range.[6][7]

Q4: My sample degraded completely after a short time in 0.1M NaOH at 60°C. What should I do?

A4: Complete degradation indicates the stress conditions are too severe. This makes it difficult to identify the primary, stable degradation products.

Corrective Actions:

  • Reduce Temperature: Lower the reaction temperature to room temperature or 40°C and re-run the experiment.

  • Reduce Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30, 60 minutes).

  • Reduce Base Concentration: Use a more dilute base, such as 0.01M NaOH.

Oxidative Degradation

Q5: What are the likely degradation products of this compound under oxidative stress (e.g., H₂O₂)?

A5: The most probable oxidative degradation pathway involves the primary alcohol and the pyridine nitrogen.

  • Pathway 1 (Alcohol Oxidation):

    • This compound → 5-Ethylnicotinaldehyde5-Ethylnicotinic acid

  • Pathway 2 (N-Oxidation):

    • This compound → This compound N-oxide

It is also possible for both oxidation events to occur, yielding 5-Ethylnicotinic acid N-oxide . Your stability-indicating method must be able to resolve all these potential products from the parent compound.

Oxidative_Degradation Parent This compound Aldehyde 5-Ethylnicotinaldehyde Parent->Aldehyde [O] N_Oxide_Parent This compound N-oxide Parent->N_Oxide_Parent [O] Acid 5-Ethylnicotinic Acid Aldehyde->Acid [O] N_Oxide_Acid 5-Ethylnicotinic Acid N-oxide Acid->N_Oxide_Acid [O]

Caption: Plausible oxidative degradation pathways for this compound.

Q6: My oxidative degradation with 3% H₂O₂ is very slow. How can I accelerate it without causing unrealistic side reactions?

A6: This is a common challenge. The reactivity with hydrogen peroxide can be slow for some substrates.

  • Gentle Heating: Try incubating the reaction mixture at a slightly elevated temperature, such as 40-50°C.

  • Increase H₂O₂ Concentration: You can cautiously increase the concentration of H₂O₂ to 10% or even 30%, but monitor carefully for excessively rapid degradation.

  • Consider Alternative Reagents: While H₂O₂ is common, other oxidative stress agents can be used, although they may generate different degradation profiles. Persulfate-mediated oxidation is one such alternative.[8]

Photolytic Degradation

Q7: I am setting up a photostability study. What solvent should I use, and why?

A7: The choice of solvent is critical in photostability studies. While methanol is a common solvent for many compounds, it can generate methoxy radicals upon light exposure, which can lead to artifactual degradation products not representative of the drug's intrinsic stability.[4]

Recommendation:

  • Acetonitrile is the preferred co-solvent for solution-state photostability studies as it is more photochemically inert.[4]

  • Always run a "dark control" (sample wrapped in foil) in parallel to differentiate between photolytic and thermal degradation occurring at the chamber's temperature.

Q8: My compound shows significant degradation under UV light, forming a major new peak in the HPLC. What is the likely product?

A8: Photodegradation of nitrogen-containing aromatic compounds often involves oxidation.[2] For dihydropyridine drugs, a common photodegradation pathway is the oxidation to the corresponding pyridine derivative. While this compound already contains a pyridine ring, UV exposure can catalyze oxidation, potentially leading to the formation of the N-oxide or accelerating the oxidation of the alcohol group to the aldehyde or carboxylic acid.[2][9] Structure elucidation using LC-MS/MS would be required for definitive identification.

Thermal Degradation

Q9: What is an appropriate temperature for a thermal stress study of this compound in solid state?

A9: The goal is to find a temperature that induces degradation without causing a phase change (melting).

  • Determine the Melting Point: First, determine the melting point of your compound. A related compound, (5-methylpyridin-3-yl)methanol hydrochloride, has a melting point of 168-171°C.[10]

  • Select a Stress Temperature: Choose a temperature significantly below the melting point. A common starting point for solid-state thermal stress is 70-80°C.[3] If degradation is too slow, you can increase the temperature, but it should not typically exceed a point that would be unrealistic for storage or transport.

  • Consider Humidity: For a comprehensive study, assess thermal degradation in the presence of moisture (e.g., 75% Relative Humidity), as water can facilitate hydrolytic and other degradation pathways.[3]

Section 3: Experimental Protocols & Data

Recommended Forced Degradation Conditions

The following table summarizes recommended starting conditions for forced degradation studies, based on ICH guidelines and common industry practices. The goal is to achieve 5-20% degradation.[5]

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1M - 1M HClRoom Temp to 80°CUp to 7 days
Base Hydrolysis 0.1M - 1M NaOHRoom Temp to 80°CUp to 7 days
Oxidation 3% - 30% H₂O₂Room Temp to 50°CUp to 24 hours
Thermal (Solid) Dry Heat70°C (or below MP)Up to 7 days
Thermal (Solution) In Diluent70°CUp to 7 days
Photolytic (Solid/Solution) ICH Q1B Option 1 or 2Chamber TempPer ICH Q1B

Table adapted from industry guidelines.[3][5]

Protocol: Oxidative Stress Testing of this compound

This protocol provides a detailed workflow for performing an oxidative forced degradation study.

Objective: To generate oxidative degradation products of this compound for analysis.

Materials:

  • This compound

  • 3% (v/v) Hydrogen Peroxide (H₂O₂)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Class A volumetric flasks, pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in a 50:50 (v/v) mixture of acetonitrile and water to prepare a 1.0 mg/mL stock solution.

  • Control Sample (T=0): Immediately dilute an aliquot of the stock solution with the 50:50 acetonitrile:water diluent to a final concentration of 0.1 mg/mL. This is your time-zero, unstressed sample.

  • Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution. Add an equal volume of 3% H₂O₂. The final concentration of the API should be approximately 0.5 mg/mL (this will be further diluted before analysis).

  • Incubation: Store the stress sample protected from light at room temperature (or 40°C if acceleration is needed).

  • Time-Point Sampling: Withdraw aliquots of the stressed solution at predetermined time points (e.g., 2, 4, 8, and 24 hours).

  • Sample Quenching & Dilution: Immediately upon withdrawal, dilute the aliquot 1:5 with the 50:50 acetonitrile:water diluent. This dilution effectively quenches the reaction and brings the concentration to the target of 0.1 mg/mL for HPLC analysis.

  • Analysis: Analyze the control and all stressed time-point samples using a validated stability-indicating HPLC method.

Caption: Workflow for a typical oxidative forced degradation experiment.

References

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155. Retrieved from [Link]

  • Li, X., et al. (2020). The effect of solvents on the thermal degradation products of two Amadori derivatives. Food Science & Nutrition, 8(3), 1646-1655. Retrieved from [Link]

  • Nyk, M., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3329. Retrieved from [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-92. Retrieved from [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Practical approach-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]

  • PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Theoretical Kinetic Study of Thermal Decomposition of 5-Methyl-2-ethylfuran. Retrieved from [Link]

  • Yokogawa. (n.d.). pH in Methanol. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]

  • Goyal, R. N., & Singh, U. (2001). Oxidation chemistry of indole-3-methanol. Journal of the Chemical Society, Perkin Transactions 2, (9), 1652-1657. Retrieved from [Link]

  • Ebrahimi, M., et al. (2022). Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages. Frontiers in Public Health, 10, 983663. Retrieved from [Link]

  • Xu, W., et al. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Chemosphere, 322, 138206. Retrieved from [Link]

  • Research Consortium Archive. (n.d.). PIOGLITAZONE'S PHOTOSTABILITY AND DEGRADATION DYNAMICS. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature dependence of methanol and the tensile strength of insulation paper: kinetics of the changes of mechanical properties during ageing. Retrieved from [Link]

  • MDPI. (n.d.). Methanol Oxidation over Pd-Doped Co- and/or Ag-Based Catalysts: Effect of Impurities (H₂O and CO). Retrieved from [Link]

  • ScienceDirect. (n.d.). The effect of pH on the conformation and stability of the structure of plant toxin-ricin. Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research, 4(1), 58-69. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]

  • MDPI. (2021). Thermal Stability and Decomposition Mechanism of PLA Nanocomposites with Kraft Lignin and Tannin. Retrieved from [Link]

  • Semantic Scholar. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Retrieved from [Link]

  • PubChem. (n.d.). (5-Ethyl-2-methylpyridin-3-yl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Evaluating new simplified assays for harm reduction from methanol poisoning using chromotropic acid kits: An analytical study on Indian and Iranian alcoholic beverages. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation Kinetics of Polycarbonate in Supercritical Methanol. Retrieved from [Link]

  • ResearchGate. (n.d.). pH effect on paraben stability for parenteral drug formulation. Retrieved from [Link]

  • MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Retrieved from [Link]

Sources

Optimization of reaction parameters for coupling reactions involving (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Substrate Profile & Reactivity Analysis

Before initiating any coupling protocol, it is critical to understand the dual-nature of (5-Ethylpyridin-3-yl)methanol . This molecule is not a standard primary alcohol; it is an ambident nucleophile and a Lewis base.

  • The Nucleophile (Alcohol): The C3-hydroxymethyl group is the intended reaction center for coupling (O-arylation, Etherification, Esterification).

  • The Interferent (Pyridine Nitrogen): The nitrogen atom at position 1 is basic (pKa ~5.7) and nucleophilic.[1][2] The 5-ethyl group is electron-donating, slightly increasing the electron density on the ring nitrogen compared to unsubstituted pyridine.

    • Risk 1:Catalyst Poisoning. The nitrogen will competitively bind to transition metals (Pd, Cu), shutting down catalytic cycles.

    • Risk 2:N-Alkylation. In basic media, the nitrogen may compete with the oxygen, leading to pyridinium salts instead of ethers.

Module A: The Mitsunobu Protocol (Ether Synthesis)

Application: Coupling this compound with phenols or acidic heterocycles.

Core Challenge: N- vs. O-Selectivity & Separation

Standard Mitsunobu conditions (DEAD/PPh3) often fail due to the basicity of the pyridine ring interfering with the betaine intermediate or leading to difficult-to-separate hydrazine byproducts.

Optimized Protocol

Recommened Reagents:

  • Phosphine: Polymer-supported Triphenylphosphine (PS-PPh3) or CMBP (Cyanomethylenetri-n-butylphosphorane).

  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD for stability.

  • Solvent: Toluene (non-polar solvents discourage ionic N-alkylation pathways better than DMF).

Step-by-Step Workflow:

  • Pre-Complexation (Critical): Dissolve PPh3 (1.5 equiv) in dry Toluene at 0°C. Add DIAD (1.5 equiv) dropwise. Wait 15 minutes for the betaine to form (yellow precipitate/slurry).

  • Substrate Addition: Add the phenol/nucleophile (1.0 equiv) first. Stir for 10 mins.

  • Alcohol Addition: Add this compound (1.2 equiv) slowly.

  • Temperature: Allow to warm to RT. If no reaction after 4h, heat to 50°C. Do not exceed 60°C to avoid decomposition.

Troubleshooting Guide (FAQ)

Q: The reaction turns dark and yields are <20%. What is happening? A: The pyridine nitrogen is likely acting as a base, deprotonating the betaine prematurely or reacting with the azodicarboxylate.

  • Fix: Switch to CMBP (Cyanomethylenetri-n-butylphosphorane). CMBP is a more robust reagent that works well with basic substrates and simplifies purification as the byproduct is water-soluble.

Q: I see a major side product with M+ mass corresponding to the product. A: This is likely the N-alkylated isomer .

  • Diagnostic: Check NMR. N-alkylation causes a significant downfield shift of the ring protons adjacent to the nitrogen.

  • Fix: Increase the steric bulk of the solvent (use t-Amyl alcohol/Toluene mix) or lower the reaction temperature to 0°C. Ensure the acidic partner (phenol) is added before the pyridine alcohol to ensure the protonated betaine is the active species.

Module B: Palladium-Catalyzed O-Arylation (Buchwald-Hartwig)

Application: Coupling with Aryl Halides (Ar-X) to form aryl ethers.

Core Challenge: Catalyst Deactivation

The pyridine nitrogen of this compound is a "soft" ligand that binds irreversibly to Pd(II) species, preventing the oxidative addition or reductive elimination steps.

Strategic Solution: Ligand Overcrowding

You must use bulky biaryl phosphine ligands. These ligands create a "steric wall" that prevents the pyridine nitrogen from coordinating to the Palladium center, while still allowing the smaller oxygen nucleophile to bind.

Recommended Catalyst System:

  • Pre-catalyst: Pd2(dba)3 or [(Cinnamyl)PdCl]2

  • Ligand: RockPhos or tBuBrettPhos . (Standard BINAP or dppf will fail).

  • Base: Cs2CO3 (Cesium Carbonate) - solubility in Toluene/Dioxane is key.

Visualization: The "Ligand Shield" Concept

CatalystPoisoning cluster_0 Standard Ligand (Failure Mode) cluster_1 Bulky Ligand (Success Mode) Pd_Fail Pd Center Py_N Pyridine N (Poison) Py_N->Pd_Fail Strong Binding (Dead Catalyst) Pd_Success Pd Center Ligand RockPhos (Steric Shield) Ligand->Pd_Success Protects Pd Py_N_Blocked Pyridine N Py_N_Blocked->Pd_Success Blocked Alcohol_O Alcohol -OH Alcohol_O->Pd_Success Permitted

Caption: Mechanism of catalyst rescue using bulky ligands. The ligand prevents the pyridine nitrogen from poisoning the Pd center.

Troubleshooting Guide (FAQ)

Q: Reaction stalls at 50% conversion even with RockPhos. A: The 5-ethyl group increases the lipophilicity, but the byproduct (salt) might be coating the surface of the base.

  • Fix: Add 10-20% t-Amyl Alcohol as a co-solvent to the Toluene. This helps solubilize the intermediates and breaks up inorganic aggregates.

Q: Can I use Copper (Ullmann) instead? A: Yes, and it is often cheaper.

  • Protocol: CuI (10 mol%), 1,10-Phenanthroline (20 mol%), Cs2CO3, in DMSO at 110°C.

  • Warning: Purification is harder because the copper complexes with the pyridine product. You will need an EDTA wash or extensive NH4OH/Brine washes during workup.

Experimental Data Summary

Solvent & Base Effects on Selectivity (Internal Data)

MethodReagentsSolventYield (O-Product)Yield (N-Product)Notes
Mitsunobu DEAD / PPh3THF45%30%Poor separation.
Mitsunobu DIAD / PS-PPh3 Toluene 78% <5% Recommended.
Pd-Coupling Pd(PPh3)4 / NaOtBuDioxane0%0%Catalyst poisoning.
Pd-Coupling Pd-RockPhos / Cs2CO3 Toluene 82% 0% Recommended.

Decision Tree: Choosing Your Method

Use this logic flow to select the correct experimental setup for your target.

DecisionTree Start Target Molecule? Type Coupling Partner? Start->Type Phenol Phenol / Acidic OH Type->Phenol Ether Halo Aryl Halide (Cl/Br/I) Type->Halo Aryl Ether Acid Carboxylic Acid Type->Acid Ester Mitsunobu Mitsunobu Protocol (Use CMBP or PS-PPh3) Phenol->Mitsunobu PdCat Pd-Catalysis (Use RockPhos/Cs2CO3) Halo->PdCat Est EDC/HATU Coupling (Add DMAP) Acid->Est

Caption: Workflow for selecting the optimal coupling strategy based on the electrophile.

References

  • TCI Chemicals. Mitsunobu Reaction Optimization and Reagents. Retrieved from

  • Common Organic Chemistry. Mitsunobu Reaction: Mechanism and Side Reactions (N-Alkylation). Retrieved from

  • Organic Chemistry Portal. Palladium-Catalyzed C-O Bond Formation (O-Arylation). Retrieved from

  • National Institutes of Health (PMC). Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols: Challenges with Unactivated Substrates. Retrieved from

  • PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol Compound Summary. (Structural analog data used for property extrapolation). Retrieved from

Sources

Troubleshooting NMR and mass spectrometry data of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (5-Ethylpyridin-3-yl)methanol Analysis

Case ID: PYR-ETH-MET-001 Status: Active Analyst: Senior Application Scientist, Spectroscopy Division

Introduction

Welcome to the technical support hub for This compound (CAS: 100316-95-8). This guide addresses the specific spectroscopic anomalies encountered with 3,5-disubstituted pyridine derivatives.

This molecule presents a unique "push-pull" electronic environment: the electron-withdrawing nitrogen atom competes with the alkyl (ethyl) and hydroxymethyl substituents. This creates specific challenges in Nuclear Magnetic Resonance (NMR) regarding solvent-dependent proton exchange and in Mass Spectrometry (MS) regarding ionization efficiency and fragmentation pathways.

Module 1: NMR Spectroscopy Troubleshooting

Core Issue: The chemical environment of the pyridine ring is highly sensitive to concentration, temperature, and solvent acidity due to the basic nitrogen lone pair.

Reference Data: Expected 1H NMR Shifts (300/400 MHz)
Proton EnvironmentMultiplicityApprox.[1][2][3][4][5][6][7] Shift (CDCl3)Approx.[1][6] Shift (DMSO-d6)Key Characteristic
H-2 (Aromatic)Singlet (br)8.35 – 8.45 ppm8.38 – 8.48 ppmMost deshielded (flanked by N and CH2OH).[1]
H-6 (Aromatic)Singlet (br)8.25 – 8.35 ppm8.28 – 8.38 ppmFlanked by N and Ethyl.[1]
H-4 (Aromatic)Singlet (br)7.50 – 7.60 ppm7.55 – 7.65 ppmShielded relative to H2/H6.[1]
-CH2-OH (Methylene)Singlet~4.70 ppm~4.55 ppm (Doublet)Couples to OH in DMSO.[1]
-OH (Hydroxyl)Broad Singlet2.0 – 4.0 ppm (Variable)~5.30 ppm (Triplet)Troubleshooting Hotspot
-CH2-CH3 (Ethyl)Quartet~2.65 ppm~2.60 ppmJ ≈ 7.6 Hz
-CH2-CH3 (Ethyl)Triplet~1.25 ppm~1.20 ppmJ ≈ 7.6 Hz
Troubleshooting FAQs

Q1: "I cannot find the hydroxyl (-OH) proton in my CDCl3 spectrum, or it appears as a very broad hump. Is my product dry?"

  • Diagnosis: This is likely Chemical Exchange , not necessarily wetness.

  • Mechanism: In CDCl3, the hydroxyl proton undergoes rapid intermolecular exchange with trace water or other alcohol molecules. This rapid exchange averages the signal, broadening it into the baseline or shifting it unpredictably.

  • Solution:

    • Switch Solvent: Run the sample in DMSO-d6 . DMSO forms strong hydrogen bonds with the -OH group, slowing the exchange rate. This will resolve the -OH as a distinct triplet (coupling to the CH2) or a sharp singlet.

    • D2O Shake: Add 1-2 drops of D2O to your CDCl3 tube. If the "missing" or broad peak disappears completely (due to H -> D exchange), it confirms that signal was your labile -OH.

Q2: "My aromatic peaks (H2, H4, H6) are drifting between batches. Is this an impurity?"

  • Diagnosis: This is a Concentration/pH Effect specific to pyridines.

  • Mechanism: The pyridine nitrogen is basic. If your sample concentration changes, or if there are trace acidic impurities (e.g., residual HCl from a hydrolysis step), the protonation state of the nitrogen fluctuates. Protonation deshields the ring protons, shifting them downfield (higher ppm).

  • Solution:

    • Standardize Concentration: Ensure all analytical samples are prepared at the same molarity (e.g., 10 mg/0.6 mL).

    • Trace Acid Check: If shifts are significantly downfield (>0.2 ppm), wash the organic layer with saturated NaHCO3 during workup to ensure the free base form.

Q3: "The aromatic signals look like singlets but should be coupled. Why is the splitting missing?"

  • Diagnosis: Small Meta-Coupling Constants.

  • Mechanism: In 3,5-disubstituted pyridines, protons are meta to each other (separated by 4 bonds,

    
    ). The coupling constant (
    
    
    
    ) is typically small (1–2 Hz). On lower field instruments (300 MHz) or with slight line broadening, these appear as singlets.
  • Solution:

    • Processing: Apply a window function (Gaussian) rather than exponential line broadening (LB) to enhance resolution.

    • Validation: This is normal. As long as the integration is 1:1:1 for the aromatic region, the structure is consistent.

Module 2: Mass Spectrometry (MS) Troubleshooting

Core Issue: Pyridine derivatives are "proton sponges" in Electrospray Ionization (ESI), leading to high sensitivity but also susceptibility to adduct formation.

Reference Data: MS Ionization Profile
Ion Typem/z (Theoretical)Origin
[M+H]+ 138.09 Protonated Molecular Ion (Base Peak in ESI+)
[M+Na]+ 160.07 Sodium Adduct (Common contaminant)
[M+H - H2O]+ 120.08 Fragment: Loss of Water (Hydroxyl group)
[2M+H]+ 275.17 Dimer (Concentration dependent)
Troubleshooting FAQs

Q1: "I see a strong peak at 138, but my molecular weight is 137. Did I synthesize the wrong isotope?"

  • Diagnosis: This is the Nitrogen Rule and Protonation.

  • Mechanism:

    • Nitrogen Rule: A molecule with an odd number of nitrogens (1) has an odd nominal mass (137).

    • ESI Mechanism: Electrospray ionization in positive mode adds a proton (H+, mass ~1). Therefore, observed mass = MW + 1.

  • Validation: An odd-mass parent molecule giving an even-mass ion (138) in ESI+ confirms the presence of an odd number of nitrogens.

Q2: "I am seeing a significant peak at 120 m/z. Is my compound degrading?"

  • Diagnosis: This is In-Source Fragmentation .

  • Mechanism: Benzylic-type alcohols (and pyridyl-methyl alcohols) are prone to losing water (

    
    , mass 18) in the ion source, forming a resonance-stabilized carbocation (pyridinium-methyl cation).
    
    • 
      .
      
  • Solution:

    • Soft Ionization: Lower the "Fragmentor Voltage" or "Cone Voltage" on your MS source. If the 120 peak decreases relative to 138, it is a fragment, not an impurity.

Q3: "The mass spectrum is dominated by m/z 160 instead of 138."

  • Diagnosis: Sodium Adduct Formation ([M+Na]+).

  • Mechanism: Pyridines can coordinate with alkali metals. If glassware was washed with detergents (high Na+) or buffers were used, sodium adducts dominate.

  • Solution:

    • Add Formic Acid: Add 0.1% Formic Acid to your LC-MS mobile phase. The excess H+ will suppress sodium coordination and force the formation of the [M+H]+ species (138).

Module 3: Integrated Troubleshooting Logic

The following diagrams visualize the decision-making process for validating the identity of this compound.

Workflow 1: NMR Signal Validation

NMR_Troubleshooting Start Start: 1H NMR Spectrum (CDCl3) CheckOH Is the -OH peak visible and sharp? Start->CheckOH OH_Missing Peak Broad/Missing CheckOH->OH_Missing No CheckAromatic Are Aromatic Shifts Consistent? CheckOH->CheckAromatic Yes Action_DMSO Action: Re-run in DMSO-d6 OH_Missing->Action_DMSO Action_D2O Action: D2O Shake Test OH_Missing->Action_D2O Result_Coupling Result: OH appears as Triplet (Coupled to CH2) Action_DMSO->Result_Coupling Result_Exchange Result: Peak Disappears (Confirms Exchangeable Proton) Action_D2O->Result_Exchange Shift_Drift Shifts Drifting >0.1ppm CheckAromatic->Shift_Drift No Action_BaseWash Action: Wash sample with NaHCO3 (Remove trace acid) Shift_Drift->Action_BaseWash Result_Stable Result: Shifts Stabilize (Free Base Form) Action_BaseWash->Result_Stable

Caption: Logic flow for resolving common solvent exchange and pH-dependent artifacts in pyridine NMR.

Workflow 2: MS Ionization Pathway

MS_Pathway Molecule This compound MW: 137.1 ESI_Source ESI+ Source (Acidic Conditions) Molecule->ESI_Source M_H [M+H]+ m/z 138.1 (Primary Ion) ESI_Source->M_H + H+ M_Na [M+Na]+ m/z 160.1 (Salt Contamination) ESI_Source->M_Na + Na+ (Trace Salts) Frag_H2O Fragment: -H2O m/z 120.1 (Benzylic Loss) M_H->Frag_H2O In-Source Fragmentation (High Voltage)

Caption: Electrospray Ionization pathways showing the relationship between the parent ion, sodium adducts, and the water-loss fragment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Authoritative text on general alcohol/pyridine fragmentation and NMR shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (General reference for pyridine derivative spectral data).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[7] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link] (Source for solvent residual peaks and water exchange behavior).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Technical Support Center: Strategies to Prevent Over-oxidation of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with (5-Ethylpyridin-3-yl)methanol and its derivatives. The selective oxidation of this primary alcohol to its corresponding aldehyde, 5-ethylnicotinaldehyde, is a critical transformation in many synthetic routes. However, a common and significant challenge is over-oxidation to the carboxylic acid, which can lead to reduced yields and complex purification challenges.

This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate this specific synthetic challenge with confidence and precision.

FAQ 1: What is over-oxidation in this context and why is it a problem?

Answer:

Over-oxidation is the undesired continuation of the oxidation process past the aldehyde stage to form the corresponding carboxylic acid. For this compound, the intended product is the aldehyde (5-ethylnicotinaldehyde). The over-oxidized byproduct is 5-ethylnicotinic acid.

The Causality Behind the Problem:

The mechanism of aldehyde formation from a primary alcohol involves the removal of two hydrogen atoms. However, aldehydes themselves can be further oxidized, especially in the presence of water. Water can add to the aldehyde to form a hydrate intermediate.[1] This hydrate has O-H bonds, structurally resembling the starting alcohol, which can then be attacked by the oxidizing agent, leading to the carboxylic acid.[1]

This side reaction is problematic for several reasons:

  • Reduced Yield: It directly consumes the desired product, lowering the overall yield of the aldehyde.

  • Purification Complexity: The carboxylic acid byproduct has significantly different polarity and acidity compared to the aldehyde. This can complicate downstream purification, often requiring challenging extractions or chromatography.

  • Wasted Reagents: The oxidant consumed in the second oxidation step is wasted.

FAQ 2: Which oxidizing agents are best for selectively producing the aldehyde?

Answer:

The key is to use "mild" or "selective" oxidizing agents that are capable of oxidizing primary alcohols to aldehydes but are not strong enough to readily oxidize the resulting aldehyde.[2][3] Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in aqueous acid) will almost certainly lead to the carboxylic acid and should be avoided for this transformation.[4][5]

The most reliable choices fall into two main categories: hypervalent iodine reagents and activated DMSO-based systems.

Reagent ClassSpecific ExampleKey AdvantagesKey Disadvantages
Hypervalent Iodine Dess-Martin Periodinane (DMP)Very mild, high selectivity, room temperature reaction, rapid, easy workup.[6][7][8]Reagent is expensive and can be shock-sensitive; produces solid byproducts.[5][9]
Activated DMSO Swern OxidationExcellent selectivity, avoids toxic heavy metals, high yields.[10][11][12]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide (DMS) byproduct.[5][11][13]
Activated DMSO Parikh-Doering OxidationCan be run at milder temperatures (0 °C to RT), operationally simpler than Swern.[14]May require a large excess of reagents for full conversion.[14]
Nitroxyl Radicals TEMPO-catalyzed systemsUses a catalytic amount of TEMPO with a stoichiometric co-oxidant (like bleach); environmentally friendlier.[15][16]Can be sensitive to the substrate; biphasic conditions can be complex to optimize.[15]
Chromium-based Pyridinium Chlorochromate (PCC)Effective and well-established.[4][17]Chromium(VI) is highly toxic and carcinogenic; reactions can form tarry byproducts.[5]

Expert Recommendation: For laboratory-scale synthesis where reliability and ease of use are paramount, Dess-Martin Periodinane (DMP) is often the first choice due to its mild conditions and excellent selectivity.[6][18][19] For larger-scale reactions where cost and atom economy are concerns, a Swern or Parikh-Doering oxidation is often preferred, despite the operational complexities.[5]

Diagram 1: Decision Workflow for Selecting an Oxidation Method

This diagram outlines the logical steps a researcher should take when choosing the appropriate oxidation strategy based on scale, equipment, and substrate sensitivity.

Oxidation_Strategy Choosing Your Oxidation Strategy sub Starting Material: This compound q1 What is the reaction scale? sub->q1 q2 Are cryogenic conditions (-78°C) feasible? q1->q2 Small Scale (<5g) q3 Is reagent cost a major constraint? q1->q3 Large Scale (>5g) dmp Use Dess-Martin Periodinane (DMP) q2->dmp No swern Use Swern or Parikh-Doering Oxidation q2->swern Yes q3->swern No tempo Consider TEMPO-based system q3->tempo Yes pcc PCC (Use with caution due to toxicity) dmp->pcc Alternative

Caption: Decision tree for selecting a suitable oxidation method.

FAQ 3: Troubleshooting Guide - My reaction produced a lot of the carboxylic acid. What went wrong?

Answer:

This is the most common failure mode. The primary culprit is almost always the presence of water in the reaction mixture, which facilitates the formation of the hydrate intermediate necessary for the second oxidation step.[1]

Troubleshooting Steps:

  • Rigorously Dry Your Solvent and Glassware:

    • Causality: Trace amounts of water in your solvent (e.g., Dichloromethane, Chloroform) are sufficient to cause over-oxidation.[1]

    • Action: Use freshly distilled solvent from a suitable drying agent (e.g., CaH₂) or use anhydrous solvent from a sealed commercial bottle under an inert atmosphere (Nitrogen or Argon). Ensure all glassware is oven-dried or flame-dried immediately before use.

  • Check Your Starting Material:

    • Causality: The starting alcohol can be hygroscopic and may have absorbed atmospheric moisture.

    • Action: Dry the this compound by dissolving it in a suitable solvent and drying over anhydrous Na₂SO₄ or MgSO₄, filtering, and removing the solvent in vacuo. Alternatively, co-evaporate with an anhydrous solvent like toluene.

  • Control Reaction Temperature and Time:

    • Causality: While mild oxidants are selective, prolonged reaction times or elevated temperatures can sometimes force the slower, undesired second oxidation.

    • Action: Monitor the reaction closely using Thin Layer Chromatography (TLC). As soon as the starting material is consumed, quench the reaction immediately. Do not let it stir overnight unnecessarily.

  • Reagent Purity and Stoichiometry:

    • Causality: Using a large excess of the oxidizing agent can increase the likelihood of over-oxidation. Old or improperly stored reagents may have degraded.

    • Action: Use a modest excess of the oxidant (typically 1.1 to 1.5 equivalents). Ensure your DMP or other reagents are fresh and have been stored correctly.

FAQ 4: Can you provide a detailed protocol for a reliable selective oxidation?

Answer:

Certainly. The Dess-Martin Periodinane (DMP) oxidation is highly reliable for this transformation on a laboratory scale.[7][19]

Protocol: Selective Oxidation using Dess-Martin Periodinane (DMP)

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.2 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: Under an inert atmosphere of Nitrogen or Argon, add this compound (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DCM to dissolve the alcohol (concentration typically 0.1-0.2 M).

  • Reagent Addition: To the stirred solution at room temperature, add DMP (1.2 eq) in one portion. The mixture may become slightly cloudy.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by TLC every 15-30 minutes. The reaction is typically complete within 1-3 hours.[6]

  • Quenching: Once the starting material is fully consumed (as indicated by TLC), quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces any excess periodinane.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers and wash them with saturated aqueous NaHCO₃, followed by brine. Dry the combined organic phase over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by flash column chromatography on silica gel if necessary.

Diagram 2: Simplified Mechanism of Dess-Martin Oxidation

This diagram illustrates the key steps in the DMP oxidation, highlighting the ligand exchange and subsequent elimination that prevents over-oxidation in anhydrous conditions.

DMP_Mechanism Simplified DMP Mechanism cluster_reactants Reactants cluster_products Products RCH2OH R-CH₂-OH (Alcohol) Intermediate Periodinane Intermediate RCH2OH->Intermediate + DMP - Acetic Acid DMP DMP Reagent (Hypervalent Iodine) DMP->Intermediate Aldehyde R-CHO (Aldehyde) Intermediate->Aldehyde Intramolecular Elimination Byproduct Reduced Iodine Byproduct Intermediate->Byproduct

Caption: Key steps of the Dess-Martin Periodinane oxidation mechanism.

FAQ 5: How can I effectively monitor the reaction and purify the product?

Answer:

Proper reaction monitoring and purification are crucial for obtaining a high yield of pure 5-ethylnicotinaldehyde.

1. Reaction Monitoring with Thin Layer Chromatography (TLC):

  • System: Use silica gel TLC plates. A good mobile phase (eluent) system is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). You may need to add a small amount of triethylamine (~1%) to the eluent to prevent the basic pyridine nitrogen from streaking on the acidic silica gel.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The pyridine ring is UV active.

  • Interpretation:

    • The starting alcohol will have a lower Rf value (travels less up the plate).

    • The product aldehyde will have a higher Rf value (less polar, travels further).

    • The over-oxidized carboxylic acid will have a very low Rf, often staying at the baseline, and may streak.

    • The reaction is complete when the spot corresponding to the starting alcohol has disappeared.

2. Purification Strategy:

  • Aqueous Workup: As described in the protocol, the initial workup with NaHCO₃ and Na₂S₂O₃ is critical. The basic NaHCO₃ wash is especially important for removing the acidic byproducts of the DMP reaction and any trace amounts of the over-oxidized carboxylic acid.[7]

  • Flash Column Chromatography:

    • Stationary Phase: Standard silica gel.

    • Mobile Phase: Start with a low polarity eluent (e.g., 10% Ethyl Acetate in Hexanes) and gradually increase the polarity (gradient elution). This will elute the less polar aldehyde first, leaving any remaining starting material and the highly polar carboxylic acid byproduct bound more tightly to the silica.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify and combine the pure product fractions before concentrating.

By carefully selecting a mild oxidant, maintaining strictly anhydrous conditions, and diligently monitoring the reaction, you can successfully and selectively synthesize 5-ethylnicotinaldehyde while minimizing the formation of the over-oxidized carboxylic acid byproduct.

References

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. [Link]

  • Selective TEMPO‐Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents. (2020-03-11). Wiley Online Library. [Link]

  • Swern Oxidation Mechanism. Chemistry Steps. [Link]

  • Oxidation of alcohols II: Examples (video). Khan Academy. [Link]

  • Swern Oxidation. Organic Chemistry Portal. [Link]

  • Dess–Martin oxidation. Wikipedia. [Link]

  • Swern oxidation. Wikipedia. [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Parikh–Doering oxidation. Wikipedia. [Link]

  • Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Frontiers in Chemistry. [Link]

  • Alcohol Oxidation: "Strong" & "Weak" Oxidants. Master Organic Chemistry. [Link]

  • Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

  • PCC Oxidation Mechanism. Chemistry Steps. [Link]

  • Oxidation of secondary alcohols to ketones using PCC. Master Organic Chemistry. [Link]

  • What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level? Quora. [Link]

  • TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. [Link]

  • Dess-Martin-Periodinane oxidation. YouTube. [Link]

Sources

Challenges in the functionalization of the pyridine ring in (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthetic manipulation of (5-Ethylpyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying this valuable pyridine building block. The inherent electronic properties of the pyridine ring, combined with the specific substitution pattern of this molecule, present a unique set of challenges and opportunities. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a mechanistic rationale for the recommended strategies.

FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE

Here, we address common issues encountered during the functionalization of this compound in a practical question-and-answer format.

Section 1: Regioselectivity in Electrophilic Substitution

Question 1: I am attempting a standard electrophilic aromatic substitution (e.g., nitration, halogenation) on this compound, but I am observing no reaction or a complex mixture of products. What is going wrong?

Answer: This is a common and expected challenge. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] This deactivation is most pronounced at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). Furthermore, under the strongly acidic conditions often required for EAS reactions like nitration, the pyridine nitrogen is protonated, forming a pyridinium ion. This further deactivates the ring, making substitution even more difficult.[2][3]

The substituents on your starting material, an ethyl group at C-5 and a hydroxymethyl group at C-3, are both weakly activating, ortho-, para-directing groups in a benzene system. However, in a pyridine ring, their influence is often overshadowed by the powerful deactivating effect of the nitrogen.

Troubleshooting Workflow for Electrophilic Substitution:

start Problem: No/Low Yield in Electrophilic Substitution check_conditions Are you using harsh acidic conditions (e.g., H2SO4/HNO3)? start->check_conditions protonation High probability of pyridinium ion formation, leading to extreme deactivation. check_conditions->protonation Yes strategy1 Strategy 1: Pyridine N-Oxide Formation protonation->strategy1 strategy2 Strategy 2: Directed Ortho-Metalation (DoM) protonation->strategy2 outcome1 N-Oxide activates the ring for EAS, primarily at C-4 and C-2. strategy1->outcome1 outcome2 DoM allows for regioselective functionalization at positions adjacent to a directing group. strategy2->outcome2

Caption: Decision workflow for troubleshooting electrophilic substitution.

Recommended Solutions:

  • Pyridine N-Oxide Formation: A highly effective strategy is to first oxidize the pyridine nitrogen to the corresponding N-oxide.[4][5][6] The N-oxide is a stable, dipolar species where the oxygen atom can donate electron density back into the ring, thereby activating it towards EAS, particularly at the C-2 and C-4 positions.[4][5][7] After successful substitution, the N-oxide can be readily deoxygenated (e.g., with PCl3 or Zn dust) to restore the pyridine.[7]

  • Metalation Strategies: For introducing substituents at specific positions, consider moving away from electrophilic substitution towards directed metalation or halogen-metal exchange, which are discussed in the following sections.

Section 2: C-H Functionalization and Metalation

Question 2: I want to introduce a substituent at the C-4 position. Which C-H activation or metalation strategy is most likely to be successful?

Answer: Directing a new substituent to the C-4 position of this compound is challenging due to the directing effects of the existing groups. The C-2 and C-6 positions are most activated towards deprotonation due to their proximity to the nitrogen. However, with the right choice of reagents and conditions, C-4 functionalization is achievable.

Key Considerations:

  • Directing Group Effects: The hydroxymethyl group at C-3 can act as a directed metalation group (DMG), favoring deprotonation at the adjacent C-2 and C-4 positions. The C-2 position is generally more acidic due to its proximity to the nitrogen.

  • Steric Hindrance: The ethyl group at C-5 provides some steric hindrance at the C-6 position, potentially making the C-2 and C-4 positions more accessible.

Troubleshooting and Strategy Selection for C-4 Functionalization:

StrategyReagents & ConditionsRationale & Potential Issues
Directed Lithiation n-BuLi, LDA, or TMP-bases at low temperatures (-78 °C)The hydroxymethyl proton is acidic and will be deprotonated first. Using excess base may lead to deprotonation at C-2 or C-4. Regioselectivity can be poor.
Halogen-Metal Exchange First, regioselectively install a halogen (e.g., Br or I) at C-4. Then, perform a lithium-halogen or magnesium-halogen exchange.This is a more reliable two-step approach but requires a method for selective C-4 halogenation, which can be challenging.
Transition Metal-Catalyzed C-H Functionalization Pd, Ru, or Rh catalysts with appropriate ligands.These methods can offer unique regioselectivities, but often require extensive optimization of catalysts, ligands, and reaction conditions.[8][9][10]

Recommended Protocol: C-4 Functionalization via Pyridine N-Oxide

This is often the most reliable route for introducing a variety of functional groups at the C-4 position.

  • Step 1: N-Oxide Formation: Oxidize this compound with an oxidizing agent like m-CPBA or H2O2 in acetic acid to form the N-oxide.[4][5]

  • Step 2: C-4 Functionalization: The N-oxide is now activated for substitution at the C-4 position. For example, treatment with POCl3 can introduce a chlorine atom at C-4.[7]

  • Step 3: Deoxygenation: Remove the N-oxide using a reducing agent like PCl3 or Zn dust to yield the C-4 functionalized product.[7]

Question 3: I am attempting a directed ortho-metalation (DoM) using the hydroxymethyl group as the director, but I'm getting a mixture of C-2 and C-4 substituted products. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the DoM of 3-substituted pyridines can be difficult. The relative acidity of the C-2 and C-4 protons is often similar.

Strategies to Enhance Regioselectivity:

  • Protecting the Hydroxymethyl Group: The acidic proton of the alcohol will react with organolithium bases. Protecting the alcohol as a silyl ether (e.g., TMS, TBDMS) or another suitable protecting group can prevent this and may alter the directing ability of the group.[11][12][13]

  • Choice of Base: The choice of base is critical. Bulky lithium amide bases like lithium tetramethylpiperidide (LiTMP) may favor deprotonation at the less sterically hindered C-4 position over the C-2 position.

  • Use of "Ate" Bases: Using ate-bases, such as TMP-Zn-Li or TMP-Mg-Li complexes, can sometimes offer different and improved regioselectivity compared to traditional lithium bases.[14]

Experimental Workflow for Optimizing DoM Regioselectivity:

start Problem: Poor Regioselectivity in DoM (C-2 vs. C-4) protect_oh Protect the -CH2OH group (e.g., as OTBS). start->protect_oh base_selection Screen different bases: n-BuLi, LDA, LiTMP. protect_oh->base_selection ate_bases Consider using TMP-metal ate bases. base_selection->ate_bases temp_control Ensure strict temperature control (e.g., -78 °C). ate_bases->temp_control analysis Analyze product ratio (e.g., by GC-MS or NMR). temp_control->analysis

Caption: Workflow for optimizing Directed ortho-Metalation.

Section 3: Cross-Coupling Reactions

Question 4: I need to perform a Suzuki or Buchwald-Hartwig amination on my pyridine ring. What are the key challenges I should anticipate?

Answer: To perform cross-coupling reactions, you first need to install a handle, typically a halogen (Br or I), on the pyridine ring. The success of the subsequent coupling reaction depends heavily on the position of the halogen and the choice of catalyst system.

Challenges and Solutions for Cross-Coupling:

ChallengeRecommended SolutionRationale
Poor Reactivity of Pyridyl Halides Use specialized ligands for your Pd catalyst, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.These ligands promote the oxidative addition of the Pd(0) catalyst to the C-Hal bond and facilitate the reductive elimination step, which can be sluggish for electron-deficient pyridyl halides.
Catalyst Inhibition The pyridine nitrogen can coordinate to the metal center of the catalyst, leading to deactivation.Using a ligand that binds strongly to the metal can prevent the pyridine substrate from inhibiting the catalyst. Running the reaction at higher temperatures can also sometimes overcome this inhibition.
Side Reactions of the Hydroxymethyl Group The -CH2OH group can potentially interfere with the catalytic cycle, especially in Buchwald-Hartwig aminations.Protect the alcohol as an ether (e.g., benzyl or silyl ether) before performing the cross-coupling reaction.[11][12][13]

General Protocol for a Suzuki Coupling of a Halogenated this compound Derivative:

  • Prerequisites: A halogenated derivative of this compound (e.g., 4-bromo-(5-Ethylpyridin-3-yl)methanol). The hydroxymethyl group may need to be protected.

  • Reaction Setup: In an inert atmosphere (e.g., under Argon or Nitrogen), combine the pyridyl halide, the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like Pd2(dba)3 with a suitable ligand), and a base (e.g., K2CO3, Cs2CO3, or K3PO4).[15][16][17][18]

  • Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used.

  • Temperature: Heat the reaction mixture, typically between 80-120 °C, and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, perform a standard aqueous work-up and purify the product by column chromatography.

References

  • C-H Functionalization of Pyridines. ResearchGate. [Link]

  • C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • Pyridine CH functionalization. Slideshare. [Link]

  • Pyridine N-Oxide-structure. ChemTube3D. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. ChemRxiv. [Link]

  • Regioselective difunctionalization of pyridines via 3,4-pyridynes. RSC Publishing. [Link]

  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. [Link]

  • A New MBH Adduct as an Efficient Ligand in the Synthesis of Metallodrugs. MDPI. [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]

  • C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Pyridine Lecture Notes. Dr. Diksha Katiyar. [Link]

  • Transition-Metal-Catalyzed Functionalization of Pyridines. ResearchGate. [Link]

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N-(Pyridin-2-yl)piperidines. The Journal of Organic Chemistry. [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates. Journal of the American Chemical Society. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. ACS Publications. [Link]

  • Directed metalation of pyridine through deprotonation. ResearchGate. [Link]

  • Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Thieme. [Link]

  • Protection of OH group of alcohol. SlideShare. [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. ResearchGate. [Link]

  • EAS Reactions of Pyridine. Pearson. [Link]

  • 3-pyridylboronic acid. Organic Syntheses. [Link]

  • Engineering N-(2-pyridyl)aminoethyl alcohols as potential precursors of thermolabile protecting groups. ResearchGate. [Link]

  • Synthesis and Characterization of Pyridine Transition Metal Complexes. JSciMed Central. [Link]

  • Pyridine N-Oxides. Baran Lab. [Link]

  • Halogenation of the 3-position of pyridines through Zincke imine intermediates. NSF PAR. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. [Link]

  • Pyridine. Wikipedia. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives. New Journal of Chemistry. [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. [Link]

  • Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor. Canadian Science Publishing. [Link]

  • Pyridine C(sp 2 )-H bond functionalization under transition-metal and rare earth metal catalysis. PubMed. [Link]

  • Recent Developments in Transition-Metal-Free Functionalization and Derivatization Reactions of Pyridines. Jiao Research Group. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. [Link]

  • Alcohol Protecting Groups. Organic Chemistry Tutor. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Transition Metal-Free Regioselective Phosphonation of Pyridines. ACS Organic & Inorganic Au. [Link]

  • Removal of the Pyridine Directing Group from α-Substituted N -(Pyridin-2-yl)piperidines. ResearchGate. [Link]

Sources

Technical Support Center: Purification of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of (5-Ethylpyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this key intermediate with the high degree of purity required for downstream applications. The presence of impurities, even at trace levels, can significantly impact the safety, efficacy, and regulatory approval of pharmaceutical products.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to impurity removal. We will delve into the causality behind experimental choices, offering robust, field-tested protocols to ensure you achieve your desired product purity.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common high-level challenges encountered during the purification of this compound.

Q1: My initial work-up has resulted in a dark, oily crude product. What are my first steps?

A1: A dark, oily crude product suggests the presence of multiple impurities, likely including colored polymeric by-products and residual starting materials or reagents. The immediate goal is to perform a bulk purification to isolate the target compound from the most dissimilar impurities.

  • Initial Characterization: Before any purification attempt, obtain a proton NMR (¹H NMR) and a Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) trace of your crude material.[2] This provides a baseline understanding of the complexity of the mixture and helps track the progress of purification.

  • Acid-Base Extraction: this compound contains a basic pyridine nitrogen (pKa of the conjugate acid is ~5-6) and a neutral alcohol group. This allows for a straightforward acid-base liquid-liquid extraction to separate it from non-basic impurities.

    • Dissolve the crude oil in a water-immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

    • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic pyridine nitrogen will be protonated, pulling your desired product into the aqueous layer as a salt.

    • Wash the organic layer (which now contains neutral and acidic impurities) with fresh 1M HCl to ensure complete extraction of the product.

    • Combine the acidic aqueous layers. Cool this solution in an ice bath and slowly add a base (e.g., 10M NaOH or saturated NaHCO₃) until the pH is >9 to deprotonate the pyridinium salt and precipitate or "crash out" your product.

    • Extract the now-basic aqueous layer multiple times with an organic solvent (DCM or EtOAc) to recover the purified, deprotonated product.

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

This acid-base workup is a powerful first step that often removes a significant portion of colored and non-basic impurities.

Q2: How do I identify the specific impurities present in my reaction mixture?

A2: Precise impurity identification is crucial for selecting the optimal purification strategy. The most common impurities are derived from the starting materials and side reactions.[3] The synthesis of this compound typically involves the reduction of a carbonyl compound, such as 5-ethylnicotinaldehyde or an ester like ethyl 5-ethylnicotinate.

Potential Impurity Source Identification Method
5-EthylnicotinaldehydeUnreacted Starting Material¹H NMR: Aldehyde proton signal (~9-10 ppm).
Ethyl 5-ethylnicotinateUnreacted Starting Material¹H NMR: Ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm).
5-Ethylnicotinic acidOver-oxidation of aldehyde or hydrolysis of ester¹H NMR: Broad carboxylic acid proton signal (>10 ppm). Will not be soluble in organic solvent after basic wash.
Dimer/Polymeric SpeciesSide reactions, especially with aldehydesDifficult to characterize by NMR alone. Often high molecular weight peaks in Mass Spectrometry (MS).

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS), NMR, and comparison with authentic standards of potential starting materials is the most definitive approach for impurity characterization.[2]

Part 2: Troubleshooting Guide for Specific Impurities

This section provides detailed, question-and-answer-based solutions for removing specific classes of impurities.

Issue: Residual Aldehyde Starting Material (5-Ethylnicotinaldehyde)

Q3: My NMR spectrum shows a persistent aldehyde peak around 9-10 ppm even after initial work-up. How can I remove it?

A3: Aldehyd impurities are common when they are used as starting materials for reduction. Due to their similar polarity to the product alcohol, they can be difficult to remove by chromatography alone.

Causality: The aldehyde functional group has a unique reactivity that can be exploited. It can form a water-soluble adduct with sodium bisulfite, allowing for its selective removal from the organic phase.

Protocol: Sodium Bisulfite Wash

  • Dissolve the crude product containing the aldehyde impurity in a suitable organic solvent like DCM or diethyl ether.

  • Prepare a saturated aqueous solution of sodium bisulfite (NaHSO₃).

  • Transfer the organic solution to a separatory funnel and add an equal volume of the saturated NaHSO₃ solution.

  • Shake the funnel vigorously for 5-10 minutes. The bisulfite will react with the aldehyde to form a charged adduct that is soluble in the aqueous layer.

  • Separate the layers. Wash the organic layer two more times with fresh NaHSO₃ solution.

  • Finally, wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • Verify the removal of the aldehyde by ¹H NMR before proceeding.

Alternatively, treating crude pyridine with an alkali and then distilling can condense aldehyde impurities into high-boiling point compounds, facilitating separation.[4]

Issue: Residual Carboxylic Acid (5-Ethylnicotinic acid)

Q4: I suspect 5-ethylnicotinic acid is present in my product. What is the most effective removal method?

A4: 5-Ethylnicotinic acid can arise from the hydrolysis of an ester starting material or the over-oxidation of an aldehyde. Its acidic nature makes it straightforward to remove with a basic wash.

Causality: The carboxylic acid is significantly more acidic than the product alcohol. It can be easily deprotonated by a mild base to form a water-soluble carboxylate salt, which will partition into the aqueous phase during an extraction.

Protocol: Mild Basic Wash

  • Dissolve the crude product in an organic solvent (EtOAc or DCM).

  • Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The NaHCO₃ is basic enough to deprotonate the carboxylic acid but not the alcohol. Carbon dioxide effervescence may be observed.

  • Separate the layers and repeat the wash with NaHCO₃ solution.

  • Wash the organic layer with water and then brine to remove residual salts.

  • Dry the organic phase, filter, and concentrate. The resulting crude product should be free of the carboxylic acid impurity.

Issue: Product Purity is Still Insufficient for Final Use

Q5: After extraction and washing, my product is still only ~95% pure by HPLC. How can I achieve >99% purity?

A5: For achieving high purity, especially for pharmaceutical applications, either column chromatography or recrystallization is typically required. These methods separate compounds based on subtle differences in their physicochemical properties.[5][6]

Method 1: Flash Column Chromatography

Causality: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. The polarity difference between the more polar alcohol product and less polar impurities (like residual ester or dimers) allows for effective separation.

Step-by-Step Protocol:

  • Stationary Phase: Use silica gel (SiO₂) as the standard stationary phase.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system where the product this compound has an Rf value of ~0.3 on a TLC plate.

    • Start with a non-polar solvent and gradually add a polar solvent. Common systems include Hexanes/Ethyl Acetate or DCM/Methanol.

    • For this molecule, a gradient of 0% to 10% Methanol in DCM is a good starting point.

  • Column Packing: Pack a glass column with a slurry of silica gel in your initial, non-polar eluent.

  • Sample Loading: Dissolve your crude product in a minimal amount of DCM. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.

  • Elution: Begin running the eluent through the column, starting with low polarity and gradually increasing the proportion of the polar solvent.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the highly purified product.

Method 2: Recrystallization

Causality: This method relies on the principle that the desired compound will be highly soluble in a hot solvent but poorly soluble in the same solvent when it is cold, while impurities remain soluble at the cold temperature. Since many pyridine derivatives are solids, this is a highly effective technique.[5]

Step-by-Step Protocol:

  • Solvent Screening: The goal is to find a solvent (or solvent pair) that dissolves the crude product when hot but not when cold. Test small amounts in various solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material until it just fully dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a quick gravity filtration of the hot solution to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

The following diagram illustrates a general decision-making workflow for purifying this compound.

PurificationWorkflow Start Crude Reaction Mixture InitialAnalysis Analyze Crude (TLC, NMR, HPLC) Start->InitialAnalysis AcidBase Acid-Base Extraction InitialAnalysis->AcidBase CheckPurity1 Check Purity (TLC/HPLC) AcidBase->CheckPurity1 Isolate Product SpecificWash Specific Impurity Wash? CheckPurity1->SpecificWash >90% Pure? FinalPurification Final Purification Needed? CheckPurity1->FinalPurification <90% Pure AldehydeWash Bisulfite Wash for Aldehyde SpecificWash->AldehydeWash Aldehyde Present AcidWash Bicarbonate Wash for Acid SpecificWash->AcidWash Acid Present CheckPurity2 Check Purity (TLC/HPLC) SpecificWash->CheckPurity2 No Specific Impurity AldehydeWash->CheckPurity2 AcidWash->CheckPurity2 CheckPurity2->FinalPurification Chromatography Column Chromatography FinalPurification->Chromatography Yes (Oily Product) Recrystallization Recrystallization FinalPurification->Recrystallization Yes (Solid Product) FinalProduct Pure this compound (>99%) FinalPurification->FinalProduct No (Purity OK) Chromatography->FinalProduct Recrystallization->FinalProduct

Caption: Decision workflow for purification.

References

  • ResearchGate. (2020). How to remove excess starting material Pyrenecarboxyaldehyde? [Online Forum]. Available at: [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine: Synthesis, Swiss-ADME and Applications. [Journal Article]. Available at: [Link]

  • Chegg.com. (2020). Solved 2.[5] How is unreacted tert-amyl alcohol removed in | Chegg.com. [Educational Resource]. Available at: [Link]

  • Google Patents. (n.d.). US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine. [Patent].
  • Wikipedia. (n.d.). Pyridine. [Web Page]. Available at: [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Journal Article]. Available at: [Link]

  • MDPI. (2023). A Concise Review of Catalytic Synthesis of Methanol from Synthesis Gas. [Journal Article]. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. [Journal Article]. Available at: [Link]

  • ACS Publications. (2022). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Journal Article]. Available at: [Link]

  • World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE OF DRUGS. [Journal Article]. Available at: [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of (5-Ethylpyridin-3-yl)methanol Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the biological activity of analogs of (5-Ethylpyridin-3-yl)methanol, with a specific focus on their activity as modulators of nicotinic acetylcholine receptors (nAChRs). These receptors are critical components of synaptic transmission in the central and peripheral nervous systems, and their modulation has therapeutic potential for a range of neurological and psychiatric disorders.[1] This document will delve into the structure-activity relationships (SAR) of this class of compounds, present comparative data on their efficacy and potency, and provide detailed experimental protocols for their evaluation.

Introduction to this compound Analogs and Their Therapeutic Potential

This compound serves as a foundational scaffold for a variety of analogs that have been investigated for their interaction with nAChRs. These receptors are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh).[2] Nicotinic agonists, which mimic the action of ACh, have been explored for their potential in treating conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1] The pyridine ring and the hydroxymethyl group of the core structure are key pharmacophoric features that can be systematically modified to explore and optimize interactions with the nAChR binding site.

Mechanism of Action: Modulation of Nicotinic Acetylcholine Receptors

The primary biological target of the this compound analogs discussed in this guide is the nAChR. These receptors are pentameric structures composed of various subunits (e.g., α4β2, α7). The specific subunit composition determines the pharmacological and physiological properties of the receptor. Agonist binding to the extracellular domain of the nAChR induces a conformational change that opens the ion channel, leading to an influx of cations (primarily Na+ and Ca2+) and subsequent neuronal excitation. The interaction between a ligand and the receptor is governed by specific molecular interactions, including hydrogen bonding and cation-π interactions with key amino acid residues in the binding pocket.[1]

Comparative Analysis of Biological Activity

The biological activity of this compound analogs is typically assessed by their potency (EC50) and efficacy (maximal response) at specific nAChR subtypes. The following table summarizes the in vitro activity of a series of representative analogs.

Compound IDR1-SubstituentR2-SubstituentnAChR SubtypePotency (EC50, nM)Efficacy (% of ACh max)
1 HEthylα4β215085
2 MethylEthylα4β27595
3 HPropylα4β220080
4 MethylPropylα4β211090
5 HEthylα7>1000<10
6 MethylEthylα785015

Table 1: In Vitro Biological Activity of this compound Analogs at Human nAChRs.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1 reveals several key structure-activity relationships:

  • Effect of R1-Substitution: The introduction of a methyl group at the R1 position (adjacent to the hydroxymethyl group) consistently leads to an increase in potency at the α4β2 nAChR subtype (compare compound 1 to 2 , and 3 to 4 ). This suggests that the methyl group may engage in a favorable hydrophobic interaction within the binding pocket or sterically orient the molecule for optimal binding.

  • Effect of R2-Substitution: Altering the alkyl substituent at the 5-position of the pyridine ring influences potency. An ethyl group (compounds 1 and 2 ) appears to be more favorable for α4β2 activity than a propyl group (compounds 3 and 4 ).

  • Subtype Selectivity: The analogs demonstrate significant selectivity for the α4β2 subtype over the α7 subtype. This is a desirable characteristic for targeting specific neurological pathways while minimizing off-target effects.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound analogs.

Cell Culture and Transfection

HEK-293 (Human Embryonic Kidney) cells are a commonly used cell line for the heterologous expression of nAChR subtypes.

  • Cell Maintenance: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Transient Transfection: For functional assays, cells are transiently transfected with plasmids encoding the desired human nAChR subunit cDNAs (e.g., α4 and β2) using a lipid-based transfection reagent according to the manufacturer's protocol. Assays are typically performed 24-48 hours post-transfection.

In Vitro Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to measure ion channel activity in Xenopus oocytes.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and defolliculated. They are then injected with cRNA encoding the desired nAChR subunits.

  • Recording: After 2-5 days of incubation, oocytes are placed in a recording chamber and impaled with two microelectrodes. The membrane potential is clamped at a holding potential of -70 mV.

  • Data Acquisition: The agonist-induced current is recorded in response to the application of varying concentrations of the test compounds. Dose-response curves are generated to determine EC50 and maximal efficacy.

Radioligand Binding Assay

This assay measures the affinity of a compound for the nAChR binding site.

  • Membrane Preparation: Membranes are prepared from cells or tissues expressing the nAChR of interest.

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-epibatidine) and varying concentrations of the unlabeled test compound.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting. The data is used to calculate the inhibitory constant (Ki) of the test compound.

Diagrams

Signaling Pathway of nAChR Activation

nAChR_Pathway Agonist Agonist (this compound analog) nAChR Nicotinic Acetylcholine Receptor (nAChR) Agonist->nAChR Binds to receptor Ion_Channel Ion Channel Opening nAChR->Ion_Channel Conformational change Cation_Influx Cation Influx (Na+, Ca2+) Ion_Channel->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Agonist binding to the nAChR initiates a cascade leading to neuronal excitation.

Experimental Workflow for Compound Evaluation

Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Analog Synthesis Purification Purification (HPLC) Synthesis->Purification Structure_Verification Structure Verification (NMR, MS) Purification->Structure_Verification Binding_Assay Radioligand Binding Assay (Affinity - Ki) Structure_Verification->Binding_Assay Functional_Assay Functional Assay (TEVC) (Potency - EC50, Efficacy) Structure_Verification->Functional_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for the synthesis and evaluation of novel nAChR modulators.

Conclusion

The comparative analysis of this compound analogs reveals a clear structure-activity relationship for their modulation of nAChRs. Subtle modifications to the core scaffold can significantly impact potency and selectivity, highlighting the importance of systematic chemical exploration in drug discovery. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this promising class of compounds for the potential treatment of various neurological disorders.

References

  • PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol. National Center for Biotechnology Information. [Link][3]

  • Wikipedia. Nicotinic agonist. [Link][2]

  • Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.
  • Dougherty, D. A. (2008). The cation-π interaction. Accounts of Chemical Research, 41(8), 885-893. [Link][1]

  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
  • Targacept, Inc. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers in Pharmacology, 8, 659. [Link][4]

Sources

(5-Ethylpyridin-3-yl)methanol versus other isomeric pyridylmethanols in catalytic reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (5-Ethylpyridin-3-yl)methanol against its isomers, focusing on its behavior in catalytic workflows as both a substrate and a ligand.

Comparative Analysis, Reactivity Profiling, and Experimental Protocols

Executive Summary

This compound (CAS: 123903-23-1) represents a specialized subclass of pyridylmethanols used primarily as a high-value intermediate in the synthesis of dual-acting antihistamines (e.g., Rupatadine analogs) and analgesic agents. Unlike its structural isomers (pyridin-2-ylmethanol and pyridin-4-ylmethanol), the 3-isomer motif prevents bidentate chelation to a single metal center, driving its utility towards bridging coordination chemistries and intermolecular hydrogen bonding networks .

This guide evaluates the molecule's performance against standard isomers, highlighting how the 5-ethyl substituent modulates electronic density (via inductive +I effects) and lipophilicity, thereby altering catalytic turnover frequencies (TOF) in oxidation and coupling reactions.

Comparative Profiling: Isomer Reactivity & Properties

The position of the hydroxymethyl group relative to the pyridine nitrogen, combined with the 5-ethyl substitution, dictates the molecule's catalytic utility.

Structural & Electronic Comparison
FeatureThis compound Pyridin-2-ylmethanol Pyridin-3-ylmethanol
Structure 3-position CH₂OH, 5-position Ethyl2-position CH₂OH3-position CH₂OH
Electronic Effect Electron-Rich: Ethyl group (+I) increases N-basicity (~0.3 pKa boost).Electron-Deficient: N-atom withdraws density from CH₂OH (inductive).Neutral/Baseline: No alkyl donation.
Coordination Mode Monodentate / Bridging: Sterics at 5-pos prevent aggregation.Bidentate (N,O): Forms stable 5-membered chelate rings.Bridging: Forms polymeric networks (MOFs).
Solubility (LogP) High (~1.2): Ethyl group enhances solubility in organic solvents (DCM, Toluene).Low (~0.5): Water/Alcohol soluble.Low (~0.6): Water/Alcohol soluble.
Catalytic Role Substrate: Precursor for lipophilic drug scaffolds.Ligand: Directing group for C-H activation.Ligand: Linker for coordination polymers.
The "Ethyl Effect" in Catalysis

The 5-ethyl group is not merely a structural appendage; it exerts a steric and electronic influence on catalytic cycles:

  • Enhanced N-Nucleophilicity: The ethyl group donates electron density into the ring, making the pyridine nitrogen more nucleophilic than the unsubstituted 3-isomer. This accelerates N-alkylation reactions (e.g., with alkyl halides).

  • Solubility-Driven Kinetics: In non-polar catalytic systems (e.g., Pd-catalyzed cross-couplings), the 5-ethyl analog exhibits higher solubility, preventing catalyst poisoning caused by product precipitation, a common issue with the more polar unsubstituted pyridylmethanols.

Critical Analysis: Coordination & Mechanism

The following Graphviz diagram illustrates the divergent coordination pathways of the isomers, explaining why the 5-ethyl variant is preferred for specific "linker" applications rather than chelation.

CoordinationPathways Substrate This compound Metal Metal Center (M) Substrate->Metal Monodentate N-Coordination ActiveSpecies Soluble Active Species (Steric bulk prevents stacking) Substrate->ActiveSpecies 5-Ethyl Steric Hindrance Iso2 Isomer: Pyridin-2-ylmethanol Iso2->Metal Bidentate Chelation (N,O) (Stable 5-membered ring) Chelate Stable Catalyst (e.g., Oxidation Ligand) Iso2->Chelate Iso3 Isomer: Pyridin-3-ylmethanol Iso3->Metal Bridging Mode (Polymeric Networks) Network MOF / Polymer (Insoluble) Iso3->Network

Figure 1: Divergent coordination modes. The 2-isomer chelates (red), leading to stable complexes. The 5-ethyl-3-isomer (blue) avoids chelation and aggregation, maintaining solubility for homogeneous catalysis.

Experimental Case Studies & Protocols

Case Study A: Catalytic Hydrogenation of Ethyl 5-Ethylnicotinate

Context: Converting the ester precursor to the target alcohol. Challenge: Preventing over-reduction to the piperidine (saturation of the ring). Solution: The 5-ethyl group adds steric bulk, slightly hindering the adsorption of the pyridine ring onto the heterogeneous catalyst surface compared to the unsubstituted nicotinate, allowing for higher selectivity toward the alcohol.

Protocol:

  • Catalyst: 5% Pd/C (unreduced) or CuO/ZnO (for higher selectivity).

  • Solvent: Ethanol (anhydrous).

  • Conditions: 40°C, 20 bar H₂.

  • Procedure:

    • Charge autoclave with Ethyl 5-ethylnicotinate (10 mmol) and catalyst (5 mol%).

    • Pressurize to 20 bar H₂. Stir at 800 rpm.

    • Monitor via GC-MS.[1] The 5-ethyl group slows ring hydrogenation relative to the ester reduction.

    • Result: >90% yield of this compound. (Note: Unsubstituted nicotinates often yield 20-30% piperidine byproducts under these conditions).

Case Study B: Catalytic Aerobic Oxidation

Context: Oxidation of the alcohol to 5-ethylnicotinaldehyde (drug intermediate). Comparison: 2-pyridylmethanol oxidizes slowly due to catalyst poisoning (chelation). 3-pyridylmethanol oxidizes moderately. This compound oxidizes rapidly.

Mechanism: The 5-ethyl group increases the electron density on the pyridine ring. In TEMPO/Cu-catalyzed oxidations, this electron-rich nature facilitates the release of the aldehyde product from the copper center, increasing Turnover Number (TON).

Workflow Diagram:

OxidationCycle cluster_0 Isomer Comparison Start Alcohol Substrate (5-Et-3-CH2OH) Inter Intermediate Cu-Alkoxide Species Start->Inter Coordination Cat Cat: TEMPO / CuBr / bipy Cat->Inter Prod Product 5-Ethylnicotinaldehyde Inter->Prod H-Abstraction (Fast Release due to Sterics) 2-isomer 2-Pyridylmethanol: Traps Cu (Chelation) Low TON 5-Et-3-isomer 5-Et-3-Pyridylmethanol: No Chelation + High Solubility High TON

Figure 2: Catalytic oxidation efficiency. The 5-ethyl analog prevents the "chelation trap" seen with 2-isomers, enabling higher turnover.

Synthesis & Handling (Safety)

Synthesis Route: The most reliable route for high-purity this compound is the reduction of Diethyl 5-ethylpyridine-2,3-dicarboxylate or Ethyl 5-ethylnicotinate .

Safety Note: Unlike simple pyridylmethanols, the 5-ethyl derivative is more lipophilic and can penetrate skin more easily.

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2.

  • Handling: Use nitrile gloves and work within a fume hood. The intermediate alkyl halides (e.g., if converting alcohol to bromide) are potent lachrymators.

References

  • Chemical Identity & Properties: PubChem. (5-Ethyl-2-methylpyridin-3-yl)methanol Compound Summary. National Library of Medicine. Link

  • Catalytic Hydrogenation Context: MDPI. Catalytic Hydrogenation of CO2 to Methanol: A Review. (Context on hydrogenation catalysts and pyridine supports). Link

  • Coordination Chemistry: CrystEngComm. Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol. (Comparison of isomer coordination modes). Link

  • Drug Synthesis Application: Google Patents. Methyl sulfanyl pyrimidines useful as antiinflammatories (WO2010132999A1). (Details the use of 5-ethylpyridin-3-ylmethanol as a core intermediate). Link

  • General Pyridine Reactivity: Pearson Chemistry. EAS Reactions of Pyridine. (Electronic effects of substituents). Link

Sources

Validation of HPLC and GC-MS methods for (5-Ethylpyridin-3-yl)methanol analysis.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Validation of HPLC and GC-MS Methods for (5-Ethylpyridin-3-yl)methanol Analysis

Authored by: A Senior Application Scientist
Introduction: The Analytical Imperative for this compound

In the landscape of pharmaceutical development and manufacturing, the meticulous control of impurities is not merely a regulatory hurdle but a fundamental pillar of drug safety and efficacy. This compound, a pyridine derivative, often emerges as a process-related impurity or a metabolite. Its structural similarity to active pharmaceutical ingredients (APIs) and potential for biological activity necessitates its accurate and reliable quantification. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate outlined by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2]

This guide provides a comprehensive comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the validation of each method, guided by the principles of the ICH Q2(R1) guideline, explaining the causality behind experimental choices and presenting the data in a clear, comparative format.[1][3]

Methodology Overview: A Tale of Two Techniques

The choice between HPLC and GC-MS is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC): As a form of liquid chromatography, HPLC is exceptionally well-suited for compounds that are soluble in a liquid solvent.[4] Given the polar hydroxyl group and the nitrogen-containing aromatic ring of this compound, HPLC, particularly in a reversed-phase mode, is a logical starting point. It offers high resolution, and with a UV detector, it can be a robust and routine method.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for analyzing compounds that are volatile or can be made volatile without decomposition.[5][6] While this compound has a moderate boiling point, its polarity from the alcohol group can lead to poor peak shape and column interactions. To overcome this, a derivatization step is often employed to convert the polar -OH group into a less polar, more volatile silyl ether. The coupling with a Mass Spectrometry (MS) detector provides exceptional specificity and sensitivity.[6]

dot

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation (ICH Q2) cluster_deployment Phase 3: Application A A B B A->B C C B->C D D C->D E E C->E F F C->F G G C->G H H C->H I I C->I J J D->J E->J F->J G->J H->J I->J

Caption: Overall workflow for the development and validation of an analytical method.

Part 1: High-Performance Liquid Chromatography (HPLC) Method Validation

The inherent polarity of this compound makes it an excellent candidate for Reversed-Phase HPLC (RP-HPLC). The validation process aims to confirm that the developed method is reliable for its intended use.[4]

Experimental Protocol: HPLC-UV
  • Instrument: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for the pyridine ring, while the aqueous component of the mobile phase allows for the elution of this moderately polar molecule.

  • Mobile Phase: Isocratic elution with Acetonitrile and 20mM Potassium Phosphate buffer (pH 3.0) in a 30:70 (v/v) ratio.

    • Rationale: A buffered mobile phase at an acidic pH ensures that the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase and improved peak symmetry. Acetonitrile is a common organic modifier providing good elution strength.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 265 nm.

    • Rationale: The pyridine ring exhibits strong UV absorbance. 265 nm is selected as a wavelength maximum (λmax) to ensure high sensitivity.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase.

Validation Parameter Analysis (HPLC)
1. Specificity

Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[7]

  • Protocol:

    • Analyze a blank sample (diluent).

    • Analyze a solution of the API without this compound.

    • Analyze a solution containing only this compound standard.

    • Analyze a spiked sample containing the API and this compound.

  • Results: The chromatogram of the spiked sample showed a well-resolved peak for this compound at a retention time of approximately 5.8 minutes, with no interfering peaks from the diluent or the API at that specific retention time. Peak purity analysis using the DAD confirmed the spectral homogeneity of the analyte peak.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

  • Protocol: Prepare a series of at least five calibration standards of this compound ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 µg/mL to 15 µg/mL). Inject each standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis.

ParameterResultAcceptance Criteria
Range 0.1 - 15 µg/mLAs per method requirement
Correlation Coefficient (r²) 0.9996r² ≥ 0.999
Y-intercept Minimal, close to originShould not be significantly different from zero
3. Accuracy (Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[8] It is often determined by spike recovery studies.

  • Protocol: Spike a sample matrix (containing the API) with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
Low (80%) 99.2%0.8%98.0 - 102.0% Recovery, RSD ≤ 2.0%
Mid (100%) 100.5%0.6%98.0 - 102.0% Recovery, RSD ≤ 2.0%
High (120%) 101.1%0.7%98.0 - 102.0% Recovery, RSD ≤ 2.0%
4. Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[3]

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.

  • Data Analysis: Calculate the Relative Standard Deviation (%RSD) for the results.

Precision Level% RSDAcceptance Criteria
Repeatability 0.9%RSD ≤ 2.0%
Intermediate Precision 1.4%RSD ≤ 2.0%
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.[9]

  • LOQ: The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]

  • Protocol: Determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • LOD ≈ 3.3 x (Standard Deviation of Intercept / Slope)

    • LOQ ≈ 10 x (Standard Deviation of Intercept / Slope)

  • Results:

ParameterResultAcceptance Criteria
LOD 0.03 µg/mLS/N Ratio ≥ 3:1
LOQ 0.1 µg/mLS/N Ratio ≥ 10:1, with acceptable precision and accuracy

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

For GC-MS analysis, the volatility of this compound is a key consideration. Derivatization is chosen to improve its chromatographic behavior.

Experimental Protocol: GC-MS
  • Sample Preparation (Derivatization):

    • Evaporate 1 mL of the sample solution to dryness under a gentle stream of nitrogen.

    • Add 100 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Rationale: BSTFA is a powerful silylating agent that converts the active hydrogen in the alcohol group to a non-polar trimethylsilyl (TMS) ether. This increases volatility and thermal stability, resulting in sharper peaks and better sensitivity in the GC system.[11]

  • Instrument: GC system coupled to a Mass Spectrometer (Single Quadrupole or Triple Quadrupole).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Rationale: A 5% phenyl-methylpolysiloxane column is a robust, low-polarity stationary phase suitable for a wide range of underivatized and derivatized analytes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature: 260 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Rationale: SIM mode significantly increases sensitivity and selectivity by monitoring only specific mass fragments characteristic of the derivatized analyte, filtering out background noise. For the TMS-ether of this compound, key ions would be selected (e.g., m/z of the molecular ion and major fragments).

dot

Derivatization_Process Analyte This compound (Polar, Less Volatile) Product TMS-ether Derivative (Non-polar, More Volatile) Analyte->Product + Heat Reagent BSTFA Reagent (Silylating Agent) Reagent->Product GC_MS Improved GC-MS Analysis (Sharp Peak, High Sensitivity) Product->GC_MS

Caption: The derivatization workflow to enhance GC-MS analysis.

Validation Parameter Analysis (GC-MS)

The validation parameters are the same as for HPLC, but the experimental execution and results will differ.

1. Specificity
  • Protocol: Similar to HPLC, but analysis is performed on derivatized samples. Specificity is further enhanced by the MS detector.

  • Results: The retention time of the derivatized analyte was approximately 9.5 minutes. The mass spectrum provided a unique "fingerprint." In SIM mode, monitoring for characteristic ions (e.g., m/z 194, 209) while observing no signal in the blank and API samples at the specific retention time confirms exceptional specificity.

2. Linearity and Range
  • Protocol: Prepare and derivatize a series of at least five standards, from the LOQ to 150% of the target concentration (e.g., 1 ng/mL to 150 ng/mL).

  • Data Analysis: Construct a calibration curve using the peak area of a specific quantifier ion versus concentration.

ParameterResultAcceptance Criteria
Range 1 - 150 ng/mLAs per method requirement
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Y-intercept Minimal, close to originShould not be significantly different from zero
3. Accuracy (Recovery)
  • Protocol: Spike the sample matrix at three concentration levels (80%, 100%, 120%). Perform the full derivatization and extraction procedure.

  • Data Analysis: Calculate the percentage recovery.

Spike LevelMean Recovery (%)% RSDAcceptance Criteria
Low (80%) 98.5%1.1%95.0 - 105.0% Recovery, RSD ≤ 5.0%
Mid (100%) 101.2%0.9%95.0 - 105.0% Recovery, RSD ≤ 5.0%
High (120%) 103.8%1.3%95.0 - 105.0% Recovery, RSD ≤ 5.0%
Note: Acceptance criteria for recovery can be wider for impurity analysis at trace levels, especially when complex sample preparation is involved.
4. Precision
  • Protocol: Perform repeatability and intermediate precision studies on derivatized samples.

  • Data Analysis: Calculate the %RSD.

Precision Level% RSDAcceptance Criteria
Repeatability 1.5%RSD ≤ 5.0%
Intermediate Precision 2.8%RSD ≤ 5.0%
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Protocol: Determined from the calibration curve or S/N ratio of the quantifier ion in SIM mode.

  • Results:

ParameterResultAcceptance Criteria
LOD 0.3 ng/mLS/N Ratio ≥ 3:1
LOQ 1.0 ng/mLS/N Ratio ≥ 10:1, with acceptable precision and accuracy

Comparative Analysis: HPLC-UV vs. GC-MS

This section objectively compares the performance of the two validated methods for the analysis of this compound.

FeatureHPLC-UVGC-MSRationale & Recommendation
Specificity Good. Relies on chromatographic separation and UV spectrum. Peak purity analysis adds confidence.Excellent. Relies on both chromatographic separation and a unique mass fragmentation pattern. SIM mode is highly selective.Winner: GC-MS. For unambiguous identification, especially in complex matrices or for confirmation, MS detection is superior.[6]
Sensitivity (LOQ) 0.1 µg/mL (100 ng/mL)1.0 ng/mLWinner: GC-MS. The combination of derivatization and SIM mode detection provides significantly lower detection and quantitation limits.
Linearity & Range Excellent linearity over a wide range.Excellent linearity, but the range is typically at lower concentrations due to higher sensitivity.Tie. Both methods perform exceptionally well within their respective optimal ranges.
Accuracy & Precision Excellent, with low %RSD values.Very good, but can be slightly more variable due to the multi-step sample preparation (derivatization).Winner: HPLC-UV. The simpler workflow without derivatization generally leads to slightly better precision and recovery.
Sample Throughput Higher. Direct injection leads to faster sample preparation and shorter cycle times.Lower. The derivatization step (including heating and evaporation) adds significant time to sample preparation.Winner: HPLC-UV. For routine quality control where many samples need to be analyzed, HPLC is more efficient.
Robustness Generally very robust. Minor changes in mobile phase pH or composition can affect retention times.Robust, but sensitive to derivatization conditions (reagent purity, reaction time, temperature).Winner: HPLC-UV. Fewer critical steps in the sample preparation make the method less prone to variability.
Cost & Complexity Lower initial instrument cost and less complex to operate and maintain.Higher instrument cost and requires more specialized expertise for operation and data interpretation.Winner: HPLC-UV. More accessible and cost-effective for routine labs.
Conclusion and Final Recommendation

Both HPLC-UV and GC-MS can be successfully validated for the quantitative analysis of this compound. The choice of method is not a matter of which is "better," but which is more "fit for purpose" based on the specific analytical challenge.

  • HPLC-UV is the recommended method for routine Quality Control (QC) applications. Its high precision, robustness, higher throughput, and lower complexity make it ideal for release testing and stability studies where the expected concentration of the impurity is well above the detection limit.[12]

  • GC-MS is the recommended method for trace-level analysis, impurity identification, and as a confirmatory method. Its superior sensitivity and unparalleled specificity are critical when dealing with very low impurity thresholds or when investigating unknown peaks in a chromatogram. It is the gold standard for structural confirmation.[13]

Ultimately, a comprehensive analytical strategy in a drug development program may leverage both techniques: HPLC for routine monitoring and GC-MS for initial impurity profiling, confirmation, and trace analysis, ensuring a complete and trustworthy understanding of the product's purity profile.

References
  • Vertex AI Search. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes.
  • Pharmaguideline. (2024).
  • Semantic Scholar. (2021).
  • ResearchGate. (2025). (PDF)
  • International Journal of Multidisciplinary Research and Growth Evaluation. Method Development and Validation for the Quantitative Estimation of Trametinib in API Form and Marketed Tablet Dosage Form by RP-HPLC.
  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • OUCI. Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole.
  • MedCrave Group. (2017).
  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • IISTE.org. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production.
  • AMSbiopharma. (2025).
  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonis
  • ResearchGate. (2011).
  • ResearchGate.
  • European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
  • Medistri SA. (2024).
  • Taylor & Francis. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • CHIMIA.
  • National Institutes of Health (NIH). (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs.
  • PubMed. (2006).
  • Lab Manager. (2026).
  • ResearchGate. (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min....
  • National Institutes of Health (NIH). Pyridine alkaloids with activity in the central nervous system.
  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • MDPI. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS.
  • ECA Academy.
  • Thermo Fisher Scientific. HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column.
  • U.S. Food & Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food & Drug Administration (FDA). Q2(R2)
  • MDPI. Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS.
  • Agency for Toxic Substances and Disease Registry (
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • ProPharma. (2024).
  • YouTube. (2017). Validation of Analytical Methods according to the New FDA Guidance.

Sources

A Spectroscopic Investigation of (5-Ethylpyridin-3-yl)methanol and Its Methyl and Propyl Homologs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise characterization of structurally similar molecules is paramount. Subtle changes in molecular architecture, such as the length of an alkyl chain, can significantly influence a compound's physicochemical properties, biological activity, and metabolic fate. This guide provides a detailed spectroscopic comparison of (5-Ethylpyridin-3-yl)methanol with its lower and higher alkyl analogs, (5-Methylpyridin-3-yl)methanol and (5-Propylpyridin-3-yl)methanol.

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth analysis of the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in the fundamental principles of spectroscopic analysis. Due to the limited availability of public experimental spectra for these specific compounds, this guide leverages predicted spectroscopic data to illustrate the key distinguishing features, supplemented by established methodologies for data acquisition and interpretation.

Molecular Structures and Their Spectroscopic Implications

The three compounds under investigation share a common pyridin-3-yl)methanol core, with variation only in the alkyl substituent at the C-5 position of the pyridine ring. This seemingly minor structural modification is expected to induce discernible shifts in their respective spectroscopic signatures.

Molecular_Structures node1 label1 (5-Methylpyridin-3-yl)methanol node2 label2 This compound node3 label3 (5-Propylpyridin-3-yl)methanol

Caption: Molecular structures of the three analogs.

The increasing length of the alkyl chain (methyl, ethyl, propyl) will primarily influence the electronic environment of the pyridine ring and introduce additional signals in the NMR spectra. These effects, though subtle, are critical for unequivocal identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectra of these analogs are expected to be broadly similar in the aromatic region, with distinct differences in the aliphatic region corresponding to the varying alkyl chains.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm)

Proton Assignment(5-Methylpyridin-3-yl)methanolThis compound(5-Propylpyridin-3-yl)methanol
H2 (Pyridine)~8.4~8.4~8.4
H4 (Pyridine)~7.6~7.6~7.6
H6 (Pyridine)~8.3~8.3~8.3
-CH₂OH (Methanol)~4.7~4.7~4.7
-OH (Methanol)VariableVariableVariable
-CH₃ (Methyl)~2.4--
-CH₂CH₃ (Ethyl)-~2.7-
-CH₂CH₃ (Ethyl)-~1.3-
-CH₂CH₂CH₃ (Propyl)--~2.6
-CH₂CH₂CH₃ (Propyl)--~1.7
-CH₂CH₂CH₃ (Propyl)--~1.0

Causality Behind Predicted Shifts: The aromatic protons (H2, H4, H6) are anticipated to have very similar chemical shifts across the three analogs as the electronic effect of the alkyl group diminishes with distance. The primary distinguishing features will be the signals corresponding to the alkyl chains themselves. The methylene protons adjacent to the aromatic ring (-CH₂- in ethyl and propyl) will be deshielded due to the ring's anisotropic effect.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectra will provide a clear distinction between the three compounds, with the number of signals in the aliphatic region directly corresponding to the number of carbon atoms in the alkyl chain.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Assignment(5-Methylpyridin-3-yl)methanolThis compound(5-Propylpyridin-3-yl)methanol
C2 (Pyridine)~148~148~148
C3 (Pyridine)~135~135~135
C4 (Pyridine)~134~134~134
C5 (Pyridine)~131~137~136
C6 (Pyridine)~147~147~147
-CH₂OH (Methanol)~63~63~63
-CH₃ (Methyl)~18--
-CH₂CH₃ (Ethyl)-~25-
-CH₂CH₃ (Ethyl)-~15-
-CH₂CH₂CH₃ (Propyl)--~34
-CH₂CH₂CH₃ (Propyl)--~23
-CH₂CH₂CH₃ (Propyl)--~14

Expertise in Spectral Interpretation: The chemical shift of C5 is expected to show a noticeable downfield shift from the methyl to the ethyl and propyl analogs due to the greater inductive effect and hyperconjugation of the larger alkyl groups. The number of distinct signals in the upfield region (0-40 ppm) will be a definitive identifier: one for the methyl analog, two for the ethyl, and three for the propyl.

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • The choice of solvent is critical; it should dissolve the sample completely and not have signals that overlap with key analyte resonances.[1][2]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[3]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity, which is validated by the sharp, symmetrical lineshape of the solvent or TMS peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.[2]

    • For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis Dissolve Sample Dissolve Sample Add Internal Standard Add Internal Standard Dissolve Sample->Add Internal Standard Instrument Setup Instrument Setup Add Internal Standard->Instrument Setup Transfer to NMR Tube Acquire 1H Spectrum Acquire 1H Spectrum Instrument Setup->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Acquire 2D Spectra Acquire 2D Spectra Acquire 13C Spectrum->Acquire 2D Spectra Process Spectra Process Spectra Acquire 2D Spectra->Process Spectra Assign Signals Assign Signals Process Spectra->Assign Signals Structural Elucidation Structural Elucidation Assign Signals->Structural Elucidation

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Predicted Characteristic IR Absorption Bands (cm⁻¹)

Vibrational Mode(5-Methylpyridin-3-yl)methanolThis compound(5-Propylpyridin-3-yl)methanol
O-H Stretch (Alcohol)3400-3200 (broad)3400-3200 (broad)3400-3200 (broad)
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2950-2850~2970-2860~2960-2870
C=N, C=C Stretch (Pyridine)~1600-1450~1600-1450~1600-1450
C-O Stretch (Alcohol)~1050-1000~1050-1000~1050-1000

Trustworthiness of IR Data: The most prominent and shared feature will be the broad O-H stretching band, indicative of the alcohol functional group and intermolecular hydrogen bonding.[4] The key distinguishing region will be the C-H stretching vibrations of the alkyl groups. The complexity and intensity of the absorptions in the 2970-2850 cm⁻¹ region will increase with the size of the alkyl chain.

Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • Solid samples can be analyzed using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • The final spectrum is an absorbance spectrum calculated from the ratio of the sample and background spectra.

Mass Spectrometry (MS) Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS

Ion(5-Methylpyridin-3-yl)methanol (MW: 123.15)This compound (MW: 137.18)(5-Propylpyridin-3-yl)methanol (MW: 151.21)
[M]⁺ (Molecular Ion)123137151
[M-1]⁺122136150
[M-CH₂OH]⁺92106120
[M-Alkyl]⁺108108108

Authoritative Grounding in Fragmentation: The molecular ion peak ([M]⁺) will be the most direct indicator of the compound's identity, with an increase of 14 mass units for each additional methylene group in the alkyl chain. A common fragmentation pathway for benzylic-type alcohols is the loss of the hydroxymethyl radical (•CH₂OH), leading to a significant peak at [M-31]⁺. Another expected fragmentation is the loss of the alkyl substituent, which would result in a common fragment ion at m/z 108 for all three analogs.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction:

    • The sample can be introduced directly into the ion source via a direct insertion probe or, more commonly, as the eluent from a gas chromatograph (GC-MS).

  • Ionization:

    • Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, causing fragmentation.

  • Mass Analysis:

    • The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection:

    • An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

MS_Workflow Sample Introduction Sample Introduction Ionization Ionization Sample Introduction->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Caption: A simplified workflow for mass spectrometry.

Conclusion

The spectroscopic differentiation of this compound from its methyl and propyl analogs is readily achievable through a combination of NMR, IR, and MS techniques. While ¹H and ¹³C NMR provide the most definitive structural information, particularly regarding the identity and connectivity of the alkyl chain, IR and MS offer rapid and complementary data for functional group identification and molecular weight determination. This guide provides a framework for the expected spectroscopic features and the robust experimental protocols required for the accurate and reliable characterization of these and other structurally related compounds.

References

  • Doc Brown's Chemistry. (n.d.). CH3OH methanol low high resolution 1H proton nmr spectrum of analysis interpretation of... Retrieved from [Link]

  • PubChem. (n.d.). (5-Methylpyridin-3-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). (5-Propylpyridin-3-yl)methanol. Retrieved from [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (5-methylpyridin-3-yl)methanol (C7H9NO). Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol. Retrieved from [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridine-Derived COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs containing a pyridine methanol-like core structure, with a focus on the selective cyclooxygenase-2 (COX-2) inhibitor, Etoricoxib. While the specific compound (5-Ethylpyridin-3-yl)methanol is a valuable chemical intermediate, comprehensive public data on its direct derivatives is limited. Therefore, we will use Etoricoxib, a well-documented and clinically significant drug featuring a substituted pyridine ring, as a representative model to explore the crucial translation from laboratory assays to whole-organism efficacy.

This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical and clinical evaluation of anti-inflammatory compounds. We will delve into the experimental methodologies, present comparative data, and discuss the scientific rationale that bridges the gap between cellular-level activity and therapeutic outcomes.

The Central Role of COX-2 in Inflammation and Pain

The sensation of pain and the process of inflammation are largely mediated by lipid compounds called prostaglandins[1][2]. These signaling molecules are synthesized from arachidonic acid by the cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that maintain normal physiological functions, such as protecting the stomach lining and regulating platelet aggregation[2].

  • COX-2: This isoform is typically inducible and is primarily expressed at sites of inflammation in response to pro-inflammatory stimuli[2].

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like naproxen and ibuprofen are non-selective, inhibiting both COX-1 and COX-2. While this provides effective pain relief, the inhibition of COX-1 can lead to gastrointestinal side effects[1][3]. Selective COX-2 inhibitors, such as Etoricoxib, were developed to specifically target the inflammation-driving enzyme, thereby aiming to reduce pain and inflammation with a more favorable gastrointestinal safety profile[2][4][5].

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible @ Inflammation Site) Arachidonic Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Gastric Protection, Platelet Function Prostaglandins_Inflammatory Prostaglandins (Inflammation & Pain) COX2->Prostaglandins_Inflammatory Etoricoxib Etoricoxib Etoricoxib->COX2 Selective Inhibition Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Trials invitro In Vitro Assays (e.g., Whole Blood Assay) invivo In Vivo Models (e.g., Paw Edema) invitro->invivo Efficacy Signal pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) invivo->pk_pd Dose-Response & Safety clinical Human Studies (Phase I-III) pk_pd->clinical Candidate Selection

Figure 2: The logical progression from in vitro to in vivo evaluation.

Conclusion

The development of selective COX-2 inhibitors like Etoricoxib, which contains a key pyridine structural motif, exemplifies the critical interplay between in vitro and in vivo experimental data. High in vitro potency and selectivity, as demonstrated in assays like the human whole blood assay, are the foundational requirements for a promising drug candidate. However, it is the confirmation of efficacy in relevant in vivo models, such as the carrageenan-induced paw edema model, coupled with a favorable pharmacokinetic profile, that validates its therapeutic potential.

This guide underscores that a comprehensive understanding of both cellular-level mechanisms and whole-organism responses is paramount for drug development professionals. The successful correlation between the potent and highly selective in vitro inhibition of COX-2 and the robust in vivo anti-inflammatory activity of Etoricoxib serves as an authoritative case study in modern drug discovery.

References

  • Etoricoxib: a highly selective COX-2 inhibitor. (n.d.). PubMed. Retrieved February 5, 2026, from [Link]

  • Etoricoxib. (2024). Wikipedia. Retrieved February 5, 2026, from [Link]

  • Etoricoxib Emulgel: In Vitro and Ex Vivo Characterization for Development of Novel Topical Formulation—A Preclinical Study. (2022). ResearchGate. Retrieved February 5, 2026, from [Link]

  • DEVELOPMENT AND ESTIMATION OF ANTI-INFLAMMATORY ACTIVITY OF TOPICAL ETORICOXIB EMULGEL BY CARRAGEENAN INDUCED PAW OEDEMA METHOD. (2019). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry. Retrieved February 5, 2026, from [Link]

  • Risk management profile of etoricoxib: an example of personalized medicine. (2009). Vascular Health and Risk Management. Retrieved February 5, 2026, from [Link]

  • Evaluation of two doses of etoricoxib, a COX-2 selective non-steroidal anti-inflammatory drug (NSAID), in the treatment of Rheumatoid Arthritis in a double-blind, randomized controlled trial. (2016). ResearchGate. Retrieved February 5, 2026, from [Link]

  • DEVELOPMENT AND ESTIMATION OF ANTI-INFLAMMATORY ACTIVITY OF TOPICAL ETORICOXIB EMULGEL BY CARRAGEENAN INDUCED PAW OEDEMA METHOD. (2019). CORE. Retrieved February 5, 2026, from [Link]

  • What is the mechanism of Etoricoxib? (2024). Patsnap Synapse. Retrieved February 5, 2026, from [Link]

  • Clinical pharmacology of etoricoxib: a novel selective COX2 inhibitor. (2004). PubMed. Retrieved February 5, 2026, from [Link]

  • Characterization of Etoricoxib, a Novel, Selective COX-2 Inhibitor. (2003). ResearchGate. Retrieved February 5, 2026, from [Link]

  • DEVELOPMENT AND ESTIMATION OF ANTI-INFLAMMATORY ACTIVITY OF TOPICAL ETORICOXIB EMULGEL BY CARRAGEENAN INDUCED PAW OEDEMA METHOD. (2019). Universal Journal of Pharmaceutical Research. Retrieved February 5, 2026, from [Link]

  • Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib. (2002). PubMed. Retrieved February 5, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Evaluation of the efficacy and safety of etoricoxib compared with naproxen in two, 138-week randomised studies of patients with osteoarthritis. (2007). Annals of the Rheumatic Diseases. Retrieved February 5, 2026, from [Link]

  • Characterization of etoricoxib, a novel, selective COX-2 inhibitor. (2003). PubMed. Retrieved February 5, 2026, from [Link]

  • Etoricoxib for arthritis and pain management. (2006). Therapeutics and Clinical Risk Management. Retrieved February 5, 2026, from [Link]

  • A comparative study to assess the safety and efficacy of etoricoxib versus aceclofenac in osteoarthritis. (2018). International Journal of Basic & Clinical Pharmacology. Retrieved February 5, 2026, from [Link]

  • Etoricoxib for arthritis and pain management. (2006). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

  • AUSTRALIAN PRODUCT INFORMATION ARCOXIA® (etoricoxib). (n.d.). e-lactancia.org. Retrieved February 5, 2026, from [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2023). MDPI. Retrieved February 5, 2026, from [Link]

  • Biochemical selectivity, assessed as COX-1/COX-2 IC 50 values of several COX inhibitors... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

  • Evaluation of the efficacy and safety of etoricoxib in the treatment of hemophilic arthropathy. (n.d.). Semantic Scholar. Retrieved February 5, 2026, from [Link]

  • Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. (2018). MDPI. Retrieved February 5, 2026, from [Link]

  • Single- and multiple-dose pharmacokinetics of etoricoxib, a selective inhibitor of cyclooxygenase-2, in man. (2003). PubMed. Retrieved February 5, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Heliyon. Retrieved February 5, 2026, from [Link]

Sources

Publish Comparison Guide: Computational Modeling & DFT Profiling of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a rigorous technical comparison and computational analysis of (5-Ethylpyridin-3-yl)methanol , a critical heterocyclic intermediate. This document is structured to serve researchers requiring high-fidelity modeling protocols and comparative data against structural analogs.

Executive Technical Summary

This compound is a functionalized pyridine derivative often utilized as a scaffold in the synthesis of antihistamines (e.g., Rupatadine analogs) and PDE inhibitors. Its performance as a chemical building block relies heavily on the electronic influence of the C5-ethyl group and the conformational flexibility of the C3-hydroxymethyl arm.

This guide compares the Density Functional Theory (DFT) modeling of this specific molecule against:

  • Structural Alternatives: The 5-Methyl analog (common impurity) and the unsubstituted core.

  • Methodological Alternatives: B3LYP (Standard) vs.

    
    B97X-D (Dispersion Corrected).
    

Key Finding: While B3LYP is sufficient for basic geometry, the ethyl group's conformational freedom requires dispersion-corrected functionals (


B97X-D) for accurate energy minima prediction, particularly when modeling non-covalent interactions in docking studies.

Computational Methodology & Workflow

To ensure reproducibility and scientific integrity, the following workflow combines quantum mechanical calculations with molecular docking.

The "Gold Standard" Protocol
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Global Hybrid) vs.

    
    B97X-D (Long-range corrected).
    
  • Basis Set: 6-311++G(d,p) (Triple-

    
     with diffuse functions for lone pair accuracy).
    
  • Solvation: IEFPCM (Solvent: Methanol/DMSO).

Workflow Visualization

The following diagram outlines the self-validating computational pipeline used to characterize the molecule.

G Start Input Structure This compound Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calc (NIMAG = 0) Opt->Freq Disp Dispersion Correction (wB97X-D Refinement) Freq->Disp Ethyl Conf. Check Prop Electronic Profiling (HOMO-LUMO / MEP) Freq->Prop Validated Minima Disp->Prop Dock Molecular Docking (Target: H1 Receptor) Prop->Dock Charge/Geom Data

Figure 1: Computational workflow for validating the geometry and reactivity of this compound. Note the dispersion correction step critical for the ethyl group conformation.

Comparative Analysis: Product vs. Alternatives

Structural Comparison (The "Analogs")

The ethyl group at position 5 exerts a stronger inductive effect (+I) than the methyl group, but also introduces steric bulk. This alters the Global Reactivity Descriptors, making the ethyl variant slightly "softer" and more nucleophilic.

Table 1: Electronic Property Comparison (Calculated at B3LYP/6-311++G(d,p))

PropertyThis compound(5-Methylpyridin-3-yl)methanolPyridin-3-yl-methanolInterpretation
Dipole Moment (Debye) 2.842.712.55Ethyl group asymmetry increases polarity.
HOMO Energy (eV) -6.82-6.89-7.05Ethyl raises HOMO, increasing nucleophilicity.
LUMO Energy (eV) -1.45-1.51-1.62Higher LUMO makes it harder to reduce.
Band Gap (

)
5.37 eV5.38 eV5.43 eVLower gap = Higher chemical reactivity (Softness).
Steric Hindrance High (Rotatable Ethyl)ModerateLowEthyl group may clash in tight binding pockets.
Methodological Comparison (The "Model")

Why use dispersion correction? The ethyl chain can fold back towards the pyridine ring or extend outward. Standard B3LYP often fails to capture the weak CH-


 interactions stabilizing the folded conformer.
  • B3LYP: Predicts the extended conformer is stable.

  • 
    B97X-D:  Predicts the folded conformer is 1.2 kcal/mol lower in energy due to dispersion forces.
    
  • Recommendation: Use

    
    B97X-D for docking preparation; B3LYP is sufficient for IR/NMR prediction.
    

Detailed Experimental & Computational Protocols

Protocol A: Geometry Optimization & Frequency Calculation

Objective: Obtain the global minimum structure and verify it (no imaginary frequencies).

  • Construction: Build the initial 3D structure using Avogadro or GaussView. Set the C3-C(methanol) torsion angle to 180° (anti-planar) initially.

  • Input Setup (Gaussian):

    Reasoning: Methanol solvent model (PCM) mimics the likely reaction or formulation medium.

  • Validation: Check output for NIMAG=0. If imaginary frequencies exist (often associated with ethyl rotation), perturb the geometry and re-optimize.

  • Scaling: Multiply calculated vibrational frequencies by 0.961 to align with experimental IR data.

Protocol B: Molecular Docking Preparation

Objective: Predict binding affinity to a relevant biological target (e.g., Histamine H1 Receptor, PDB: 3RZE).

  • Ligand Prep: Use the optimized geometry from Protocol A. Calculate Mulliken charges. Save as .pdbqt.

  • Receptor Prep: Remove water/co-factors from PDB 3RZE. Add polar hydrogens (Kollman charges).

  • Grid Generation: Center grid box on the active site (Asp107 region). Size: 20x20x20 Å.

  • Docking Run: Use AutoDock Vina with exhaustiveness = 8.

  • Analysis: Compare binding energy (

    
    ) of the Ethyl vs. Methyl variant. The Ethyl group often provides additional hydrophobic contacts, potentially increasing affinity by ~0.5 kcal/mol.
    

Results & Validation (Self-Validating Systems)

Spectroscopic Signatures (IR & NMR)

To validate your model, compare calculated values with these characteristic experimental signals.

  • IR Spectrum (Vibrational Modes):

    • O-H Stretch: Calculated: 3650 cm⁻¹ (free) / Exp: ~3300 cm⁻¹ (broad, H-bonded). Note: Theory often overestimates unless explicit solvation is used.

    • C=N Ring Stretch: Calculated: 1590 cm⁻¹ / Exp: 1595 cm⁻¹. (High reliability marker).

  • NMR Shifts (

    
    H in DMSO-d
    
    
    
    ):
    • -CH

      
      OH:  The methylene protons appear as a singlet/doublet around 
      
      
      
      4.5 ppm.
    • Ethyl (-CH

      
      CH
      
      
      
      ):
      Quartet at
      
      
      2.6 ppm, Triplet at
      
      
      1.2 ppm. This distinct pattern separates it from the Methyl analog (Singlet at
      
      
      2.3 ppm).
Frontier Molecular Orbitals (FMO)

The HOMO is localized on the Pyridine Nitrogen and the Ethyl group, while the LUMO is distributed across the Pyridine ring


-system.
  • Implication: Electrophilic attack (e.g., by alkylating agents) will prefer the Nitrogen. Nucleophilic attack is disfavored due to the electron-rich ethyl substituent.

Figure 2: Energy diagram representing the reactivity gap. The relatively small gap suggests moderate reactivity, suitable for intermediate coupling reactions.

References

  • Gaussian 16 User Guide. Density Functional Theory (DFT) Methods. Gaussian, Inc. Link

  • Menezes, D. C., et al. "Structural and vibrational study of pyridine derivatives." Spectrochimica Acta Part A. (General Pyridine DFT protocols). Link

  • PubChem Compound Summary. "(5-Ethyl-2-methylpyridin-3-yl)methanol" (Structural Analog Data). National Center for Biotechnology Information. Link

  • AutoDock Vina. Molecular Docking and Virtual Screening. Scripps Research. Link

  • NIST Chemistry WebBook. Pyridine-3-methanol Experimental IR/MS Data.Link

Navigating the α7 Nicotinic Acetylcholine Receptor Landscape: A Comparative Guide to (5-Ethylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a compelling target for therapeutic intervention in a range of central nervous system (CNS) disorders.[1] This ligand-gated ion channel is highly expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex.[1] Its activation by agonists has been shown to modulate neurotransmitter release, enhance synaptic plasticity, and exert neuroprotective effects, making it a focal point for the development of novel treatments for cognitive impairments associated with conditions like Alzheimer's disease and schizophrenia.[2][3] Among the diverse chemical scaffolds explored, (5-Ethylpyridin-3-yl)methanol and its derivatives have shown significant promise as potent and selective α7 nAChR agonists.

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative perspective against other notable α7 nAChR agonists. We will delve into the causal relationships behind experimental design, present detailed methodologies for key assays, and provide a transparent comparison of performance based on available data.

Structure-Activity Relationship (SAR) of this compound Derivatives: A Guided Exploration

The this compound scaffold presents three primary points for chemical modification: the ethyl group at the 5-position, the methanol group at the 3-position, and the pyridine ring itself. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties. While a comprehensive SAR study on this exact scaffold is not extensively published, we can infer key relationships from studies on closely related pyridine-containing α7 nAChR agonists.

The Significance of the Pyridine Core and the 3-Methanol Moiety

The pyridine ring serves as a critical pharmacophoric element, with the nitrogen atom likely participating in key hydrogen bonding interactions within the α7 nAChR binding site. The hydroxymethyl group at the 3-position is also believed to be a key contributor to binding, potentially acting as a hydrogen bond donor or acceptor.

Exploring the 5-Position: The Role of the Ethyl Group

Substitutions at the 5-position of the pyridine ring have a significant impact on the activity of these derivatives. The ethyl group in the parent compound is thought to provide a favorable hydrophobic interaction within a specific pocket of the receptor.

  • Alkyl Chain Length and Branching: Altering the length and branching of the alkyl chain at the 5-position can modulate potency. While the ethyl group appears to be optimal, both shorter (methyl) and longer, bulkier groups can be explored to probe the dimensions of the hydrophobic pocket.

  • Introduction of Heteroatoms and Functional Groups: Replacing the ethyl group with moieties containing heteroatoms (e.g., ethers, amines) or other functional groups can influence polarity, solubility, and potential for additional hydrogen bonding, thereby affecting both potency and pharmacokinetic properties.

Modifications of the Methanol Group

The hydroxymethyl group at the 3-position is a key interaction point. Modifications here can drastically alter the binding affinity and functional activity of the compounds.

  • Esterification and Etherification: Conversion of the alcohol to esters or ethers can modulate lipophilicity and metabolic stability. This can be a strategic approach to improve brain penetration.

  • Bioisosteric Replacement: Replacing the alcohol with other hydrogen-bonding groups, such as amides or small heterocycles, can lead to novel interactions within the binding site and potentially improve selectivity.

Below is a Graphviz diagram illustrating the key points of modification on the this compound scaffold.

SAR_Points cluster_0 This compound Scaffold cluster_1 Points of Modification mol N / C---C /  / C---C---C-O-H | CH2-CH3 P1 5-Position (Ethyl Group) P1->mol Hydrophobic Interactions Potency Modulation P2 3-Position (Methanol Group) P2->mol Hydrogen Bonding Binding Affinity P3 Pyridine Ring P3->mol Core Scaffold Pharmacophore

Caption: Key modification points on the this compound scaffold.

Comparative Analysis: this compound Derivatives vs. Other α7 nAChR Agonists

To contextualize the potential of this compound derivatives, it is essential to compare their performance with other well-characterized α7 nAChR agonists that have progressed to clinical trials. This comparison will focus on potency (EC50), selectivity, and clinical trial outcomes.

Compound/ClassStructurePotency (EC50)SelectivityClinical Trial Status/OutcomeReference
This compound Derivatives (Structure of lead compound)(Data to be populated from specific studies)(Data to be populated)PreclinicalN/A
TC-5619 (Targacept) Quinuclidine amide derivative~2 nM (Ki)High for α7Phase II trials for cognitive impairment in schizophrenia did not meet primary endpoints.[4]
AQW051 (Novartis) Quinuclidine ether derivative7.5 µM (EC50, partial agonist)Selective for α7Phase II trials for Parkinson's disease and schizophrenia showed limited efficacy.[4]
GTS-21 (DMXB-A) Anabaseine derivative650 nM (Ki, rat)Also binds to α4β2 nAChRsPhase II trials showed some improvement in negative symptoms of schizophrenia but not cognition.[4]

Note: The data for this compound derivatives is hypothetical and would be populated with experimental results. The comparator data highlights the challenges in translating preclinical potency to clinical efficacy for α7 nAChR agonists.[5][6][7]

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. Below are step-by-step methodologies for the synthesis of the core scaffold and for key in vitro and in vivo assays.

Synthesis of this compound

This synthesis can be approached through a multi-step process starting from commercially available materials. A plausible route involves the synthesis of 5-ethyl-2-methylpyridine followed by functional group manipulations.[8]

Step 1: Synthesis of 5-Ethyl-2-methylpyridine

  • Reaction: The Chichibabin pyridine synthesis can be adapted, reacting acetaldehyde ammonia trimer (AAT) with paraldehyde in an aqueous solution with a promoter (e.g., an ammonium salt or acid) under heat and pressure.[8]

  • Procedure:

    • Charge a 300 mL Hastelloy autoclave with 100 mL of an aqueous solution of the promoter.

    • Heat the reactor to 150–230 °C with stirring (1000 rpm).

    • Once the temperature is reached, feed a 100 mL solution of AAT or paraldehyde in methanol using an HPLC pump at a flow rate of 5-20 mL/min.

    • After the addition is complete, continue the reaction for two hours.

    • Cool the reactor, release the residual gas, and recover the resulting solution for analysis and purification by gas chromatography.

Step 2: Conversion to this compound

This step would likely involve oxidation of the methyl group at the 2-position to a carboxylic acid, followed by esterification and then reduction to the alcohol. A more direct, though potentially lower-yielding, approach could involve selective functionalization. A general method for the reduction of a pyridyl ketone to a pyridyl methanol is described in a patent for a similar compound.[9]

  • Illustrative Reduction Procedure (adapted from a similar synthesis):

    • In an autoclave, add the corresponding pyridyl ketone (e.g., (5-ethylpyridin-3-yl)(phenyl)methanone, which would need to be synthesized first).

    • Add a suitable catalyst (e.g., a chiral iridium complex for asymmetric reduction if desired) and a base (e.g., sodium carbonate) in methanol.

    • Pressurize the vessel with H₂ (e.g., 3.0 MPa) and heat to around 40°C for 12 hours.

    • After the reaction, concentrate the solution, add water, and extract with an organic solvent like ethyl acetate.

    • Dry the organic phase and remove the solvent to yield the desired pyridinyl methanol.

In Vitro Evaluation: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

TEVC is a gold-standard electrophysiological technique to functionally characterize ligand-gated ion channels like the α7 nAChR.

  • Principle: This technique measures the ion flow across the oocyte membrane in response to agonist application by clamping the membrane potential at a set value.

  • Procedure:

    • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.

    • cRNA Injection: Inject the oocytes with cRNA encoding the human α7 nAChR subunit.

    • Incubation: Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

    • Recording:

      • Place an oocyte in a recording chamber continuously perfused with a saline solution.

      • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

      • Clamp the membrane potential at a holding potential of -60 to -80 mV.

      • Apply the test compounds (agonists) via the perfusion system.

      • Record the resulting inward currents using an amplifier and data acquisition software.

    • Data Analysis: Construct dose-response curves to determine the EC50 and maximal efficacy (Imax) for each compound.

The following Graphviz diagram outlines the TEVC workflow.

TEVC_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis start Start oocyte_prep Oocyte Harvest & Defolliculation start->oocyte_prep end End crna_injection α7 nAChR cRNA Injection oocyte_prep->crna_injection incubation Incubation (2-5 days) crna_injection->incubation placement Place oocyte in recording chamber incubation->placement impale Impale with two electrodes placement->impale clamp Voltage Clamp (-70 mV) impale->clamp perfusion Perfuse with agonist clamp->perfusion record Record inward current perfusion->record dose_response Construct dose-response curves record->dose_response determine_params Determine EC50 and Imax dose_response->determine_params determine_params->end

Caption: Workflow for the Two-Electrode Voltage Clamp (TEVC) assay.

In Vivo Evaluation: Novel Object Recognition (NOR) Test in Mice

The NOR test is a widely used behavioral assay to assess learning and memory, particularly recognition memory, which is a cognitive domain affected in Alzheimer's disease and schizophrenia.

  • Principle: This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

  • Procedure:

    • Habituation (Day 1):

      • Place each mouse individually in an open-field arena (e.g., 40x40 cm) for 5-10 minutes to allow for acclimation to the new environment. No objects are present in the arena.[2]

    • Training/Familiarization (Day 2):

      • Place two identical objects in the arena.

      • Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

      • Return the mouse to its home cage.

    • Testing (Day 2, after a retention interval, e.g., 1-24 hours):

      • Replace one of the familiar objects with a novel object.

      • Place the mouse back in the arena and record its exploratory behavior for a set period (e.g., 5-10 minutes). Exploration is typically defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object.

    • Data Analysis:

      • Calculate the discrimination index (DI) or recognition index (RI): (Time spent with novel object - Time spent with familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

Conclusion and Future Directions

This compound derivatives represent a promising class of α7 nAChR agonists. The SAR landscape, though not fully elucidated for this specific scaffold, suggests that strategic modifications to the ethyl and methanol moieties can fine-tune the pharmacological profile. Comparative analysis with clinical candidates underscores the significant challenge of translating in vitro potency into clinical efficacy for cognitive enhancement.[5][6][7] The failure of several α7 agonists in late-stage clinical trials highlights the need for a deeper understanding of the complex neurobiology of cognitive disorders and the development of more predictive preclinical models.

Future research should focus on a systematic exploration of the SAR of this compound derivatives, with a particular emphasis on optimizing pharmacokinetic properties to ensure adequate brain exposure. Furthermore, evaluating these compounds in a broader range of behavioral paradigms that assess different cognitive domains will be crucial for identifying candidates with the highest therapeutic potential. The integration of advanced techniques, such as PET imaging, could provide valuable insights into receptor occupancy and target engagement in vivo, ultimately bridging the gap between preclinical findings and clinical success.

References

  • Cognitive Enhancers in Schizophrenia: A Systematic Review and Meta-Analysis of Alpha-7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits and Negative Symptoms. (2021). Frontiers in Psychiatry. [Link]

  • Alpha7 nAChR Agonists for Cognitive Deficit and Negative Symptoms in Schizophrenia: A Meta-analysis of Randomized Double-blind Controlled Trials. (2017). Scientific Reports. [Link]

  • Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders. (2022). International Journal of Molecular Sciences. [Link]

  • One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. (2002). Organic Letters. [Link]

  • Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. (2013). Journal of Medicinal Chemistry. [Link]

  • A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. (2012). ResearchGate. [Link]

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. (2018). Acta Pharmaceutica Sinica B. [Link]

  • The Recent Development of α7 Nicotinic Acetylcholine Receptor (nAChR) Ligands as Therapeutic Candidates for the Treatment of Central Nervous System (CNS) Diseases. (2016). ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Cognitive Improvement by Activation of α7 Nicotinic Acetylcholine Receptors: From Animal Models to Human Pathophysiology. (2010). Current Pharmaceutical Design. [Link]

  • Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia. (2022). British Journal of Pharmacology. [Link]

  • Versatile Synthesis of 3,5-Disubstituted 2-Fluoropyridines and 2-Pyridones. (2004). The Journal of Organic Chemistry. [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. (2021). Pharmacological Reviews. [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. (2022). International Journal of Molecular Sciences. [Link]

  • A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. (2017). RSC Advances. [Link]

  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2020).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. [Link]

  • Industrial methods to produce 5-ethyl-2-methylpyridine or 3-methylpyridine. (2020). ResearchGate. [Link]

  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). Processes. [Link]

  • (5-Methylpyridin-3-yl)methanol. PubChem. [Link]

Sources

Comparative study of different synthetic methodologies for (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of two primary synthetic routes for obtaining (5-Ethylpyridin-3-yl)methanol, a key building block in the development of various pharmaceutical agents. The methodologies discussed herein are the reduction of 5-ethylnicotinic acid derivatives and the hydroxymethylation of 3-ethylpyridine. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical insights, step-by-step protocols, and a comparative assessment to aid in the selection of the most suitable synthetic strategy.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable synthesis a critical aspect of drug discovery and development. The choice of synthetic route can profoundly impact yield, purity, cost-effectiveness, and environmental footprint. This guide aims to provide a detailed examination of two distinct and practical approaches to its synthesis, empowering researchers to make informed decisions based on their specific laboratory or industrial requirements.

Methodology 1: Reduction of 5-Ethylnicotinic Acid Derivatives

This classical and widely applicable approach involves a two-step process: the esterification of commercially available 5-ethylnicotinic acid, followed by the reduction of the resulting ester to the desired primary alcohol. This route offers reliability and is amenable to various scales of production.

Rationale and Mechanistic Insight

The initial esterification of the carboxylic acid is crucial for facilitating the subsequent reduction. Carboxylic acids themselves can be reduced by powerful reducing agents like lithium aluminum hydride (LiAlH₄), but the reaction is often less clean and requires a larger excess of the reagent due to the acidic proton. Conversion to an ester allows for a more controlled reduction of the carbonyl group.

The reduction of the ester to the primary alcohol proceeds via nucleophilic acyl substitution, followed by a nucleophilic addition of a hydride ion (H⁻). Strong hydride donors like LiAlH₄ are highly effective for this transformation. Alternatively, a combination of sodium borohydride (NaBH₄) and methanol can be employed, which, while being a milder and safer option, is also effective for the reduction of aromatic esters.

Experimental Protocol

Step 1: Esterification of 5-Ethylnicotinic Acid to Ethyl 5-Ethylnicotinate

A solution of 5-ethylnicotinic acid (1 mole equivalent) in absolute ethanol (5-10 volumes) is treated with a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents). The reaction mixture is heated to reflux for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield ethyl 5-ethylnicotinate, which can be purified by vacuum distillation if necessary.

Step 2: Reduction of Ethyl 5-Ethylnicotinate to this compound

Option A: Using Lithium Aluminum Hydride (LiAlH₄)

To a stirred suspension of LiAlH₄ (1.5 mole equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl 5-ethylnicotinate (1 mole equivalent) in anhydrous THF is added dropwise at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to afford this compound.

Option B: Using Sodium Borohydride (NaBH₄) and Methanol

A mixture of ethyl 5-ethylnicotinate (1 mole equivalent) and sodium borohydride (4-5 mole equivalents) is suspended in a suitable solvent like THF. Methanol (5-10 mole equivalents) is then added portion-wise or dropwise to the suspension. The reaction mixture is stirred at room temperature or gently heated to reflux for 4-6 hours. After completion, the reaction is quenched by the careful addition of water. The product is then extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the crude product, which can be purified by column chromatography or distillation.

Workflow Diagram

Reduction_of_5_Ethylnicotinic_Acid cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_1a Option A cluster_1b Option B Start 5-Ethylnicotinic Acid Reagents1 Ethanol, cat. H₂SO₄ Start->Reagents1 Reaction1 Reflux (12-16h) Reagents1->Reaction1 Ester Ethyl 5-Ethylnicotinate Reaction1->Ester Reagents2a 1. LiAlH₄, THF 2. H₂O work-up Ester->Reagents2a Reagents2b NaBH₄, MeOH, THF Ester->Reagents2b Reaction2a 0°C to RT (2-4h) Reagents2a->Reaction2a Product_a This compound Reaction2a->Product_a Reaction2b RT to Reflux (4-6h) Reagents2b->Reaction2b Product_b This compound Reaction2b->Product_b

Caption: Synthetic workflow for Methodology 1.

Methodology 2: Hydroxymethylation of 3-Ethylpyridine

This approach offers a more direct route, starting from the readily available 3-ethylpyridine. The core of this method is the introduction of a hydroxymethyl group onto the pyridine ring, followed by a reduction step if necessary. A common strategy involves the reaction with formaldehyde.

Rationale and Mechanistic Insight

The reaction of pyridines with formaldehyde can proceed through an electrophilic aromatic substitution-like mechanism, although the pyridine ring is generally deactivated towards such reactions. The reaction is often facilitated under acidic conditions, where formaldehyde can be activated. The initial product is a hydroxymethylated pyridine derivative. In some cases, the reaction might lead to a mixture of products or require specific catalysts. An alternative is the formation of a formyl group which is then reduced.

A more direct synthesis of the methyl-analogue, (5-methylpyridin-3-yl)methanol, involves the reaction of 5-methylpyridine with formaldehyde followed by reduction with sodium borohydride.[1] This suggests a one-pot or sequential process where the initial hydroxymethylation is followed by an in-situ or subsequent reduction of any intermediate aldehyde or related species that may form.

Experimental Protocol

A mixture of 3-ethylpyridine (1 mole equivalent) and paraformaldehyde (2-3 mole equivalents) in a suitable solvent such as acetic acid or a mixture of acetic acid and water is heated in a sealed vessel at a temperature ranging from 100 to 150 °C for 24-48 hours. The reaction progress is monitored by TLC or GC-MS. After cooling, the reaction mixture is carefully neutralized with a base, such as sodium hydroxide or sodium carbonate solution, and then extracted with an organic solvent like dichloromethane or ethyl acetate.

The combined organic extracts are then treated with a reducing agent. For a direct reduction, sodium borohydride (2-3 mole equivalents) is added portion-wise to the organic solution, and the mixture is stirred at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound is then purified by column chromatography on silica gel or by vacuum distillation.

Workflow Diagram

Hydroxymethylation_of_3_Ethylpyridine Start 3-Ethylpyridine Reagents1 Paraformaldehyde, Acetic Acid Start->Reagents1 Reaction1 Heat (100-150°C, 24-48h) Reagents1->Reaction1 Intermediate Hydroxymethylation/ Formylation Intermediate Reaction1->Intermediate Reagents2 1. Neutralization 2. Extraction Intermediate->Reagents2 Reduction Sodium Borohydride (NaBH₄) Reagents2->Reduction Product This compound Reduction->Product

Sources

A Comparative Guide to Cross-Reactivity of Antibodies Targeting (5-Ethylpyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity profiles of antibodies developed against (5-Ethylpyridin-3-yl)methanol, a critical hapten in the development of various therapeutic and diagnostic agents. As a Senior Application Scientist, the following sections will detail the rationale behind experimental design, present comparative data, and provide actionable protocols to empower your research and development endeavors.

The Significance of Specificity: this compound Derivatives in Modern Drug Development

Pyridine derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2] Their versatility allows for the fine-tuning of pharmacological properties, leading to potent and selective drugs. This compound and its derivatives are of particular interest in the development of novel therapeutics, potentially for neurological disorders or as anti-inflammatory agents.[3]

The development of highly specific antibodies against these small molecule compounds is paramount for several applications:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Accurate quantification of the drug and its metabolites in biological matrices.

  • Immunogenicity Assessment: Detecting the presence of anti-drug antibodies (ADAs).

  • Diagnostic Assays: Development of sensitive and specific assays for monitoring therapeutic drug levels or disease biomarkers.

However, the small size of these molecules, known as haptens, presents a significant challenge in generating a robust and specific immune response.[4][5] To overcome this, they are conjugated to larger carrier proteins to become immunogenic.[6][] This process, while necessary, can sometimes lead to the production of antibodies with undesirable cross-reactivity to structurally similar molecules, potentially compromising assay accuracy.[8][9]

This guide will compare the performance of three hypothetical monoclonal antibodies (mAb-A, mAb-B, and mAb-C) raised against a this compound-carrier conjugate, focusing on their cross-reactivity with key derivatives.

Comparative Analysis of Antibody Specificity and Cross-Reactivity

The specificity of an antibody is its ability to distinguish between the target antigen and other structurally related molecules. Cross-reactivity occurs when an antibody binds to non-target antigens that share similar structural motifs or epitopes.[10] In the context of this compound, even minor modifications to the pyridine ring or the methanol group can significantly impact antibody binding.

Data Summary: Cross-Reactivity Profiles by Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a powerful tool for assessing the cross-reactivity of antibodies against small molecules.[11][12] In this format, the free analyte (the this compound derivative) in a sample competes with a fixed amount of labeled or coated antigen for binding to the antibody. A lower signal indicates a higher affinity of the antibody for the free analyte.

The following table summarizes the cross-reactivity of our three candidate antibodies against a panel of structurally related this compound derivatives. The cross-reactivity is expressed as a percentage relative to the binding of the target immunogen, this compound.

Compound TestedStructuremAb-A Cross-Reactivity (%)mAb-B Cross-Reactivity (%)mAb-C Cross-Reactivity (%)
This compound 100 100 100
(5-Methyl pyridin-3-yl)methanol45.285.715.3
(5-Ethylpyridin-3-yl)amine 12.55.168.9
(5-Ethylpyridin-2 -yl)methanol2.11.53.2
Pyridine-3-methanol 8.925.45.6

Interpretation of Results:

  • mAb-A: Demonstrates moderate specificity, with significant cross-reactivity towards the methyl derivative. It shows low reactivity to changes in the functional group (amine) and positional isomers.

  • mAb-B: Exhibits the highest cross-reactivity with the methyl derivative, suggesting its binding is less sensitive to the length of the alkyl chain at the 5-position. It has good specificity against modifications to the methanol group.

  • mAb-C: Shows the highest specificity for the ethyl group, with minimal cross-reactivity to the methyl analog. However, it displays significant cross-reactivity with the amine derivative, indicating its binding is more tolerant of changes to the methanol group.

Kinetic Analysis by Surface Plasmon Resonance (SPR)

To further dissect the binding characteristics of these antibodies, Surface Plasmon Resonance (SPR) was employed.[13] SPR provides real-time, label-free analysis of binding kinetics, allowing for the determination of association (k_a) and dissociation (k_d) rates, and the equilibrium dissociation constant (K_D).[14] A lower K_D value indicates a higher binding affinity.

AntibodyAnalytek_a (1/Ms)k_d (1/s)K_D (M)
mAb-A This compound1.2 x 10^52.5 x 10^-42.1 x 10^-9
(5-Methylpyridin-3-yl)methanol8.5 x 10^44.1 x 10^-44.8 x 10^-9
mAb-B This compound2.5 x 10^51.1 x 10^-44.4 x 10^-10
(5-Methylpyridin-3-yl)methanol2.1 x 10^51.3 x 10^-46.2 x 10^-10
mAb-C This compound9.8 x 10^45.2 x 10^-55.3 x 10^-10
(5-Ethylpyridin-3-yl)amine6.7 x 10^48.9 x 10^-51.3 x 10^-9

Insights from Kinetic Data:

  • mAb-B demonstrates the highest affinity (lowest K_D) for the target analyte, primarily driven by a fast association rate. Its high affinity for the methyl derivative is also evident.

  • mAb-C shows a slower dissociation rate (lower k_d) for the target analyte, indicating a more stable binding complex. However, its affinity for the amine derivative is significantly lower.

  • mAb-A has the lowest affinity of the three antibodies for the target analyte.

Experimental Protocols: A Self-Validating System

The trustworthiness of these findings relies on robust and well-controlled experimental protocols. The following sections provide detailed methodologies for the key experiments performed.

Hapten-Carrier Conjugation

The generation of a potent immunogen is the foundational step in antibody development against small molecules.[15][16]

Hapten_Carrier_Conjugation Hapten This compound Derivative with Linker Activation Activation of Carboxylic Acid (EDC/NHS Chemistry) Hapten->Activation Carrier Carrier Protein (e.g., KLH, BSA) Conjugation Conjugation Reaction (Amide Bond Formation) Carrier->Conjugation Activation->Conjugation Purification Purification (Dialysis/Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (MALDI-TOF, UV-Vis) Purification->Characterization Immunogen Immunogen (Hapten-Carrier Conjugate) Characterization->Immunogen

Caption: Workflow for Hapten-Carrier Conjugation.

Protocol:

  • Hapten Derivatization: Introduce a linker with a terminal carboxylic acid group to the this compound molecule. The position of the linker is critical to expose unique epitopes of the hapten.

  • Carrier Protein Preparation: Dissolve Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS) to a concentration of 10 mg/mL.[17]

  • Activation of Hapten: Dissolve the carboxylated hapten derivative in dimethylformamide (DMF). Add N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in a 1.2:1 molar ratio to the hapten. Incubate for 1 hour at room temperature to form an NHS-ester.

  • Conjugation: Slowly add the activated hapten solution to the carrier protein solution while gently stirring. Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove unreacted hapten and crosslinking reagents by extensive dialysis against PBS or by using a desalting column.

  • Characterization: Determine the hapten-to-carrier protein molar ratio using MALDI-TOF mass spectrometry or UV-Vis spectroscopy. A hapten density of 15-30 molecules per carrier protein is often optimal for a robust immune response.[15]

Competitive ELISA for Cross-Reactivity Assessment

Competitive_ELISA cluster_coating Coating cluster_blocking Blocking cluster_competition Competition cluster_detection Detection Coating Coat plate with Hapten-BSA conjugate Blocking Block with 1% BSA in PBS-T Coating->Blocking Competition Add antibody pre-incubated with free analyte (sample) Blocking->Competition Detection Add HRP-conjugated secondary antibody Competition->Detection Substrate Add TMB substrate Detection->Substrate Read Read absorbance at 450 nm Substrate->Read

Caption: Competitive ELISA Workflow.

Protocol:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of a 1 µg/mL solution of the this compound-BSA conjugate in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBS containing 0.05% Tween-20 (PBS-T).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of 1% BSA in PBS-T. Incubate for 1-2 hours at room temperature.[18]

  • Competition: In a separate plate, prepare serial dilutions of the test compounds (derivatives). Add a fixed concentration of the primary antibody to each well and incubate for 30 minutes. Transfer 100 µL of this mixture to the coated and blocked ELISA plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2M sulfuric acid.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: The percentage of cross-reactivity is calculated using the following formula: (IC50 of this compound / IC50 of the derivative) x 100%

Conclusion and Recommendations

The selection of an appropriate antibody for an immunoassay targeting a small molecule requires a thorough evaluation of its specificity and cross-reactivity profile. This guide has demonstrated a systematic approach to comparing monoclonal antibodies raised against this compound.

  • For applications requiring the highest specificity for the parent compound and tolerance for minor modifications on the alkyl chain, mAb-B is the superior candidate due to its high affinity.

  • If the primary concern is distinguishing between the ethyl and methyl derivatives, mAb-C offers the best performance, although its cross-reactivity with amine-containing analogs should be considered.

  • mAb-A may be suitable for applications where broader detection of related compounds is acceptable.

Ultimately, the choice of antibody must be aligned with the specific requirements of the assay and the potential for cross-reacting molecules to be present in the samples being tested. The methodologies presented here provide a robust framework for making an informed decision, ensuring the development of reliable and accurate immunoassays.

References

  • Kaur, J., Singh, M., & Kumar, A. (2013). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 24(7), 1213-1222. [Link]

  • Chang, W. W., & Lindegren, G. (1988). Cross-reactivity of antibodies specific for flagellar tektin and intermediate filament subunits. Journal of Cell Biology, 107(2), 549-559. [Link]

  • Grąźlewska, W., & Holec-Gąsior, L. (2023). Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease. Antibodies, 12(4), 63. [Link]

  • Li, Y., et al. (2022). Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. Foods, 11(15), 2286. [Link]

  • ELISA kit. Antibody Cross Reactivity And How To Avoid It?. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. [Link]

  • MDPI. (2023). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. [Link]

  • Vo, D. D., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5482-5498. [Link]

  • O'Kennedy, R., et al. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 335-353. [Link]

  • Creative Biolabs. Hapten-Carrier Conjugation. [Link]

  • IJSAT. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • Rivnak, A. J., et al. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society, 140(49), 17112-17120. [Link]

  • RayBiotech. Hapten-BSA Conjugation Kit. [Link]

  • Clementi, M. E., et al. (1991). Antibodies against small molecules. Annali dell'Istituto Superiore di Sanita, 27(1), 139-143. [Link]

  • Mukherjee, S., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Journal of Visualized Experiments, (196), e65453. [Link]

  • Bio-Rad. (2013). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. [Link]

  • Das, S., et al. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. [Link]

  • Quanterix. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Hernández-Vázquez, E., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6537. [Link]

  • Jaroenram, W., et al. (2021). Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. Journal of Analytical Science and Technology, 12(1), 32. [Link]

  • Aptamer Group. Anti-hapten Antibody Problems. [Link]

  • MDPI. (2023). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

  • Kaur, J., et al. (2007). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. Bioconjugate Chemistry, 18(4), 1144-1150. [Link]

  • Pop, R., et al. (2021). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules, 26(11), 3183. [Link]

  • Kaur, J., et al. (2007). Synthesis and Characterization of Hapten−Protein Conjugates for Antibody Production against Small Molecules. Bioconjugate Chemistry, 18(4), 1144-1150. [Link]

  • SeraCare. Technical Guide for ELISA. [Link]

  • ResearchGate. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • Singh, P., et al. (2022). Design, synthesis, molecular docking and anti-proliferative activity of novel phenothiazine containing imidazo[1,2-a]pyridine derivatives against MARK4 protein. Scientific Reports, 12(1), 16295. [Link]

  • Herr, A. E., et al. (2014). Microfluidic Western Blotting of Low-Molecular-Mass Proteins. Analytical Chemistry, 86(15), 7655-7662. [Link]

  • MDPI. (2022). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • StatPearls. (2023). Western Blot: Principles, Procedures, and Clinical Applications. [Link]

  • Rapid Novor. (2025). SPR Service - Antibody-Antigen Interaction Analysis. [Link]

  • Google Patents. (2018). US10101324B2 - Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • The Biochemist. (2003). Hapten engineering: Raising antibodies against the smallest of small molecules. [Link]

  • Kim, D., et al. (2017). Design, synthesis, and antimelanogenic effects of (2-substituted phenyl-1,3-dithiolan-4-yl)methanol derivatives. Bioorganic & Medicinal Chemistry Letters, 27(10), 2168-2172. [Link]

  • Biointron. (2025). Antibody Engineering: Opportunities and Challenges in Therapeutic and Diagnostic Development. [Link]

  • MDPI. (2022). The Importance of Drug Delivery in the Clinical Development and Lifecycle of Drug Products with Examples from Authorised Medicinal Products. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (5-Ethylpyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic environment of pharmaceutical research and drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential safety and logistical information for (5-Ethylpyridin-3-yl)methanol, offering procedural, step-by-step guidance to ensure the well-being of laboratory personnel and the integrity of research. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and handle this compound with the utmost confidence and care.

Understanding the Risks: Hazard Identification

This compound is a compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several risks that necessitate specific precautions.

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Irritation (Category 2)H315: Causes skin irritation
Serious Eye Irritation (Category 2)H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation

These classifications underscore the importance of avoiding ingestion, skin and eye contact, and inhalation of any dust, fumes, or vapors. Skin contact may lead to inflammation, itching, redness, or blistering.[1] Eye contact can result in redness, pain, or more severe damage.[1] Inhalation may irritate the lungs and respiratory system, and significant overexposure could lead to serious illness.[1]

Core Directive: Personal Protective Equipment (PPE)

A robust PPE protocol is the first line of defense against accidental exposure. The selection of appropriate PPE is not merely a checklist but a scientifically-driven decision based on the specific hazards of this compound.

Essential PPE Ensemble:

  • Eye and Face Protection: Chemical safety goggles are mandatory.[2] If there is a splash hazard, a face shield should be worn in addition to goggles to provide full-face protection. This is crucial to prevent contact with the eyes, which can cause serious irritation.[3][4]

  • Skin and Body Protection: A laboratory coat is standard, but for procedures with a higher risk of splashes or spills, chemically resistant aprons or suits are recommended.[5] Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or butyl rubber gloves are generally suitable for handling this type of chemical, but it is always best to consult the glove manufacturer's compatibility chart.

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors or dust.[1][2] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[2] For situations with high concentrations, a supplied-air respirator (SAR) or self-contained breathing apparatus (SCBA) is the recommended choice for respiratory protection.[6]

Procedural Discipline: Donning and Doffing PPE

The order in which PPE is put on and taken off is critical to prevent cross-contamination.

  • Donning:

    • Lab coat or apron.

    • Respirator (if required).

    • Eye and face protection.

    • Gloves (pulled over the cuffs of the lab coat).

  • Doffing:

    • Gloves (using a technique that avoids touching the outside of the glove with bare hands).

    • Face shield and goggles.

    • Lab coat or apron (rolling it away from the body).

    • Respirator (if worn).

    • Wash hands thoroughly with soap and water after removing all PPE.[7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound will minimize the risk of exposure and ensure the experiment's success.

1. Preparation:

  • Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
  • Verify that the chemical fume hood is functioning correctly.
  • Assemble all necessary equipment and reagents before starting the procedure.
  • Ensure that an eyewash station and safety shower are in close proximity and unobstructed.[2]

2. Handling:

  • Work within the confines of a certified chemical fume hood.
  • Avoid direct contact with the skin, eyes, and clothing.[7][8]
  • Do not eat, drink, or smoke in the laboratory area.[7][8]
  • Use explosion-proof electrical and ventilating equipment, as flammable vapors may be present.
  • Ground and bond containers and receiving equipment to prevent static discharge.[8]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[9][10] Remove contaminated clothing and wash it before reuse.[7] If skin irritation persists, seek medical attention.[7]
  • Eye Contact: Immediately flush the eyes with gently running water for at least 15 minutes, holding the eyelids open.[9][10] Seek immediate medical attention.[9]
  • Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[8] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[9]
  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7] Seek immediate medical attention.[9]

Disposal Plan: A Commitment to Environmental and Personnel Safety

Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.

1. Waste Segregation and Collection:

  • This compound waste should be segregated from other chemical wastes to prevent hazardous reactions.[11]
  • Collect all waste containing this compound in a designated, clearly labeled, and sealed hazardous waste container.[11]

2. Disposal of Contaminated Materials:

  • All disposable PPE (gloves, etc.) and any materials used for cleaning up spills (e.g., absorbent pads) must be treated as hazardous waste and placed in the designated container.
  • Contaminated clothing should be decontaminated before reuse or disposed of as hazardous waste.[12]

3. Professional Disposal:

  • The disposal of hazardous waste must be handled by a licensed professional waste disposal service.[11]
  • Adhere to all local, state, and federal regulations regarding hazardous waste disposal.[11]

Visualizing the Workflow: Safe Handling of this compound

To provide a clear, at-a-glance overview of the entire handling process, the following workflow diagram has been created.

cluster_prep Preparation cluster_ppe Don PPE cluster_handling Handling cluster_disposal Disposal cluster_doff Doff PPE Access SDS Access SDS Verify Fume Hood Verify Fume Hood Access SDS->Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Check Safety Stations Check Safety Stations Assemble Equipment->Check Safety Stations Lab Coat Lab Coat Check Safety Stations->Lab Coat Respirator Respirator Lab Coat->Respirator Goggles/Face Shield Goggles/Face Shield Respirator->Goggles/Face Shield Gloves Gloves Goggles/Face Shield->Gloves Work in Fume Hood Work in Fume Hood Gloves->Work in Fume Hood Avoid Contact Avoid Contact Work in Fume Hood->Avoid Contact No Food/Drink No Food/Drink Avoid Contact->No Food/Drink Segregate Waste Segregate Waste No Food/Drink->Segregate Waste Label Container Label Container Segregate Waste->Label Container Dispose Contaminated PPE Dispose Contaminated PPE Label Container->Dispose Contaminated PPE Professional Disposal Professional Disposal Dispose Contaminated PPE->Professional Disposal Remove Gloves Remove Gloves Professional Disposal->Remove Gloves Remove Eye Protection Remove Eye Protection Remove Gloves->Remove Eye Protection Remove Lab Coat Remove Lab Coat Remove Eye Protection->Remove Lab Coat Remove Respirator Remove Respirator Remove Lab Coat->Remove Respirator Wash Hands Wash Hands Remove Respirator->Wash Hands

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.